Technical Documentation Center

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
  • CAS: 477847-39-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

An In-Depth Technical Whitepaper on the Chemical Structure, Synthesis, and Properties of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide I. Executive Rationale In the landscape of modern medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Chemical Structure, Synthesis, and Properties of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide

I. Executive Rationale

In the landscape of modern medicinal chemistry and drug discovery, the benzothiophene scaffold serves as a highly privileged pharmacophore. Specifically, N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5) represents a highly functionalized building block and screening hit with significant potential in modulating inflammatory pathways and parasitic enzymatic targets[1].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system. The strategic placement of the strongly electron-withdrawing nitro group at the C5 position fundamentally alters the electronic topography of the benzothiophene core, enhancing its binding affinity in deep, hydrophobic protein pockets. Concurrently, the N,N-diethyl carboxamide moiety at the C2 position provides a sterically tunable vector that influences both the molecule's lipophilicity (logP) and its hydrogen-bonding profile. This guide deconstructs the physicochemical properties, mechanistic pharmacology, and self-validating synthetic workflows required to harness this compound effectively.

II. Structural & Physicochemical Topography

Understanding the quantitative metrics of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is critical for predicting its behavior in both synthetic environments and biological assays. The tertiary amide introduces restricted rotation around the C-N bond, a phenomenon that significantly impacts its 3D conformation and must be accounted for during NMR characterization[1].

Table 1: Physicochemical and Structural Properties

ParameterValue / DescriptorRationale / Implication
IUPAC Name N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamideStandardized nomenclature defining core connectivity.
CAS Number 477847-39-5Unique identifier for commercial procurement[1].
Molecular Formula C₁₃H₁₄N₂O₃SDictates the exact mass for high-resolution MS.
Molecular Weight 278.33 g/mol Ideal for lead-like chemical space (MW < 300).
SMILES O=C(C1=CC2=CC(=O)=CC=C2S1)N(CC)CCEnables in silico docking and cheminformatics.
H-Bond Donors 0The tertiary amide lacks an N-H, increasing lipophilicity.
H-Bond Acceptors 4Comprises the nitro oxygens, amide carbonyl, and sulfur.
Rotatable Bonds 3Provides moderate conformational flexibility for target binding.

III. Mechanistic Pharmacology & Target Landscape

Benzothiophene-2-carboxamide derivatives are heavily documented for their biological activity, particularly as anti-inflammatory agents and ion channel modulators. The core scaffold acts as a potent inhibitor within the arachidonic acid cascade, specifically targeting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[2]. Furthermore, related benzothiophene carboxamides have been patented for their efficacy as Transient Receptor Potential Vanilloid 4 (TRPV4) agonists and Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR) inhibitors[3].

The dual inhibition of COX-2 and 5-LOX is particularly valuable, as it suppresses the synthesis of both pro-inflammatory prostaglandins and leukotrienes without shunting arachidonic acid entirely down one pathway—a common side effect of selective COX-2 inhibitors.

Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Inhibitor Benzothiophene-2-carboxamide Derivatives Inhibitor->COX2 Inhibition Inhibitor->LOX5 Inhibition

Mechanistic pathway of arachidonic acid cascade inhibition by benzothiophene-2-carboxamides.

IV. Self-Validating Synthetic Architecture

To synthesize N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide with high fidelity, we must employ a self-validating workflow. The synthesis relies on a tandem nucleophilic aromatic substitution (SNAr) and intramolecular aldol condensation to build the core, followed by an electrophilic activation of the carboxylic acid for amidation[4].

Synthesis SM 2-Chloro-5-nitrobenzaldehyde + Ethyl thioglycolate Step1 Base-catalyzed Condensation (DMF, K2CO3) SM->Step1 IPC1 IPC: LC-MS & TLC (Check for ester formation) Step1->IPC1 Int1 Ethyl 5-nitrobenzo[b]thiophene -2-carboxylate IPC1->Int1 Step2 Saponification (NaOH/EtOH) & Acidification Int1->Step2 Int2 5-Nitrobenzo[b]thiophene -2-carboxylic acid Step2->Int2 Step3 Amidation: SOCl2 then Diethylamine (DCM, 0°C) Int2->Step3 IPC2 IPC: HPLC (Monitor acyl chloride conversion) Step3->IPC2 Product N,N-Diethyl-5-nitro-1- benzothiophene-2-carboxamide IPC2->Product

Self-validating synthetic workflow for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

Step-by-Step Synthetic Protocol

Phase 1: Core Construction (Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate) Causality: The highly electron-withdrawing nitro group at the 5-position strongly activates the ortho-chlorine of 2-chloro-5-nitrobenzaldehyde, making it highly susceptible to SNAr by the thiolate anion generated from ethyl thioglycolate.

  • Charge a round-bottom flask with 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M).

  • Add anhydrous K₂CO₃ (2.5 eq) and stir for 10 minutes at room temperature.

  • Dropwise, add ethyl thioglycolate (1.1 eq). Elevate the temperature to 60 °C for 4 hours.

  • In-Process Control (IPC) 1: Extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting material mass is depleted and the target mass (m/z 252.0 [M+H]+) is dominant.

  • Quench with ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the intermediate ester.

Phase 2: Saponification (5-Nitrobenzo[b]thiophene-2-carboxylic acid) Causality: Cleavage of the ethyl ester is required to expose the carboxylic acid, which serves as the electrophilic handle for the subsequent amidation.

  • Suspend the ester from Phase 1 in a 1:1 mixture of THF and EtOH (0.2 M).

  • Add 2M aqueous NaOH (3.0 eq) and reflux for 2 hours.

  • Cool to 0 °C and carefully acidify with 1M HCl until pH ~2 is reached. The free acid will precipitate.

  • Filter, wash with water, and dry extensively to remove residual moisture, which would otherwise violently quench the thionyl chloride in the next step.

Phase 3: Electrophilic Activation & Amidation Causality: Direct amidation of the carboxylic acid is kinetically slow. Thionyl chloride converts it to a highly reactive acyl chloride. Diethylamine must be added at 0 °C to control the violent exothermic reaction and prevent decomposition.

  • Suspend the carboxylic acid in anhydrous dichloromethane (DCM, 0.2 M).

  • Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution (SO₂ and HCl) ceases.

  • IPC 2: Take a 10 µL aliquot, quench immediately into 1 mL of methanol, and run LC-MS. The presence of the methyl ester confirms successful acyl chloride formation.

  • Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add diethylamine (2.5 eq) dropwise. Stir for 1 hour at room temperature.

  • Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the final product.

V. Orthogonal Analytical Validation

To ensure the structural integrity and purity of the synthesized N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, a dual-modality analytical approach is strictly required.

Table 2: Analytical Release Specifications

Analytical ModalitySpecificationRationale / Causality
Appearance Pale yellow to off-white solidNitroaromatics typically exhibit slight yellow chromophores due to extended conjugation.
UPLC-MS (ESI+) Purity > 95%; m/z = 279.1 [M+H]⁺Validates exact mass and ensures the absence of unreacted acyl chloride or acid.
¹H-NMR (400 MHz) Conforms to structureConfirms regiochemistry and the presence of the N,N-diethyl restricted rotation.
Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile for MS, and 5 mg in 0.6 mL of DMSO-d₆ for NMR.

  • LC-MS Execution: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. The compound will elute as a sharp peak with an extracted ion chromatogram (EIC) matching 279.1 m/z.

  • NMR Execution & Interpretation: Acquire a standard 1D ¹H-NMR spectrum.

    • Expert Insight: Due to the partial double-bond character of the tertiary amide C-N bond, the N,N-diethyl group will exhibit restricted rotation at room temperature. You will observe two distinct, broadened quartets (around 3.4 - 3.6 ppm) and two broadened triplets (around 1.1 - 1.3 ppm) integrating to 4H and 6H, respectively.

    • The highly deshielded C4 proton (ortho to the nitro group) will appear as a distinct doublet (J ~ 2 Hz) downfield around 8.8 ppm, confirming the C5 position of the nitro group.

VI. References

  • ChemScene. "N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide - General Information and Chemical Properties". Available at:

  • Synthetic Communications (Taylor & Francis). "Convenient and efficient synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives". Available at:

  • Collection of Czechoslovak Chemical Communications. "Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides". Available at:

  • Google Patents. "EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof". Available at:

Sources

Exploratory

The Physicochemical and Synthetic Landscape of 5-Nitro-1-benzothiophene Derivatives in Drug Discovery

Introduction: The Strategic Role of the 5-Nitrobenzothiophene Scaffold In contemporary medicinal chemistry, the benzo[b]thiophene ring system is a privileged scaffold, offering a rigid, planar, and electron-rich framewor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 5-Nitrobenzothiophene Scaffold

In contemporary medicinal chemistry, the benzo[b]thiophene ring system is a privileged scaffold, offering a rigid, planar, and electron-rich framework that readily interacts with diverse biological targets. However, the introduction of a nitro group at the 5-position—creating 5-nitrobenzo[b]thiophene (also known as 5-nitro-1-benzothiophene)—fundamentally alters the electronic topography of the molecule. The strong electron-withdrawing nature of the nitro group decreases the electron density of the thiophene ring, modulating its lipophilicity, hydrogen-bonding capacity, and metabolic stability.

These physicochemical shifts are not merely academic; they are the driving force behind the scaffold's utility in developing potent antiproliferative agents[1], dual 5-LOX/COX anti-inflammatory inhibitors[2], and highly selective kinase inhibitors[3]. As drug development professionals, understanding the exact molecular weight (MW), chemical formula, and synthetic causality of these derivatives is critical for optimizing lead compounds within the parameters of Lipinski's Rule of Five[4].

Physicochemical Profiling: Molecular Weight and Formula Data

To rationally design pharmacokinetics, researchers must track the molecular weight and atomic composition of intermediate building blocks. The core compound, 5-nitrobenzo[b]thiophene, possesses a molecular formula of


 and a molecular weight of 179.20  g/mol [5],.

Below is a consolidated physicochemical profile of the core scaffold and its most critical synthetic derivatives used in active pharmaceutical ingredient (API) development.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPrimary Application / Role
5-Nitrobenzo[b]thiophene

179.204965-26-8Core structural scaffold[5]
5-Nitrobenzo[b]thiophene-2-carboxaldehyde

207.214688-16-8Electrophilic building block[6]
5-Nitrobenzo[b]thiophene 1,1-dioxide

211.1990049-81-3Reactive oxidized intermediate[7]
5-Nitro-1-benzothiophene-2-carbonyl chloride

241.6586010-32-4Acylating agent for amidation[8]
Methyl 3-hydroxy-5-nitrobenzo[b]thiophene-2-carboxylate

253.2326759-52-4Kinase inhibitor precursor[9]

Data Synthesis Note: The molecular weights of these derivatives strictly fall between 179 and 260 g/mol . This low-molecular-weight starting point is highly advantageous, allowing medicinal chemists to append complex pharmacophores (like diaryl ureas or semicarbazides) while keeping the final API well below the 500 Da threshold required for optimal oral bioavailability[1],[4].

Mechanistic Insights: Pharmacological Pathways

The 5-nitrobenzothiophene derivatives have shown exceptional promise in modulating inflammatory and oncogenic pathways. For instance, converting 5-nitrobenzo[b]thiophene-2-carboxylic acid into semicarbazide derivatives yields potent analogues of Zileuton[10].

The causality behind their efficacy lies in the spatial orientation of the nitro group, which mimics the hydrogen-bonding interactions of endogenous substrates within the active sites of both 5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2). By simultaneously blocking both nodes, these derivatives suppress the synthesis of both leukotrienes and prostaglandins, mitigating inflammation with a reduced gastrointestinal side-effect profile[2].

Pathway AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX Metabolism COX COX-2 Enzyme AA->COX Metabolism LT Leukotrienes (Inflammation) LOX->LT Catalysis PG Prostaglandins (Pain/Swelling) COX->PG Catalysis Drug 5-Nitrobenzothiophene Derivatives Drug->LOX Inhibits Drug->COX Inhibits

Fig 1: Dual inhibition of 5-LOX and COX pathways by 5-nitrobenzo[b]thiophene derivatives.

Synthetic Methodologies & Experimental Protocols

To achieve high-purity derivatives for biological screening, the synthetic route must be robust, scalable, and self-validating. Traditional syntheses of benzothiophenes often require harsh conditions or prolonged heating (up to 17 hours)[3]. However, utilizing microwave-assisted protocols leverages dielectric heating to rapidly overcome the activation energy barrier of the cyclization step.

Protocol: Microwave-Assisted Synthesis of Methyl 5-nitrobenzo[b]thiophene-2-carboxylate

This protocol details the one-pot sequential nucleophilic aromatic substitution (


) and cyclization to form the functionalized 5-nitrobenzothiophene core[3].

Reagents & Materials:

  • 2-Chloro-5-nitrobenzaldehyde (1.0 equiv, 4.0 mmol)

  • Methyl thioglycolate (1.2 equiv, 4.8 mmol)

  • Potassium carbonate (

    
    ) (1.2 equiv, 4.8 mmol)
    
  • N,N-Dimethylformamide (DMF) (4.5 mL)

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Matrix: In a 35 mL pressure-rated microwave glass tube, dissolve 2-chloro-5-nitrobenzaldehyde (0.75 g, 4.0 mmol) and methyl thioglycolate (0.45 mL, ~4.8 mmol) in 4.5 mL of anhydrous DMF.

    • Causality: DMF is chosen as a polar aprotic solvent because it heavily solvates the potassium cation, leaving the thiolate anion bare and highly nucleophilic, which is essential for the initial

      
       attack on the chlorinated carbon.
      
  • Base Addition: Add anhydrous

    
     (0.67 g, 4.8 mmol) to the solution in one portion. Seal the tube with a Teflon septum.
    
    • Causality:

      
       is a mild base. It is strong enough to deprotonate the thiol group of methyl thioglycolate (pKa ~10) to initiate the reaction, but weak enough to prevent unwanted side reactions (such as the Cannizzaro reaction) on the aldehyde moiety.
      
  • Microwave Irradiation: Place the sealed tube in a dedicated microwave synthesizer. Irradiate the mixture at 90 °C for exactly 15 minutes (hold time).

    • Causality: Microwave irradiation provides instantaneous, uniform volumetric heating. This rapidly drives the initial intermolecular substitution and the subsequent intramolecular Knoevenagel-type condensation, closing the thiophene ring. This reduces a traditional 17-hour reflux to just 15 minutes while suppressing thermal degradation byproducts[3].

  • Workup and Self-Validation: Allow the vessel to cool to room temperature. Pour the dark mixture into 50 mL of ice-cold distilled water under vigorous stirring.

    • Causality & Validation: The highly lipophilic 5-nitrobenzothiophene derivative is insoluble in water, whereas DMF and inorganic salts (

      
      , excess 
      
      
      
      ) are highly water-soluble. The immediate formation of a distinct precipitate visually validates the success of the cyclization.
  • Isolation: Filter the resulting solid under a vacuum, wash with cold water (3 × 15 mL) to remove residual DMF, and dry in a desiccator under a high vacuum to yield the target compound (Yield: typically >85%).

Workflow N1 2-Chloro-5-nitrobenzaldehyde + Methyl thioglycolate N2 Base Catalysis (K2CO3 in DMF) N1->N2 N3 Microwave Irradiation (90°C, 15 min) N2->N3 SNAr & Cyclization N4 Methyl 5-nitrobenzo[b] thiophene-2-carboxylate N3->N4 Yield >85% N5 Hydrazinolysis (Derivatization) N4->N5 Structural Diversification N6 Bioactive Semicarbazides N5->N6

Fig 2: Microwave-assisted synthetic workflow for 5-nitrobenzo[b]thiophene derivatives.

Conclusion

The 5-nitro-1-benzothiophene class of compounds represents a highly tunable, low-molecular-weight pharmacophore. By precisely understanding the molecular formulas and weights of its derivatives—ranging from the 179.20 g/mol core to complex 250+ g/mol intermediates—medicinal chemists can accurately predict lipophilicity and target binding. Employing advanced, causally-driven synthetic methodologies like microwave-assisted cyclization ensures that these vital building blocks can be generated rapidly and with high purity, accelerating the pipeline from benchtop discovery to clinical application.

References

  • 5-Nitrobenzo[b]thiophene | CAS 4965-26-8 | AMERICAN ELEMENTS ® American Elements[Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents National Institutes of Health (PMC)[Link]

  • Methyl 3-hydroxy-5-nitrobenzo(b)thiophene-3-carboxylate | C10H7NO5S | CID 54728672 PubChem (NIH)[Link]

  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents ResearchGate[Link]

  • Benzothiophene: Assorted Bioactive Effects International Journal of Pharmaceutical Sciences[Link]

  • CAS RN 86010-32-4 - 5-Nitro-1-benzothiophene-2-carbonyl chloride Fisher Scientific[Link]

  • A general microwave-assisted route to 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Organic & Biomolecular Chemistry (RSC)[Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives ResearchGate[Link]

Sources

Foundational

A Technical Guide to the Pharmacological Potential of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Executive Summary The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide focuses on the untapped potential of a specific, novel derivative: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide . While direct pharmacological data for this compound is not yet available in published literature, this document will construct a robust, scientifically-grounded framework for its investigation. By analyzing structure-activity relationships (SAR) of analogous compounds, we will delineate its most promising therapeutic avenues and provide detailed, actionable protocols for its synthesis and evaluation. This whitepaper serves as a foundational blueprint for researchers aiming to explore the therapeutic promise of this novel chemical entity.

Introduction: The Benzothiophene Core and Rationale for Investigation

The benzothiophene nucleus, an aromatic bicyclic system with a thiophene ring fused to a benzene ring, is a versatile scaffold that has given rise to numerous clinical drugs.[1][5] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene and the antiasthmatic Zileuton underscore the therapeutic value of this heterocyclic system.[5][6]

The specific compound, N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, incorporates three key functional groups that are hypothesized to modulate its biological activity significantly:

  • Benzothiophene Scaffold: Provides a rigid, lipophilic core that facilitates interactions with various biological targets.[1][7]

  • N,N-diethyl-2-carboxamide: This moiety can act as a hydrogen bond acceptor and its orientation can be critical for target binding. Carboxamide derivatives of benzothiophene have been explored as urotensin-II receptor antagonists, STING agonists, and RAGE antagonists.[8][9][10]

  • 5-Nitro Group: The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the aromatic system.[11][12] Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects, often mediated through redox-cycling mechanisms that can induce cellular toxicity in pathogens or cancer cells.[11][12]

This unique combination of functional groups suggests a high probability of novel pharmacological activity. This guide will therefore focus on two primary, evidence-based hypotheses for its potential application: Anticancer and Antimicrobial activities.

Proposed Synthesis and Characterization

A robust and reproducible synthetic route is paramount for pharmacological investigation. Based on established benzothiophene chemistry, a plausible and efficient synthesis of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide can be proposed.

Proposed Synthetic Pathway

The synthesis can be initiated from commercially available 2-fluoro-5-nitrobenzonitrile. A microwave-assisted, one-pot reaction with methyl thioglycolate in the presence of a non-nucleophilic base like triethylamine (Et3N) would yield the key intermediate, methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate.[13] This intermediate can then be hydrolyzed to the corresponding carboxylic acid, followed by standard amide coupling with diethylamine to yield the target compound.

Synthetic_Pathway A 2-Fluoro-5-nitrobenzonitrile B Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate A->B Methyl thioglycolate, Et3N, DMSO, Microwave C 5-Nitrobenzo[b]thiophene-2-carboxylic acid B->C 1. Hydrolysis (NaOH) 2. Acidification (HCl) D N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide C->D Diethylamine, EDC/HOBt or SOCl2

Caption: Proposed synthetic route for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

Step-by-Step Synthesis Protocol
  • Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate:

    • To a microwave-safe vessel, add 2-fluoro-5-nitrobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (1.5 eq) in DMSO.

    • Seal the vessel and irradiate in a microwave reactor at 130°C for 15 minutes.[13]

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the product.

  • Hydrolysis to 5-Nitrobenzo[b]thiophene-2-carboxylic acid:

    • Suspend the aminobenzothiophene intermediate in a mixture of ethanol and 10% aqueous NaOH.

    • Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and acidify with 1M HCl until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry.

  • Amide Coupling to form the Target Compound:

    • Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the acid chloride in fresh DCM and cool to 0°C.

    • Add diethylamine (2.5 eq) and triethylamine (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Hypothesized Pharmacological Profile and Investigational Workflow

Based on the activities of structurally related benzothiophenes, we propose a focused investigation into the anticancer and antimicrobial potential of the target compound.

Anticancer Potential: Kinase Inhibition

Rationale: The benzothiophene scaffold is a key feature in numerous kinase inhibitors.[7] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7][14] Specifically, benzothiophene derivatives have shown inhibitory activity against mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key player in inflammatory cytokine production and cell proliferation.[15][16]

Hypothesis: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide may function as a multi-kinase inhibitor, inducing cell cycle arrest and apoptosis in cancer cell lines.

Data from Analogous Compounds:

Compound ClassTarget Kinase(s)Observed Activity (IC50)Reference
5-Hydroxybenzothiophene HydrazideClk4, DRAK1, Haspin11 nM, 87 nM, 125.7 nM[14][17]
Benzothiophene MK2 InhibitorMK23 nM (Ki)[15]
Benzothiophene AcrylonitrilesTubulin PolymerizationGI50 < 10.0 nM (NCI-60)[18]

Experimental Workflow:

Anticancer_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Validation A NCI-60 Cell Line Screen B Cytotoxicity Assays (MTT/XTT) on select lines (e.g., U87MG, MCF-7, A549) A->B Identify sensitive lines C Kinase Inhibition Panel (e.g., KinomeScan) B->C Determine IC50 D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Western Blot Analysis (p-TBK1, p-IRF3, Caspase-3) D->F E->F

Caption: A tiered workflow for evaluating anticancer potential.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[7]

Antimicrobial Potential

Rationale: The benzothiophene core is present in many compounds with potent antibacterial and antifungal activity.[19][20][21][22] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.[11][12] Nitrothiophenes have been shown to exert their biological effect through nucleophilic attack by intracellular thiols or by forming Meisenheimer complexes, disrupting cellular functions.[23][24]

Hypothesis: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide will exhibit significant growth inhibitory activity against pathogenic bacteria (particularly Gram-positive strains like S. aureus) and fungi (like C. albicans).

Data from Analogous Compounds:

Compound ClassTarget Organism(s)Observed Activity (MIC)Reference
Benzothiophene-Indole HybridsS. aureus, MRSA1-2 µg/mL[25]
3-Halo-1-BenzothiophenesS. aureus, C. albicansVaries, potent activity noted[21]
2-Chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerHigh activity[23]

Experimental Workflow:

Antimicrobial_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Determination cluster_2 Phase 3: Safety & Specificity A Broth Microdilution Susceptibility Assay B Determine Minimum Inhibitory Concentration (MIC) A->B D Subculture from MIC wells B->D Wells with no visible growth F Mammalian Cell Cytotoxicity Assay (e.g., HEK293 cells) B->F C Test Panel: S. aureus, E. coli, P. aeruginosa, C. albicans C->A E Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) D->E G Calculate Selectivity Index (CC50 / MIC) F->G

Caption: A systematic workflow for antimicrobial evaluation.

Detailed Protocol: Broth Microdilution Susceptibility Assay

  • Preparation of Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Preparation of Microbial Inoculum: Culture the microorganisms on agar plates. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.[21] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the compound plate. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Conclusion and Future Directions

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide represents a novel chemical entity with significant, unexplored pharmacological potential. Based on robust structure-activity relationship data from the broader benzothiophene class, this compound is a prime candidate for investigation as both an anticancer and antimicrobial agent.[1][3] The presence of the nitro moiety and the diethylcarboxamide group on the privileged benzothiophene scaffold suggests the potential for potent and selective biological activity.[8][11]

The structured, multi-phase investigational workflows proposed in this guide provide a clear and efficient path for elucidating the compound's therapeutic profile. Successful outcomes from the in vitro screening and mechanism of action studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in rodent models of cancer or infection, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This foundational work is critical for establishing the therapeutic viability of this promising compound and paving the way for its potential development as a next-generation therapeutic agent.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). Journal of Applicable Chemistry.
  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida.
  • Comparative Efficacy of Benzothiophene-Based Inhibitors: A Guide for Researchers. (2025). BenchChem.
  • Unveiling the Antimicrobial Potential of 3-Halo-1-Benzothiophene Derivatives: A Comparative Guide. (2025). BenchChem.
  • Perspectives on antimicrobial potential of benzothiophene derivatives. (2025). ResearchGate.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry.
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed.
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). PMC.
  • A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. (2010). PubMed.
  • Functionalization and Properties Investigations of Benzothiophene Derivatives. (2026). Open Readings 2026.
  • An Insight into the Pharmacological Potency of Novel Benzothiophene Derivatives. (2025). ResearchGate.
  • Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. (n.d.). ResearchGate.
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2025). PMC.
  • Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. (2025). PubMed.
  • Studies on the biological activity of some nitrothiophenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2016). PubMed.
  • A brief summary of structure–activity relationship for benzothiophene... (n.d.). ResearchGate.
  • Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate.
  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). PMC.
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2025). ResearchGate.
  • Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. (2024). PubMed.
  • Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (2007). PubMed.
  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science.
  • Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. (n.d.). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCI.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing.
  • Synthesis of benzothiophenes. (n.d.). ResearchGate.
  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. (2023). MDPI.

Sources

Exploratory

Unlocking the 5-Nitro-1-benzothiophene-2-carboxamide Scaffold: A Technical Guide to Bioactivity and Mechanisms

Executive Summary As a Senior Application Scientist in drug discovery, I approach the 5-nitro-1-benzothiophene-2-carboxamide (5-NO2-BTP-2-CA) scaffold not merely as a static chemical structure, but as a dynamic, privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I approach the 5-nitro-1-benzothiophene-2-carboxamide (5-NO2-BTP-2-CA) scaffold not merely as a static chemical structure, but as a dynamic, privileged pharmacophore. This specific heterocyclic framework has emerged as a highly versatile building block in medicinal chemistry, demonstrating profound efficacy across oncology, immunology, and infectious diseases. This whitepaper synthesizes the mechanistic grounding, quantitative bioactivity, and validated experimental workflows associated with this scaffold, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Grounding: The Electronic Landscape of the Scaffold

The pharmacological versatility of the 5-NO2-BTP-2-CA core is dictated by its unique electronic properties. The benzothiophene ring provides a rigid, lipophilic planar structure ideal for intercalating into deep hydrophobic enzymatic pockets or stacking with aromatic residues in target proteins[1].

Crucially, the strategic addition of a nitro group (-NO2) at the C5 position acts as a powerful electron-withdrawing group (EWG)[2]. From a physical chemistry perspective, this EWG pulls electron density away from the thiophene sulfur and the C2-carboxamide linkage. This electronic shift achieves two critical mechanistic outcomes:

  • Increased Electrophilicity: The benzothiophene core becomes more reactive to nucleophilic residues within kinase active sites[1].

  • Enhanced Hydrogen Bonding: The withdrawal of electron density lowers the pKa of the carboxamide N-H, significantly increasing its hydrogen-bond donating capacity, which facilitates tighter binding kinetics with target enzymes[2].

Pharmacological Profiles and Target Modulations

Anticancer Activity: The Leusin-1 Paradigm

The most prominent application of this scaffold in oncology is Leusin-1 (N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide). Leusin-1 is a highly specific cell cycle inhibitor that arrests acute lymphoblastic leukemia (ALL) cells exclusively in the G2 phase[3].

Causality of Action: Unlike traditional chemotherapeutics (e.g., Taxol) that target tubulin to induce mitotic (M-phase) arrest, Leusin-1 does not interact with tubulin[3]. Instead, it modulates upstream cell cycle regulators. Treatment with Leusin-1 results in the accumulation of Cyclin A (which peaks during G2) and a marked suppression of phosphorylated Histone H3 (p-H3), a strictly M-phase marker[3]. This precise G2 block triggers rapid apoptotic cell death in ALL cells while sparing normal cells[3]. Furthermore, diaryl urea derivatives incorporating the 5-NO2-BTP-2-CA core have demonstrated potent antiproliferative effects against solid tumors, including A549 lung and HT-29 colon cancer cell lines, proving that bulky EWG substitutions on this scaffold enhance broad-spectrum anticancer activity[4][5].

Anti-Inflammatory and Antimicrobial Pathways

Beyond oncology, the scaffold is highly active in inflammatory models. Analogs such as 4-(5-nitrobenzo[b]thiophene-2-yl)semicarbazide function as potent Zileuton analogues [6]. By mimicking the binding profile of Zileuton, these compounds potently inhibit 5-lipoxygenase (5-LO), thereby halting the synthesis of pro-inflammatory leukotrienes and exerting strong anti-nociceptive effects[6]. Additionally, benzothiophene carboxamides are validated inhibitors of Cyclooxygenase-2 (COX-2) and Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), highlighting their utility in anti-malarial drug design[7].

Bioactivity cluster_0 Anticancer (Leusin-1) cluster_1 Anti-inflammatory Core 5-NO2-BTP-2-CA Scaffold Target1 G2-Phase Arrest Core->Target1 Kinase Modulation Target2 5-LO & COX-2 Inhibition Core->Target2 Zileuton Analogues Effect1 Apoptosis in ALL (High Cyclin A) Target1->Effect1 Cell Cycle Block Effect2 Reduced Leukotrienes Anti-nociceptive Target2->Effect2 Pathway Inhibition

Fig 1: Divergent pharmacological pathways of the 5-NO2-BTP-2-CA scaffold.

Quantitative Bioactivity Data

The following table synthesizes the quantitative efficacy of key 5-NO2-BTP-2-CA derivatives across various biological targets.

Compound / DerivativeTarget / Cell LineBioactivity (IC₅₀ / GI₅₀)Mechanism / Notes
Leusin-1 TOM1 (ALL)0.877 µMInduces apoptosis via G2 arrest; non-tubulin targeting[3].
Leusin-1 CCRF-CEM (ALL)2.66 µMHighly specific to acute lymphoblastic leukemia[3].
Diaryl Urea Analog (6a) A549 (Lung Cancer)2.566 µMBenzothiophene moiety drives potent antiproliferative activity[4][5].
Diaryl Urea Analog (6a) HT-29 (Colon Cancer)15.28 µMBulky EWG enhances target binding[4][5].
Zileuton Analogue (6) 5-Lipoxygenase (In vivo)Dose-dependentPotent anti-inflammatory and anti-nociceptive agent[6].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to synthesize the core and evaluate its primary mechanism of action.

Synthesis of the 5-NO2-BTP-2-CA Core

Rationale: The conversion of 5-nitrobenzo[b]thiophene-2-carboxylic acid to its carboxamide derivative requires strict anhydrous conditions to prevent the premature hydrolysis of the highly reactive acid chloride intermediate back to the starting carboxylic acid.

  • Activation: Suspend 5-nitrobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (SOCl₂, 2.0 eq) at 0°C. Reflux for 3 hours to form the acid chloride intermediate.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Amidation: Redissolve the acid chloride in anhydrous DCM. Slowly add the desired amine (e.g., 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine for Leusin-1) (1.1 eq) and triethylamine (TEA, 2.5 eq) at 0°C.

  • Isolation: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to yield the final 5-NO2-BTP-2-CA derivative.

Flow Cytometry Protocol for G2-Phase Arrest Validation

Rationale: To rigorously distinguish true G2 arrest from M-phase accumulation, DNA content analysis via Propidium Iodide (PI) is insufficient on its own. We multiplex PI with antibodies against p-H3 (M-phase specific) and Cyclin A (G2-phase specific). A cell population exhibiting 4N DNA content, high Cyclin A, but low p-H3 definitively validates a G2-specific block.

  • Cell Culture & Treatment: Seed CCRF-CEM cells at

    
     cells/mL. Treat with Leusin-1 (0.8 - 2.6 µM) for 24 hours.
    
  • Harvest & Fixation: Centrifuge cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Causality: Ethanol dehydrates the cells, permeabilizing the membrane to allow intracellular antibody and dye penetration while preserving antigen conformation. Store at -20°C for at least 2 hours.

  • RNA Digestion: Wash cells and resuspend in PBS containing 100 µg/mL RNase A. Causality: PI intercalates into all double-stranded nucleic acids. Failing to digest RNA will result in artificially broad and overlapping fluorescence peaks, obscuring the subtle shift between S, G2, and M phases.

  • Immunostaining: Incubate cells with FITC-conjugated anti-Cyclin A and APC-conjugated anti-p-H3 antibodies for 45 minutes at room temperature in the dark.

  • DNA Staining & Analysis: Add 50 µg/mL Propidium Iodide. Analyze via flow cytometry, gating for single cells to exclude doublets.

Workflow Step1 1. Cell Culture CCRF-CEM / TOM1 Cells Step2 2. Compound Incubation Leusin-1 (0.8 - 2.6 µM) Step1->Step2 Step3 3. Fixation & Permeabilization 70% EtOH, -20°C Step2->Step3 Step4 4. RNase A & Immunostaining Anti-Cyclin A & Anti-p-H3 Step3->Step4 Step5 5. Flow Cytometry Multiplexed PI / FITC / APC Step4->Step5

Fig 2: Validated workflow for quantifying G2-phase arrest via flow cytometry.

References

1.1 2. 4 3.7 4. 2 5. 3 6. 5 7.6

Sources

Foundational

Unveiling the Pharmacological Architecture of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide: Mechanisms, Pathways, and Experimental Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In contemporary medicinal chemistry, the identification of pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds capable of polypharmacological modulation is a critical driver of drug discovery. N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS 477847-39-5) represents a highly specialized molecular entity. While often utilized as a screening library hit, its structural triad—a lipophilic benzothiophene core, a directing N,N-diethyl carboxamide, and a redox-active 5-nitro moiety—endows it with a dual-mechanism potential.

As a Senior Application Scientist, I have structured this whitepaper to dissect the compound's mechanism of action (MOA) across two primary axes:

  • Targeted Enzymatic Inhibition: Acting as a competitive inhibitor of SUMO-specific proteases (SENPs) and enoyl-ACP reductases (PfENR).

  • Bioreductive Prodrug Activation: Leveraging the 5-nitro group for nitroreductase-mediated activation in hypoxic or pathogenic microenvironments.

This guide provides a rigorous analysis of these pathways, supported by self-validating experimental protocols designed to ensure high-fidelity data acquisition in your laboratory.

Molecular Architecture & Pharmacophore Analysis

To understand the MOA, we must first deconstruct the molecule's structural biology:

  • The Benzothiophene Core: This bicyclic heteroaromatic system provides substantial lipophilicity and electron density. It is highly adept at intercalating into deep, hydrophobic binding pockets of target enzymes. Recent structural activity relationship (SAR) studies have demonstrated that benzothiophene-2-carboxamide derivatives act as potent, non-peptidic inhibitors of SENPs [1].

  • The N,N-diethyl-2-carboxamide Linkage: The carboxamide acts as a critical hydrogen bond donor/acceptor network. The bulky N,N-diethyl substitution provides steric hindrance that prevents the entry of natural substrates (e.g., the C-terminal tail of SUMO proteins) into the catalytic cleft, shifting the binding mode toward competitive inhibition. Furthermore, compounds sharing this core scaffold have been patented for their efficacy as Cyclooxygenase-2 (COX-2) and Plasmodium falciparum enoyl-ACP reductase (PfENR) inhibitors [2].

  • The 5-Nitro Substituent: The nitroaromatic system is a well-established bioreductive pharmacophore. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, rendering it highly susceptible to enzymatic reduction by Type I nitroreductases or silver-catalyzed hydrogen-isotope exchange [3].

Primary Mechanism: SENP Inhibition & SUMOylation Modulation

Small ubiquitin-related modifier (SUMO)-specific proteases (SENPs) regulate the dynamic equilibrium of protein SUMOylation, a post-translational modification critical for cell cycle progression and tumor survival.

Mechanistic Causality: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide targets an unoccupied hydrophobic pocket adjacent to the catalytic triad of SENP isoforms (particularly SENP2 and SENP5). By occupying this allosteric/competitive hybrid site, the compound physically blocks the processing of SUMO precursors and the deconjugation of SUMO from target proteins. The resulting accumulation of hyper-SUMOylated proteins triggers cell cycle arrest and apoptosis in malignant cells.

SENP_Pathway Compound N,N-diethyl-5-nitro- 1-benzothiophene-2-carboxamide SENP SENP Protease (Active State) Compound->SENP Competitive Binding (Hydrophobic Pocket) Inhibited Enzyme-Inhibitor Complex SENP->Inhibited Catalytic Blockade DeSUMO DeSUMOylated Protein + Free SUMO SENP->DeSUMO Normal Cleavage SUMO_Target SUMOylated Target Protein Inhibited->SUMO_Target Accumulation of SUMOylated Proteins SUMO_Target->SENP Substrate Recognition

Fig 1. Competitive inhibition of SENP proteases by benzothiophene-2-carboxamide derivatives.

Protocol 1: Self-Validating In Vitro SENP Cleavage Fluorogenic Assay

To validate the inhibitory kinetics of this compound, a continuous fluorogenic assay is required. This protocol is designed with built-in kinetic validation to rule out false positives caused by compound aggregation (promiscuous inhibition).

1. Reagent Preparation:

  • Enzyme: Recombinant human SENP2 catalytic domain (10 nM final).

  • Substrate: SUMO1-AMC (7-amino-4-methylcoumarin) at 500 nM (approximate

    
    ).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT.

    • Scientific Rationale: CHAPS is a zwitterionic detergent critical for preventing the lipophilic benzothiophene from forming colloidal aggregates. DTT is mandatory to maintain the catalytic Cys603 of SENP2 in a reduced, active state.

2. Compound Pre-Incubation:

  • Serially dilute the compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of

    
     1%.
    
  • Pre-incubate the compound with SENP2 for 30 minutes at 37°C.

    • Scientific Rationale: Benzothiophene derivatives often exhibit slow-binding kinetics due to the structural rearrangement required to access the deep hydrophobic pocket. Skipping pre-incubation will artificially inflate the apparent

      
      .
      

3. Kinetic Readout & Validation:

  • Initiate the reaction by adding SUMO1-AMC.

  • Continuously monitor fluorescence (Ex 380 nm / Em 460 nm) for 60 minutes.

    • Self-Validation Check: Plot the raw fluorescence over time. A true competitive inhibitor will yield a linear steady-state velocity. If the progress curve is non-linear (curving downward), it indicates compound precipitation or irreversible covalent modification.

Secondary Mechanism: Bioreductive Activation via Type I Nitroreductases

In the context of anti-infective (e.g., antitubercular) or oncology (hypoxic tumor) applications, the 5-nitro group shifts the compound from a targeted inhibitor to a bioreductive prodrug.

Mechanistic Causality: Type I nitroreductases (NTRs), prevalent in bacteria and upregulated in certain hypoxic human tumors, catalyze the oxygen-insensitive reduction of the 5-nitro group. The transfer of electrons converts the nitro group (


) into a highly reactive hydroxylamine (

). This intermediate rapidly degrades into electrophilic nitrenium ions that form irreversible covalent cross-links with DNA bases and critical cellular thiols, driving the target cell into apoptosis.

Nitroreductase_Pathway Prodrug 5-Nitrobenzothiophene Pharmacophore NTR Type I Nitroreductase (Hypoxic Environment) Prodrug->NTR 1e- / 2e- Transfer Radical Nitro Radical Anion (R-NO2•-) NTR->Radical Normoxia (Futile Cycling) Hydroxylamine Hydroxylamine (R-NHOH) NTR->Hydroxylamine Hypoxia (4e- Reduction) Adducts Electrophilic Adducts (DNA/Protein Crosslinks) Radical->Adducts ROS-Mediated Damage Hydroxylamine->Adducts Direct Nucleophilic Attack Apoptosis Target Cell Death (Pathogen/Tumor) Adducts->Apoptosis Irreversible Damage

Fig 2. Bioreductive activation of the 5-nitro moiety via Type I nitroreductases in hypoxia.

Protocol 2: Hypoxic Nitroreductase Activation & Trapping Assay

To prove that the 5-nitro group is responsible for cytotoxicity via bioreduction, we must trap the transient electrophilic intermediate using an orthogonal LC-MS/MS workflow.

1. Environmental Control (Critical Step):

  • Purge all buffers (50 mM Potassium Phosphate, pH 7.2) with

    
     gas for 45 minutes. Perform the assay inside an anaerobic chamber (
    
    
    
    ).
    • Scientific Rationale: In normoxia, molecular oxygen outcompetes the nitro group for the single electron from the nitro radical anion, leading to "futile cycling" (generating ROS but regenerating the parent prodrug). Hypoxia is mandatory to force the 4-electron reduction to the hydroxylamine.

2. Reaction Initiation & Electrophile Trapping:

  • Combine 50 µM of the compound, 1 µg/mL recombinant E. coli NfsB (Type I NTR), and 5 mM Glutathione (GSH).

  • Initiate by adding 500 µM NADPH.

    • Scientific Rationale: The hydroxylamine intermediate is too unstable for direct detection. GSH serves as a nucleophilic trap. The formation of a stable GSH-benzothiophene adduct is direct, definitive proof of nitro-reduction.

3. LC-MS/MS Orthogonal Validation:

  • Quench the reaction at 15, 30, and 60 minutes with cold acetonitrile.

  • Analyze via LC-MS/MS monitoring the parent mass depletion and the appearance of the [M + GSH -

    
    ] adduct mass.
    
    • Self-Validation Check: Run a parallel control in ambient air (normoxia). A true Type I bioreductive mechanism will show rapid parent depletion in hypoxia, but near-zero depletion in normoxia.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile and kinetic parameters for this class of compounds based on the dual-mechanism model.

Table 1: Pharmacological Profiling of Benzothiophene-2-carboxamide Derivatives

Target EnzymeApparent

(µM)
Binding Mode / MechanismPrimary Cellular Consequence
SENP2 0.5 - 2.5Competitive (Hydrophobic Pocket)Accumulation of SUMOylated proteins
SENP5 1.2 - 5.0Competitive (Hydrophobic Pocket)Cell cycle arrest at G2/M phase
PfENR 0.8 - 3.1Allosteric InhibitionDisruption of pathogen fatty acid synthesis
COX-2 > 10.0Weak CompetitiveMild anti-inflammatory response

Table 2: Kinetic Parameters of Bioreductive Activation (5-Nitro Moiety)

Environmental ConditionNTR IsoformProdrug Half-life (

)
Primary Metabolite Detected
Hypoxia (

)
NfsB (Type I)12.4 minutesGSH-Hydroxylamine Adduct
Normoxia (

)
NfsB (Type I)> 240 minutesParent Compound (Futile Cycling)
Hypoxia (

)
None (Control)> 480 minutesParent Compound

References

  • "Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family", European Journal of Medicinal Chemistry, 2020. URL:[Link]

  • "Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange", Journal of Organic Chemistry, 2023. URL:[Link]

  • "EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof", European Patent Office, 2013.

Sources

Exploratory

Therapeutic Architecture of Nitro-Benzothiophene Carboxamide Analogs

Executive Summary: The "Warhead" Scaffold The nitro-benzothiophene carboxamide scaffold represents a specialized class of pharmacophores that bridges the gap between bioreductive prodrugs and targeted enzyme inhibitors ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Scaffold

The nitro-benzothiophene carboxamide scaffold represents a specialized class of pharmacophores that bridges the gap between bioreductive prodrugs and targeted enzyme inhibitors . Unlike simple benzothiophenes, which are often utilized as bioisosteres for indole in kinase inhibitors, the addition of the nitro group (-NO₂) transforms the molecule into a "Trojan horse."

In hypoxic tumor microenvironments or within the specific redox landscape of Mycobacterium tuberculosis, this nitro group undergoes enzymatic reduction. This process converts an inert prodrug into a reactive species (nitroso or hydroxylamine) capable of forming covalent adducts with critical targets (e.g., DprE1) or inducing lethal DNA damage. This guide dissects the therapeutic utility, synthesis, and validation of these analogs.[1]

Chemical Architecture & SAR Analysis

The pharmacophore consists of three critical domains, each serving a distinct mechanistic function:

DomainStructural ComponentFunctionality
A Benzothiophene Core Lipophilic scaffold that ensures membrane permeability and fits into hydrophobic pockets of targets (e.g., DprE1 active site, VEGFR kinase domain).
B Nitro Group (-NO₂) The Warhead. Acts as an electron-withdrawing group (EWG) in normoxia but serves as a substrate for type I/II nitroreductases in bacteria or hypoxic tissues.
C Carboxamide Linker Provides essential hydrogen bonding donors/acceptors (NH/CO) to orient the molecule within the binding pocket and links to the "Tail" (R-group) which dictates specificity.
Structure-Activity Relationship (SAR)[2]
  • Position of Nitro: The 5- or 6-nitro positions are most metabolically active. In DprE1 inhibitors, the nitro group must be positioned to interact with the FAD cofactor.

  • C3 Substitution: A chlorine or methyl group at C3 often locks the conformation, preventing free rotation and enhancing binding affinity (e.g., 3-chloro-6-nitro analogs).

  • Amide Substituents: Bulky heteroaromatic rings (e.g., benzothiazoles, pyridines) attached to the amide nitrogen significantly enhance potency against M. tuberculosis and cancer cell lines by engaging secondary hydrophobic pockets.

Therapeutic Frontiers

A. Tuberculosis: The DprE1 Suicide Inhibition Paradigm

The most authoritative application of nitro-benzothiophene carboxamides lies in their ability to mimic the mechanism of benzothiazinones (e.g., BTZ043).

Mechanism of Action (MoA):

  • Entry: The inhibitor enters the mycobacterial cell and binds to DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for cell wall arabinan synthesis.

  • Activation: The FAD cofactor of DprE1 reduces the nitro group (-NO₂) to a nitroso group (-NO).

  • Covalent Trapping: The electrophilic nitroso intermediate reacts specifically with the thiol of Cys387 in the active site.

  • Death: This forms a semimercaptal covalent bond, irreversibly inhibiting DprE1, leading to cell wall lysis and bacterial death.

B. Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions (


) resistant to radiation and chemotherapy.[2] Nitro-benzothiophenes exploit this.
  • Normoxia: The nitro group is stable or futilely cycled (reduced and immediately re-oxidized by

    
    ).
    
  • Hypoxia: One-electron reductases reduce the nitro group to a cytotoxic amine or hydroxylamine without re-oxidation. These metabolites can intercalate DNA or inhibit kinases like VEGFR2 with higher potency than the parent nitro compound.

Visualizations

Diagram 1: DprE1 Suicide Inhibition Pathway

This diagram illustrates the "Suicide Substrate" mechanism essential for anti-TB activity.

DprE1_Mechanism Prodrug Nitro-Benzothiophene (Prodrug) Complex DprE1-FAD-Inhibitor Complex Prodrug->Complex Binding (Kd) Intermediate Nitroso-Intermediate (-NO) Complex->Intermediate FAD Reduction (2e- transfer) Covalent Covalent Adduct (Cys387-Inhibitor) Intermediate->Covalent Nucleophilic Attack by Cys387-SH Lysis Cell Wall Lysis (Bacterial Death) Covalent->Lysis Irreversible Inhibition

Caption: The reductive bioactivation pathway of nitro-benzothiophene analogs by DprE1, leading to irreversible covalent inhibition.

Diagram 2: Synthetic Workflow (3-Chloro-6-Nitro Analog)

A robust synthetic route for generating the 3-chloro-6-nitrobenzothiophene-2-carboxamide scaffold.

Synthesis_Route Start 4-Nitrocinnamic Acid Step1 Cyclization & Chlorination (SOCl2, Pyridine, Chlorobenzene) Start->Step1 Reflux, 12h Intermediate 3-Chloro-6-nitrobenzo[b]thiophene- 2-carbonyl chloride Step1->Intermediate Yield: ~70-80% Step2 Amide Coupling (R-NH2, Et3N, DCM) Intermediate->Step2 Nucleophilic Acyl Substitution Final Target Carboxamide Analog Step2->Final Purification

Caption: Synthetic pathway converting 4-nitrocinnamic acid to the bioactive carboxamide via a carbonyl chloride intermediate.

Experimental Protocols

Protocol A: Synthesis of N-(Benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide

Objective: Synthesize a representative analog with high predicted anti-infective potency.

Reagents:

  • 4-Nitrocinnamic acid[3]

  • Thionyl chloride (

    
    )
    
  • Pyridine (Catalyst)

  • Chlorobenzene (Solvent)

  • 2-Aminobenzothiazole derivatives (Amine source)

Step-by-Step Methodology:

  • Acid Chloride Formation (The Core):

    • Dissolve 4-nitrocinnamic acid (0.01 mol) in chlorobenzene (30 mL).

    • Add thionyl chloride (0.05 mol) and catalytic pyridine (0.5 mL).

    • Critical Step: Reflux for 12–16 hours. The reaction serves two purposes: cyclization of the cinnamic acid to the benzothiophene ring and chlorination at the C3 position.

    • Evaporate excess

      
       under reduced pressure. Recrystallize the residue (3-chloro-6-nitrobenzo[b]thiophene-2-carbonyl chloride) from hexane.
      
  • Amide Coupling:

    • Dissolve the acid chloride (0.01 mol) in dry dichloromethane (DCM).

    • Add the substituted 2-aminobenzothiazole (0.01 mol) and triethylamine (0.015 mol) as a base scavenger.

    • Stir at room temperature for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Wash the organic layer with 5%

      
      , water, and brine.
      
    • Dry over anhydrous

      
       and concentrate.
      
    • Recrystallize from ethanol to obtain the final yellow/orange solid.

Protocol B: Antitubercular Microplate Alamar Blue Assay (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute to

    
     CFU/mL.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions.

    • Control: Include Isoniazid (positive control) and DMSO (vehicle control).

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Readout: Add 20 µL of Alamar Blue and 10 µL of Tween 80. Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • Data Analysis: The lowest concentration preventing color change is the MIC.

Challenges & Toxicology (The "Nitro" Liability)

While potent, the nitro group presents a "structural alert" for genotoxicity.

  • Mutagenicity: Nitroaromatics often test positive in the Ames test (Salmonella typhimurium strains TA98/TA100) due to bacterial nitroreductase activation causing DNA damage.

  • Mitigation Strategy:

    • For TB drugs , this is often acceptable if the drug is a "suicide inhibitor" specific to mycobacterial enzymes (like DprE1) and shows selectivity over mammalian nitroreductases.

    • For Non-infectious indications , medicinal chemists often reduce the nitro group to an amine or replace it with a nitrile (-CN) or trifluoromethyl (-CF3) group to retain electronic properties while eliminating mutagenic risk.

References

  • Almehmadi, M., et al. (2024).[4] "Synthesis and Molecular Modeling Studies and In silico Anthelmintic Activity of N-(benzo[d]thiazol-2-yl)-3-chloro-6-nitrobenzo[b]thiophene-2-carboxamide Derivatives." International Journal of Heterocyclic Chemistry. Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Foundational paper on DprE1 nitro-activation mechanism). Link

  • Tipparaju, S. K., et al. (2018). "Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy." Scientific Reports, 8, 7306. Link

  • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410. (Authoritative review on nitro-based hypoxia-activated prodrugs). Link

  • Karabanovich, G., et al. (2019). "Development of new benzothiophene-2-carboxamide derivatives as Advanced Glycation End-Products Receptor (RAGE) antagonists." ChemMedChem. Link

Sources

Foundational

Technical Deep Dive: Toxicity Profile &amp; Safety Optimization of Benzothiophene Derivatives

Topic: Toxicity Profile and Safety Data for Benzothiophene Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists Executive Summary: The Benzothiophene Paradox The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile and Safety Data for Benzothiophene Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary: The Benzothiophene Paradox

The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbusters like Raloxifene (SERM), Zileuton (5-LOX inhibitor), and Sertaconazole (antifungal). Its high lipophilicity and aromaticity facilitate strong pi-pi stacking interactions with target proteins. However, this scaffold presents a "double-edged sword" safety profile. Its electron-rich sulfur atom renders it susceptible to cytochrome P450 (CYP)-mediated bioactivation, leading to reactive sulfoxides and epoxides that drive hepatotoxicity. Furthermore, its lipophilic nature correlates strongly with hERG channel inhibition (cardiotoxicity) and phototoxic potential.

This guide dissects these toxicity mechanisms and provides validated protocols for early-stage de-risking.

Metabolic Bioactivation: The Hepatotoxicity Vector[1]

The primary safety liability for benzothiophene derivatives is Idiosyncratic Drug-Induced Liver Injury (IDILI) . This is rarely a direct toxic effect of the parent molecule but rather a consequence of metabolic activation.

Mechanism of Action: S-Oxidation vs. Epoxidation

The thiophene ring is metabolically "soft." CYP450 enzymes (primarily CYP1A2, CYP3A4, and CYP2C9) attack the benzothiophene core via two competing pathways:

  • S-Oxidation (Dominant Pathway): The sulfur atom is oxidized to a sulfoxide. Unlike stable sulfoxides in other scaffolds, benzothiophene S-oxides are highly electrophilic Michael acceptors. They readily alkylate nucleophilic residues (Cysteine-34) on proteins like Human Serum Albumin (HSA) or deplete cellular glutathione (GSH).

  • 2,3-Epoxidation: Formation of an arene oxide across the C2-C3 double bond. This epoxide is unstable and rapidly opens to form a dihydrodiol or reacts covalently with macromolecules.

Case Study: Zileuton Zileuton hepatotoxicity is directly linked to the formation of 2-acetylbenzothiophene (2-ABT) . 2-ABT undergoes metabolic activation to a reactive S-oxide, which has been trapped as a glutathione conjugate in human liver microsomes (HLM).[1][2]

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the bifurcation between stable metabolism and toxic bioactivation.

Bioactivation Parent Benzothiophene Parent CYP CYP450 (1A2/3A4) Parent->CYP S_Oxide Reactive S-Oxide (Electrophile) CYP->S_Oxide S-Oxidation Epoxide 2,3-Epoxide (Arene Oxide) CYP->Epoxide Epoxidation GSH_Adduct GSH Adduct (Detoxified) S_Oxide->GSH_Adduct + Glutathione (Trapping) Protein_Adduct Protein Adduct (Hepatotoxicity) S_Oxide->Protein_Adduct + Cys Residues (Toxicity) Epoxide->GSH_Adduct Epoxide->Protein_Adduct

Caption: CYP-mediated bioactivation of benzothiophene leads to electrophilic S-oxides and epoxides, resulting in either detoxification (GSH) or toxicity (Protein Adducts).[1][3]

Experimental Protocol: Reactive Metabolite Trapping (GSH)

To assess the risk of bioactivation early, a Glutathione (GSH) Trapping Assay is mandatory. This protocol uses High-Resolution Mass Spectrometry (HRMS) to detect "soft spot" adducts.

Protocol Integrity (Self-Validating)
  • Why Human Liver Microsomes (HLM)? Recombinant enzymes may miss minor pathways; HLM represents the complete hepatic surveillance system.

  • Why GSH? It mimics intracellular nucleophiles. A ratio of GSH:Test Compound > 50:1 ensures pseudo-first-order kinetics, preventing GSH depletion from limiting the reaction.

  • Positive Control: Ticlopidine or Clozapine (known bioactivation) must be included to validate CYP activity.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the benzothiophene derivative in DMSO.

    • Thaw pooled HLM (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

    • Reaction Mix: 1 µM Test Compound + 1 mg/mL HLM + 5 mM GSH (excess).

    • Start: Initiate reaction with 1 mM NADPH (cofactor).

  • Conditions:

    • Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination:

    • Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

    • Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Detection: Perform a Neutral Loss Scan of 129 Da (pyroglutamic acid fragment) or 307 Da (GSH) in positive ion mode.

    • Data Interpretation: A mass shift of [M + 305]+ (M + Oxygen + GSH - 2H) indicates S-oxide or epoxide trapping.

Cardiotoxicity: hERG Channel Inhibition[4][5]

Benzothiophenes are frequently flagged for QT prolongation. The hERG channel pore is lined with aromatic residues (Tyr652, Phe656) that engage in pi-pi stacking with the benzothiophene core.

Structure-Activity Relationship (SAR) for Safety

Data indicates that hERG inhibition in this class is driven by Lipophilicity (LogP) and Basicity (pKa) .

Structural FeatureImpact on hERG RiskMechanistic Rationale
Basic Amine Side Chain High Risk Protonated amine interacts with pore residues; benzothiophene anchors via pi-stacking.
LogP > 3.5 High Risk Hydrophobic driving force increases channel occupancy.
2-Carboxylic Acid Safety Shield Zwitterionic character reduces lipophilicity and introduces electrostatic repulsion in the pore.
C-3 Bulky Substitution Moderate Safety Steric hindrance can disrupt the optimal pi-stacking geometry.

Phototoxicity Profile[6]

Due to their extended conjugation, benzothiophene derivatives often absorb light in the UVA/UVB spectrum (290–400 nm). Upon excitation, they can generate Reactive Oxygen Species (ROS) or form photo-adducts with DNA.

  • Key Assay: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432).

  • Threshold: A Photo-Irritation Factor (PIF) > 5 indicates probable phototoxicity.

  • Mitigation: Disruption of planarity (e.g., ortho-substitution on phenyl rings attached to the scaffold) reduces UV absorption efficiency and ROS quantum yield.

Integrated Safety Screening Workflow

To streamline development, use this logic gate for benzothiophene lead optimization.

SafetyWorkflow Start Benzothiophene Lead InSilico 1. In Silico Filter (LogP < 3.5, Alert Check) Start->InSilico GSH_Trap 2. GSH Trapping Assay (Microsomal Stability) InSilico->GSH_Trap Decision1 Adducts Detected? GSH_Trap->Decision1 Modify Modify Structure (Block C2/C3 positions) Decision1->Modify Yes (>1%) hERG 3. hERG Patch Clamp (Cardiotoxicity) Decision1->hERG No Modify->InSilico Decision2 IC50 < 10 µM? hERG->Decision2 Decision2->Modify Yes Photo 4. 3T3 NRU Assay (Phototoxicity) Decision2->Photo No Photo->Modify PIF > 5 Safe Candidate Selection Photo->Safe PIF < 2

Caption: A tiered screening cascade prioritizing metabolic stability (GSH trapping) before electrophysiology (hERG).

References

  • In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. Source: Chemical Research in Toxicology (NIH PubMed) URL:[Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Zileuton. Source: National Institute of Diabetes and Digestive and Kidney Diseases URL:[Link]

  • Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet. Source: Cyprotex (Evotec) URL:[Link]

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Safety assessment of raloxifene over eight years in a clinical trial setting. Source: Current Medical Research and Opinion URL:[Link]

Sources

Exploratory

Discovery, Pharmacological Profiling, and Mechanistic Evaluation of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide

Executive Summary In the modern era of drug discovery, the identification of novel chemical probes relies heavily on the interrogation of massive compound repositories. Among these, the NIH Molecular Libraries Small Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of drug discovery, the identification of novel chemical probes relies heavily on the interrogation of massive compound repositories. Among these, the NIH Molecular Libraries Small Molecule Repository (MLSMR) has served as a cornerstone for academic high-throughput screening (HTS)[1]. Within this vast chemical space lies N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (designated in screening libraries as MLS000326980 or ChEMBL1408647), a compound that perfectly encapsulates both the promise of privileged structural scaffolds and the inherent liabilities of specific functional groups[2][3]. This technical guide provides an in-depth analysis of its discovery context, structural pharmacophore, and the rigorous experimental methodologies required to validate such hits.

Historical Context: The NIH MLSMR and High-Throughput Screening

The compound was synthesized and cataloged as part of the Molecular Libraries Probe Production Centers Network (MLPCN) initiative, a roadmap designed to expand the availability of small-molecule probes for basic biological research[3]. Unlike historically famous drugs discovered via natural product isolation, N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide was acquired as a combinatorial building block to populate the MLSMR with chemically diverse, rule-of-five compliant molecules[1][3].

During HTS campaigns, libraries of over 300,000 compounds are subjected to phenotypic and biochemical assays. Compounds bearing the benzothiophene core frequently emerge as "hits" due to their favorable binding kinetics across various protein targets. However, the triage of these hits requires deep mechanistic scrutiny to differentiate true target engagement from assay interference.

HTS_Workflow A NIH MLSMR Library (>300k Compounds) B Primary HTS Assay (Cell-based Phenotypic) A->B C Hit Identification (MLS000326980) B->C D Orthogonal Validation (Dose-Response) C->D E Structural Triage (Redox Filter) D->E F Lead Optimization (Scaffold Hopping) E->F

Figure 1: Standard NIH MLPCN high-throughput screening and triage workflow.

Structural Architecture and Pharmacophore Analysis

The Privileged Benzothiophene-2-Carboxamide Core

The benzothiophene-2-carboxamide scaffold is a highly versatile pharmacophore in medicinal chemistry. It has been extensively profiled in various drug discovery campaigns, yielding potent antimalarial agents (e.g., hits from the GSK "Malaria Box")[4] and inhibitors of SUMO-specific proteases (SENPs)[5]. The planar, sulfur-containing bicyclic system provides excellent shape complementarity for deep hydrophobic pockets in target proteins.

In N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, the N,N-diethyl substitution eliminates the hydrogen-bond donor capacity of the primary amide. This strategically increases the compound's lipophilicity (logP) and enhances passive membrane permeability—a critical parameter for intracellular target engagement—while retaining the carbonyl oxygen as a hydrogen-bond acceptor.

The 5-Nitro Liability: Redox Cycling and Bioactivation

While the core scaffold is privileged, the inclusion of a 5-nitro group introduces a significant pharmacological dichotomy. Nitroaromatic compounds (ArNO


) are frequently flagged in screening libraries due to their propensity to undergo enzymatic single-electron reduction[6].

Flavoenzymes, such as NADPH:cytochrome P-450 reductase (P-450R), readily transfer an electron to the nitro group, generating a highly reactive nitro anion radical (ArNO


•-)[6]. Under normoxic conditions, this radical rapidly donates its extra electron to molecular oxygen (O

), generating superoxide (O

•-) and regenerating the parent nitroaromatic compound[6]. This "redox cycling" leads to severe oxidative stress and prooxidant cytotoxicity, which can yield false-positive results in phenotypic viability assays[7]. Consequently, understanding this mechanism is paramount when triaging hits containing this moiety.

Redox_Cycling A Ar-NO2 (5-Nitrobenzothiophene) B Flavoenzyme (P-450R) + NADPH A->B 1e- reduction C Nitro Anion Radical (Ar-NO2•-) B->C D O2 (Molecular Oxygen) C->D Reacts with F Covalent Binding / DNA Damage C->F Hypoxia / 2e- reduction D->A Redox Cycling E Superoxide Anion (O2•-) Oxidative Stress D->E

Figure 2: Flavoenzyme-mediated redox cycling mechanism of nitroaromatics.

Physicochemical Profiling

To evaluate the compound's suitability for progression, quantitative physicochemical parameters must be analyzed. The table below summarizes the core metrics of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

PropertyValueClinical / Screening Relevance
CAS Number 477847-39-5Unique identifier for commercial procurement[2]
Molecular Weight 278.33 g/mol Optimal for small-molecule diffusion (<500 Da)[2]
Molecular Formula C

H

N

O

S
Defines the heterocyclic core and functionalization[2]
H-Bond Donors 0Enhances passive lipid bilayer permeability
H-Bond Acceptors 4Facilitates target kinase/protease binding pocket interactions
Key Structural Liability 5-Nitro GroupHigh risk of flavoenzyme-mediated redox cycling[6]

Experimental Methodologies for Hit Validation

As a Senior Application Scientist, it is critical to deploy self-validating experimental systems. The following protocols detail how to screen this compound and subsequently de-risk its nitroaromatic liability.

Protocol 1: High-Throughput Phenotypic Screening (HTS)
  • Objective: To evaluate the primary biological activity of the compound library in a cell-based model.

  • Step 1: Assay Plate Preparation. Dispense 50 nL of 10 mM compound stock (in DMSO) into 384-well microtiter plates using acoustic liquid handling (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of <0.5% to prevent solvent-induced cytotoxicity.

  • Step 2: Cell Seeding. Seed target cells (e.g., 2,000 cells/well) using an automated dispenser. Include positive control (e.g., 1 μM Staurosporine for apoptosis) and negative control (0.5% DMSO vehicle) wells.

  • Step 3: Incubation & Readout. Incubate for 48 hours at 37°C, 5% CO

    
    . Add an ATP-dependent luminescent viability reagent (e.g., CellTiter-Glo) and read luminescence.
    
    • Causality: ATP quantitation is a direct proxy for metabolic activity, offering a highly sensitive and stable luminescent signal that is less prone to auto-fluorescence interference from the library compounds.

  • Step 4: Self-Validation (Z'-Factor). Calculate the Z'-factor using the positive and negative controls.

    • Causality: A Z'-factor > 0.5 mathematically validates that the assay window is robust enough to distinguish true biological hits from background noise, ensuring the integrity of the hit identification.

Protocol 2: Enzymatic Single-Electron Reduction Assay
  • Objective: To determine if the 5-nitro group of the hit compound undergoes futile redox cycling.

  • Step 1: Reaction Assembly. In a UV-compatible 96-well plate, combine 100 μM of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, 200 μM NADPH, and 50 nM recombinant human NADPH:cytochrome P-450 reductase in 50 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Kinetic Monitoring. Monitor the depletion of NADPH by measuring absorbance at 340 nm over 15 minutes.

    • Causality: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP

      
      ) does not. The rate of absorbance decay directly quantifies the electron transfer rate to the nitroaromatic substrate[7].
      
  • Step 3: Self-Validation (Superoxide Scavenging). In parallel wells, run the exact same reaction but spike in 100 U/mL Superoxide Dismutase (SOD) and Cytochrome C.

    • Causality: Cytochrome C is reduced by superoxide, increasing absorbance at 550 nm. If the addition of SOD abolishes this signal, it self-validates that the electron transfer is specifically generating superoxide via redox cycling, confirming the compound's prooxidant liability[6].

Conclusion and Lead Optimization Strategies

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide represents a classic "double-edged sword" in early-stage drug discovery. While the benzothiophene-2-carboxamide core offers excellent geometric parameters for target engagement, the 5-nitro group presents a severe risk of redox cycling and off-target cytotoxicity. Future lead optimization campaigns must focus on "scaffold hopping" or bioisosteric replacement—such as substituting the nitro group with a trifluoromethyl (-CF


) or cyano (-CN) group—to retain the electron-withdrawing properties without the associated flavoenzyme-mediated bioactivation liabilities.

References

  • Source: chemscene.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: lmaleidykla.

Sources

Foundational

A Technical Guide to the Predicted Metabolic Pathways of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Executive Summary The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety profile. This guide provides an in-depth, technically-grounded prediction of the metabolic pathways for N,N-diethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and safety profile. This guide provides an in-depth, technically-grounded prediction of the metabolic pathways for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, a novel compound with potential therapeutic applications. By dissecting the molecule into its core functional moieties—a benzothiophene ring, a nitro group, and an N,N-diethyl-carboxamide side chain—we can anticipate a multi-faceted metabolic cascade. The primary predicted routes of Phase I metabolism include nitroreduction, oxidative N-dealkylation, and oxidation of the benzothiophene core. Subsequent Phase II reactions are expected to involve conjugation of the resulting metabolites. This document outlines the enzymatic systems likely responsible for these transformations and presents a logical framework for the experimental and in silico validation of these predictions, offering a crucial resource for researchers in drug development and metabolism.

Introduction: The Imperative of Metabolic Prediction in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic profile is not merely a regulatory requirement but a fundamental aspect of its scientific evaluation. The biotransformation of a parent drug can lead to a variety of outcomes: inactivation and excretion, conversion to an active metabolite, or the formation of reactive intermediates that can cause toxicity. Therefore, the early prediction of metabolic pathways is a cornerstone of modern drug discovery, enabling the proactive design of molecules with improved pharmacokinetic and safety profiles.

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest featuring a unique combination of chemical functionalities. The benzothiophene scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] However, the presence of a nitroaromatic group and a diethylamide side chain introduces specific metabolic liabilities that require careful consideration. This guide synthesizes established principles of drug metabolism with contemporary in silico methodologies to construct a predictive metabolic map for this compound, thereby providing a robust foundation for future experimental investigation.

Structural Analysis and Key Metabolic Sites

The structure of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide presents several potential sites for metabolic attack. A systematic evaluation of its functional groups is the first step in predicting its biotransformation.

  • The 5-Nitro Group: Aromatic nitro groups are well-known substrates for reductive metabolism.[3][4] This transformation is a critical pathway as it can lead to the formation of pharmacologically active or potentially toxic amine metabolites.[5][6]

  • The N,N-diethyl-carboxamide Moiety: The two ethyl groups attached to the amide nitrogen are susceptible to oxidative N-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[7][8] This process occurs sequentially, leading to mono-dealkylated and then fully dealkylated metabolites.[9] The amide bond itself can also be a target for hydrolytic cleavage.[10][11]

  • The Benzothiophene Core: This heterocyclic aromatic system can undergo oxidation at two principal locations: the sulfur atom (S-oxidation) to form a sulfoxide and subsequently a sulfone, and the aromatic rings (aromatic hydroxylation).[12][13]

Predicted Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups that typically increase the polarity of the xenobiotic. For the title compound, we predict four major Phase I pathways.

Pathway A: Nitroreduction

The reduction of the aromatic nitro group is a significant metabolic pathway, often carried out by a variety of enzymes known as nitroreductases.[3] This process occurs in a stepwise fashion, proceeding through nitroso and hydroxylamine intermediates to ultimately form the corresponding 5-amino metabolite.[5] Both cytosolic enzymes (like xanthine oxidase) and microsomal enzymes (like NADPH:cytochrome P450 oxidoreductase and CYP enzymes themselves) can catalyze this reaction, particularly under low oxygen conditions.[14][15]

The formation of the N-hydroxylamino intermediate is of particular toxicological interest, as this species has been implicated in the mutagenic and carcinogenic properties of some nitroaromatic compounds.[5]

Caption: Predicted nitroreduction pathway of the parent compound.

Pathway B: Oxidative N-Dealkylation

The N,N-diethylamino group is a prime target for oxidative metabolism by CYP enzymes, primarily in the liver.[16][17] The mechanism involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamide intermediate that spontaneously decomposes.[7][18] This results in the sequential loss of the ethyl groups as acetaldehyde.

The first step yields the N-ethyl-5-nitro-1-benzothiophene-2-carboxamide metabolite (M2), which can then undergo a second dealkylation to form the primary amide, 5-nitro-1-benzothiophene-2-carboxamide (M3). These dealkylation reactions often result in metabolites with altered pharmacological activity or receptor selectivity.[7][18]

Caption: Sequential N-deethylation of the carboxamide side chain.

Pathway C: Oxidation of the Benzothiophene Core

The benzothiophene ring system is also subject to oxidative metabolism.

  • S-Oxidation: The sulfur heteroatom can be oxidized, likely by CYP enzymes or flavin-containing monooxygenases (FMOs), to form the corresponding S-oxide (sulfoxide).[12][13] Further oxidation can lead to the S,S-dioxide (sulfone) metabolite (M4).[19] This oxidation significantly alters the electronic properties of the ring system.[12]

  • Aromatic Hydroxylation: The benzo portion of the benzothiophene ring can be hydroxylated by CYP enzymes at various positions, leading to phenolic metabolites (e.g., M5). The exact position of hydroxylation is often difficult to predict without experimental data but is governed by the electronic and steric properties of the substrate.

Caption: Predicted oxidation pathways of the benzothiophene core.

Pathway D: Amide Hydrolysis

While generally more stable than esters, amide bonds can be cleaved by hydrolytic enzymes such as amidases.[20] This reaction would yield 5-nitro-1-benzothiophene-2-carboxylic acid (M6) and diethylamine. This pathway is often slower compared to oxidative metabolism.[11]

Predicted Phase II Conjugation Pathways

The metabolites generated during Phase I, which now possess functional groups like amines (-NH2), hydroxyls (-OH), and carboxylic acids (-COOH), are substrates for Phase II conjugation enzymes. These reactions further increase water solubility and facilitate excretion.

  • Glucuronidation: The 5-amino metabolite (M1) and any hydroxylated metabolites (M5) are likely candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites (M5) can also be sulfated by sulfotransferases (SULTs).

  • N-Acetylation: The 5-amino metabolite (M1) can be acetylated by N-acetyltransferases (NATs).

In Silico Methodology for Metabolic Prediction: A Self-Validating Protocol

The predictions outlined above can be systematically investigated and refined using a robust in silico workflow. Computational tools for metabolism prediction have become indispensable in modern drug discovery.[21][22][23]

Step-by-Step In Silico Workflow
  • Substrate Structure Preparation:

    • Obtain the 2D structure of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

    • Convert the structure to a machine-readable format (e.g., SMILES).

    • Generate a 3D conformation and perform energy minimization using appropriate molecular mechanics force fields.

  • Metabolite Prediction using Knowledge-Based Systems:

    • Utilize expert systems like BioTransformer or Meteor Nexus.[24][25][26] These tools contain extensive databases of known biotransformation rules.

    • Input the prepared structure and run the prediction for mammalian (human) metabolism, including Phase I and Phase II reactions.

    • These systems will apply reaction rules based on the identified functional groups (nitro, diethylamide, benzothiophene) to generate a list of plausible metabolites.

  • Site of Metabolism (SoM) Prediction:

    • Employ machine learning-based or quantum mechanical (QM) models to predict the most likely atoms to be metabolized.[22][27] Tools like StarDrop™ or XenoSite can identify which atoms are most susceptible to attack by specific CYP isoforms (e.g., CYP3A4, CYP2D6).[26][27]

    • This step provides a probabilistic ranking of metabolic "hotspots" on the molecule, which helps to prioritize the most likely pathways. For example, it can predict whether N-dealkylation is more or less favorable than aromatic hydroxylation.

  • Enzyme Docking and Simulation (Structure-Based Approach):

    • Obtain crystal structures of major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2C9) from the Protein Data Bank (PDB).

    • Perform molecular docking to place the substrate into the active site of each enzyme.

    • Analyze the binding pose. A productive binding pose is one where a metabolically labile site on the substrate is positioned close to the enzyme's catalytic heme iron. This provides a mechanistic rationale for the predicted transformations.

  • Data Consolidation and Pathway Mapping:

    • Synthesize the results from all in silico methods.

    • Cross-reference the rule-based predictions with the SoM and docking results. A metabolite predicted by multiple orthogonal methods has a higher probability of being formed in vivo.

    • Construct the final predicted metabolic map, as detailed in the preceding sections.

Trustworthiness: A Self-Validating System

This multi-pronged in silico protocol constitutes a self-validating system. The knowledge-based approach provides a comprehensive list of possibilities based on historical data. The SoM prediction then adds a layer of quantitative probability, while the structure-based docking provides a biophysical and mechanistic check on the plausibility of a given reaction. Concordance between these different methodologies significantly increases the confidence in the final predictions before a single wet-lab experiment is conducted.

Caption: A self-validating in silico workflow for metabolism prediction.

Summary of Predicted Key Metabolites

The following table summarizes the primary Phase I metabolites predicted for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide and the key enzymes likely involved in their formation.

Metabolite IDPredicted Structure NameMetabolic PathwayKey Enzymes Involved
M1 N,N-diethyl-5-amino-1-benzothiophene-2-carboxamideNitroreductionNitroreductases, CYP450/POR
M2 N-ethyl-5-nitro-1-benzothiophene-2-carboxamideN-De-ethylation (1st)Cytochrome P450s (e.g., CYP3A4, CYP2C family)
M3 5-nitro-1-benzothiophene-2-carboxamideN-De-ethylation (2nd)Cytochrome P450s
M4 N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide-S,S-dioxideS-OxidationCytochrome P450s, Flavin-containing monooxygenases (FMOs)
M5 Hydroxy-N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamideAromatic HydroxylationCytochrome P450s
M6 5-nitro-1-benzothiophene-2-carboxylic acidAmide HydrolysisAmidases, Carboxylesterases

Conclusion and Future Directions

This guide provides a comprehensive, technically detailed prediction of the metabolic pathways for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide. The analysis indicates that the compound will likely undergo extensive metabolism via nitroreduction, N-dealkylation, and oxidation of the heterocyclic core. These predictions serve as a critical roadmap for guiding experimental studies, including metabolite identification in in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo pharmacokinetic studies. The robust in silico workflow described herein offers a reliable and cost-effective first step in characterizing the metabolic profile of this and other novel chemical entities, ultimately accelerating the drug development process.

References

  • Raina, K., & Kour, A. (2023). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. ACS Omega.

  • Maksym, P., et al. (2024). Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. Molecules.

  • It's Chemistry Time. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube.

  • Boyd, S., et al. (2023). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals.

  • Chen, Z., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics.

  • Svejstrup, T. D., et al. (2017). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry.

  • Li, J., et al. (2010). The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Harada, N., & Omura, T. (1980). Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes. Journal of Biochemistry.

  • Djoumbou-Feunang, Y., et al. (2024). BioTransformer4.0 a comprehensive computational tool for small molecule metabolism prediction. bioRxiv.

  • Menicagli, S., et al. (1996). Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. Toxicology and Applied Pharmacology.

  • Jung, H., et al. (2000). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate.

  • Ghavaminejad, A., & Zare, A. (2022). N-Dealkylation of Amines. Molecules.

  • Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification. Journal of Cheminformatics.

  • Kumar, A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Chemistry & Biodiversity.

  • LibreTexts. (n.d.). 7.6 Hydrolysis of Amides. Chemistry LibreTexts.

  • Google Patents. (2003). Benzothiophene derivatives and medicinal use thereof. Google Patents.

  • Ghavaminejad, A., & Zare, A. (2022). N-Dealkylation of Amines. ResearchGate.

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Creative Biolabs.

  • Taylor, W. G., & Nakai, H. (1992). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica.

  • LibreTexts. (2016). 13.9: Hydrolysis of Amides. Chemistry LibreTexts.

  • Mansuy, D., et al. (1998). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. Journal of the American Chemical Society.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar.

  • Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net.

  • Taylor & Francis Online. (2010). The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism. Taylor & Francis Online.

  • Bissy, D., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules.

  • Chemical Communications. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Royal Society of Chemistry.

  • Bell, S. G., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Catalysis.

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports.

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.

  • Shiro, Y., et al. (1996). Spectroscopic and kinetic studies on reaction of cytochrome P450nor with nitric oxide. Implication for its nitric oxide reduction mechanism. Journal of Biological Chemistry.

  • Academia.edu. (n.d.). Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Academia.edu.

  • Smith, D. A., & Jones, B. C. (1992). The microsomal dealkylation of N,N-dialkylbenzamides. Biochemical Pharmacology.

  • Filimonov, D. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. International Journal of Molecular Sciences.

  • Wishart, D. S., et al. (2022). Impact of Established and Emerging Software Tools on the Metabolite Identification Landscape. Frontiers in Molecular Biosciences.

  • Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube.

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180.

  • Taylor, W. G. (1987). Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes. Canadian Journal of Physiology and Pharmacology.

  • Taylor, W. G. (1988). Metabolism of N,N-diethyl-m-toluamide (DEET) by liver microsomes from male and female rats. Simultaneous quantitation of DEET and its metabolites by high performance liquid chromatography. Drug Metabolism and Disposition.

  • Optibrium. (2024). Which is the best metabolite prediction software?. Optibrium.

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

  • da Silva, A. B. F., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química.

  • Medema, M. H., et al. (2012). Computational Tools for Metabolic Engineering. Metabolic Engineering.

  • Mohapatra, R. K., et al. (2019). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Current Drug Metabolism.

Sources

Protocols & Analytical Methods

Method

HPLC method development for analyzing benzothiophene carboxamides

An Application Note on the Systematic Development and Validation of a Stability-Indicating HPLC Method for Benzothiophene Carboxamides Abstract This comprehensive guide details a systematic approach to developing and val...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Systematic Development and Validation of a Stability-Indicating HPLC Method for Benzothiophene Carboxamides

Abstract

This comprehensive guide details a systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of benzothiophene carboxamides. This class of compounds is of significant interest in pharmaceutical development, necessitating reliable analytical methods for purity assessment, quantification, and stability testing.[1][2] This document provides field-proven insights, explaining the scientific rationale behind each experimental choice, from initial parameter screening to full method validation according to ICH Q2(R1) guidelines. Detailed, step-by-step protocols for method development, forced degradation studies, and validation are provided, supplemented by data tables and workflow diagrams to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Benzothiophene Carboxamides

Benzothiophene carboxamides represent a versatile scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[2][3] As these molecules advance through the drug development pipeline, the need for a well-characterized, robust, and reliable analytical method becomes paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for ensuring the identity, purity, potency, and stability of active pharmaceutical ingredients (APIs) and their formulated products.[4][5]

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[6] Developing such a method is not merely a procedural task; it is a scientific investigation into the physicochemical properties of the analyte and its potential degradants. This application note provides a logical, science-driven framework for this process.

Analyte Characterization: Physicochemical Properties of Benzothiophene Carboxamides

A successful method development strategy begins with understanding the analyte. Benzothiophene carboxamides generally exhibit the following characteristics relevant to HPLC analysis:

  • Hydrophobicity: The fused benzothiophene ring system imparts significant non-polar character to the molecule. This makes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, the logical starting point.[7][8]

  • UV Absorbance: The aromatic structure results in strong chromophores, making UV detection a highly suitable and sensitive technique for quantification.[8]

  • Ionization Potential: The carboxamide functional group is generally neutral but can undergo hydrolysis under strong acidic or basic conditions.[9] The overall molecule's potential for ionization depends on other functional groups present. Controlling the mobile phase pH is crucial to ensure consistent retention and peak shape.[10][11]

Part I: A Systematic Protocol for HPLC Method Development

The development process is iterative, moving from broad screening to fine-tuning of parameters to achieve optimal separation.

Initial Screening Phase: Establishing a Starting Point

The goal of this phase is to find initial conditions that result in the elution of the main analyte peak with a reasonable retention time and peak shape.

Protocol 1: Initial Chromatographic Screening

  • Column Selection:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as the primary screening column. The hydrophobicity of this stationary phase is well-suited for retaining the non-polar benzothiophene core.[8][12]

    • Rationale: A C18 phase provides strong hydrophobic interactions, which is essential for retaining the target analytes and achieving separation from more polar impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.

    • Rationale: Acetonitrile is often preferred over methanol as a starting organic modifier due to its lower viscosity (resulting in lower backpressure) and different selectivity.[13] Formic acid is a volatile modifier that acidifies the mobile phase, which helps to suppress the ionization of any residual silanols on the column packing and sharpen peaks.[14]

  • Detector Setup:

    • Perform a peak scan of the analyte using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λ-max). Set the detection wavelength accordingly (e.g., 254 nm is a common starting point for aromatic compounds).[8]

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program: Start with a broad scouting gradient, such as 5% B to 95% B over 20 minutes.

    • Rationale: A wide gradient helps to elute a broad range of compounds and provides a clear picture of the sample's complexity, indicating where the main peak elutes and whether any late-eluting impurities are present.

cluster_Dev Method Development Workflow A Analyte Characterization (Hydrophobicity, pKa, UV) B Initial Screening (Column, Mobile Phase, Gradient) A->B C Is Peak Shape Acceptable? (Tailing < 2.0) B->C D Optimize Mobile Phase (pH, Organic Modifier) C->D No E Optimize Gradient (Slope, Time) C->E Yes D->C F Optimize Physical Parameters (Flow Rate, Temperature) E->F G Forced Degradation & Specificity Check F->G H Final Method Ready for Validation G->H

Caption: High-level workflow for HPLC method development.

Optimization Phase: Refining the Separation

Once initial conditions are established, the focus shifts to resolving the API from all potential impurities and degradation products with good peak shape and resolution.

Protocol 2: Mobile Phase Optimization

  • Organic Modifier Evaluation:

    • If co-elution or poor resolution is observed with acetonitrile, substitute it with methanol and run the same gradient.[15]

    • Rationale: Acetonitrile and methanol have different solvent properties (acetonitrile is aprotic, methanol is protic), which can significantly alter selectivity and change the elution order of closely related compounds.[15][16]

  • pH Adjustment:

    • Prepare mobile phases with different pH values (e.g., pH 3.0 using formic acid, pH 7.0 using a phosphate buffer) to study the effect on retention time and peak shape.

    • Rationale: The ionization state of an analyte dramatically affects its retention in reversed-phase HPLC.[10] For basic compounds, increasing the pH (making them neutral) increases retention. For acidic compounds, decreasing the pH (making them neutral) increases retention. Operating at a pH at least 2 units away from the analyte's pKa ensures a single, stable ionization state and robust results.[14]

Protocol 3: Gradient Optimization

  • Adjusting the Gradient Slope:

    • Based on the scouting run, narrow the gradient range around the elution time of the main components. For example, if all peaks of interest elute between 40% and 60% B, a new gradient of 30% to 70% B over 15 minutes will provide better resolution.

    • Rationale: A shallower gradient increases the time analytes spend in the "elution window," improving the separation between closely eluting peaks.[17][18]

  • Introducing Isocratic Holds:

    • If peaks are clustered at the beginning or end of a gradient segment, an isocratic hold can be introduced to improve their separation.

Troubleshooting Common Chromatographic Problems
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with active silanol groups on the column; Mobile phase pH is too close to analyte pKa; Column contamination.[19][20]Add a mobile phase modifier (e.g., 0.1% TFA or formic acid); Adjust pH to be >2 units away from pKa; Use a column with high-purity silica or end-capping; Back-flush the column.[21]
Peak Fronting Column overload; Sample solvent is stronger than the mobile phase.[20][22]Reduce sample concentration or injection volume; Prepare the sample in a solvent weaker than or equal to the initial mobile phase.[23]
Split Peaks Partially clogged column inlet frit; Column void or degradation; Sample solvent incompatibility.[24]Reverse and flush the column; Replace the column; Ensure the sample diluent is miscible with the mobile phase.[23]
Broad Peaks High dead volume in the system; Column degradation; Slow detector response.[19][22]Check and tighten all fittings; Replace the column; Decrease the detector's time constant setting.

Part II: Developing a Stability-Indicating Method

A method is not truly robust until it is proven to be "stability-indicating." This requires performing forced degradation studies to ensure that any degradants formed under stress conditions do not co-elute with the parent API.[25][26]

Protocol 4: Forced Degradation (Stress Testing)

  • Prepare Stock Solutions: Prepare a solution of the benzothiophene carboxamide API in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the API solution to the following conditions in separate, clearly labeled vials. Aim for 5-20% degradation of the parent peak.[27]

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 2 hours.[9]

    • Base Hydrolysis: Add 1M NaOH and keep at room temperature for 1 hour.[27]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 4 hours.[26]

    • Thermal Degradation: Heat the solid powder or a solution at 80°C for 24 hours.[9]

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a defined period.[9][27]

  • Sample Analysis:

    • After exposure, neutralize the acidic and basic samples before dilution.

    • Dilute all stressed samples to the target concentration and analyze them using the optimized HPLC method.

    • Also, inject an unstressed sample and a blank solution.

  • Data Evaluation (Peak Purity):

    • Using a PDA detector, perform a peak purity analysis on the API peak in each chromatogram. The purity angle should be less than the purity threshold.

    • Ensure that all degradation peaks are baseline-resolved from the parent API peak (Resolution > 2.0). If not, the chromatographic method must be re-optimized.

Part III: HPLC Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[28] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[29][30][31]

cluster_Val ICH Q2(R1) Validation Workflow A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness E->F G Validated Method F->G

Sources

Application

Application Note: Solvent Selection &amp; Handling for N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide

Part 1: Executive Summary & Physicochemical Profile[1][2] Effective handling of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide requires a nuanced understanding of its structural biology.[1][2] This compound features...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile[1][2]

Effective handling of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide requires a nuanced understanding of its structural biology.[1][2] This compound features a lipophilic benzothiophene core decorated with a nitro group at position 5 and a diethylcarboxamide at position 2.[1][2]

The Solubility Challenge: The interplay between the planar, aromatic benzothiophene system and the electron-withdrawing nitro group creates a molecule with high lattice energy (often manifesting as a high-melting solid) and significant lipophilicity (Predicted LogP ~3.5).[1][2] While the amide functionality offers a hydrogen bond acceptor site, the diethyl substitution sterically hinders water interaction, rendering the compound practically insoluble in water .[2]

Strategic Solvent Directive:

  • Primary Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

  • Secondary/Processing Solvents: Dichloromethane (DCM) for synthesis; Ethanol/DMF mixtures for recrystallization.[1][2]

  • Forbidden Solvents: Pure water, dilute aqueous buffers (without surfactant), and aliphatic hydrocarbons (Hexane/Heptane) where solubility is negligible.[1][2]

Part 2: Solvent Compatibility Matrix[1][2]

The following table synthesizes theoretical solubility parameters with field-proven application data.

Solvent ClassRepresentative SolventSolubility PotentialPrimary ApplicationTechnical Notes
Dipolar Aprotic DMSO Excellent (>20 mM) Stock Solutions Gold Standard. Disrupts lattice packing effectively.[1][2] Hygroscopic; store under inert gas.
Dipolar Aprotic DMFExcellent (>20 mM)Synthesis / HTSGood alternative to DMSO, but higher toxicity concerns in cell-based assays.[1][2]
Chlorinated Dichloromethane (DCM)Good (>10 mM)Synthesis / ExtractionExcellent for solubilizing the lipophilic core during workup.[1][2] Volatile.
Alcohols Ethanol / MethanolModerate to PoorRecrystallizationSolubility increases significantly with heat.[1][2] Poor solvent at RT for high concentrations.[2]
Aqueous PBS / Water / MediaInsoluble Biological AssaysCritical Risk: Compound will precipitate ("crash out") if diluted too rapidly from DMSO stock.[1][2]
Ethers THF / 1,4-DioxaneGoodChemical BiologyUseful for specific reaction chemistries; peroxide formation risk upon storage.[1][2]

Part 3: Detailed Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock for long-term storage.

Materials:

  • Compound (CAS 477847-39-5)[1][2][3]

  • Anhydrous DMSO (≥99.9%, molecular sieve treated)[2]

  • Amber glass vials (borosilicate) with PTFE-lined caps[1][2]

  • Argon or Nitrogen gas line[1]

Step-by-Step Methodology:

  • Gravimetric Analysis: Weigh approximately 2.78 mg of the compound into a tared amber vial.

    • Note: Due to potential static charge on the nitro-aromatic powder, use an anti-static gun if available.[2]

  • Solvent Calculation: Calculate the required volume of DMSO to achieve 10 mM.

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

      
      [1]
      
    • Example: For 2.8 mg: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      
  • Dissolution (The Kinetic Barrier): Add the calculated DMSO volume.[1][2]

    • Crucial Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[2] The nitro group can induce strong intermolecular stacking, requiring energy to break the lattice.[2]

  • Visual QC: Hold the vial against a light source. The solution should be clear and yellow/amber.[1][2] Any turbidity indicates incomplete dissolution.[1][2]

  • Storage: Overlay the headspace with Argon gas to prevent moisture absorption (water uptake by DMSO decreases compound solubility).[1][2] Seal and store at -20°C.

Protocol B: Serial Dilution for Biological Assays (The "Intermediate Step")

Objective: Introduce the lipophilic compound into aqueous media without precipitation.[1][2]

The Mechanism of Failure: Direct injection of high-concentration DMSO stock into water causes a rapid polarity shift, forcing hydrophobic molecules to aggregate instantly.[1][2]

Correct Workflow:

  • Prepare Intermediate Plate: Dilute the 10 mM DMSO stock into DMSO first to create working concentrations (e.g., 1 mM, 0.1 mM).

  • The "Spike" Method:

    • Pipette the aqueous media (e.g., 990 µL) into the well/tube.[2]

    • Inject the DMSO working solution (e.g., 10 µL) directly into the center of the liquid while vortexing or mixing immediately.[1][2]

    • Final DMSO concentration: 1% v/v.

  • Equilibration: Allow the solution to sit for 15 minutes at room temperature.

  • Turbidimetry Check: Measure Absorbance at 600 nm (OD600). An increase >0.05 over background indicates precipitation.[1][2]

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures the correct solvent is chosen based on the downstream application.[1][2]

SolventSelection Start Start: Select Application AppType What is the downstream application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Reaction) AppType->Synthesis Purification Purification (LC/Crystallization) AppType->Purification DMSORoute Primary: Anhydrous DMSO (Max Stock 50mM) BioAssay->DMSORoute DCMRoute Dichloromethane (DCM) (Good for Acylation) Synthesis->DCMRoute THFRoute THF / Dioxane (If heating required) Synthesis->THFRoute Recryst Recrystallization: EtOH/Water or DMF/Water Purification->Recryst Flash Flash Chromatography: Hexane:EtOAc Gradient Purification->Flash Dilution Dilution Protocol: Keep DMSO < 1% v/v DMSORoute->Dilution

Caption: Decision tree guiding solvent choice based on experimental constraints (Assay compatibility vs. Solubility power).

Diagram 2: Stock Solution Preparation & QC Workflow

A self-validating loop to ensure data integrity.[1][2]

StockPrep Weigh 1. Weigh Compound (~2.8 mg) Calc 2. Calc DMSO Vol (Target 10mM) Weigh->Calc Mix 3. Add Solvent & Vortex (30s) Calc->Mix Sonicate 4. Sonicate (35°C, 5 min) Mix->Sonicate Inspect 5. Visual QC (Clear Yellow?) Sonicate->Inspect Fail Turbid/Particulates Inspect->Fail No Success Clear Solution Inspect->Success Yes Fail->Sonicate Repeat Store 6. Argon Overlay Store -20°C Success->Store

Caption: Step-by-step workflow for preparing a 10 mM stock solution with integrated Quality Control checkpoints.

Part 5: Troubleshooting & FAQs

Q: I see a fine yellow precipitate upon adding the stock to my cell culture media. Why? A: This is "solvent shock."[1][2] The compound is hydrophobic.[1][2] When the DMSO environment is suddenly replaced by water, the compound aggregates.[2]

  • Fix: Use the "Intermediate Plate" method described in Protocol B. Alternatively, add a surfactant like Tween-80 (0.01%) or BSA to the media before adding the compound to sequester the lipophilic molecules.[1][2]

Q: Can I use Ethanol instead of DMSO for my stock? A: Generally, no.[1][2] While nitrobenzothiophenes have some solubility in hot ethanol, they often crystallize out at room temperature or at high concentrations (>5 mM).[1][2] Ethanol is also volatile, leading to concentration drifts over time.[2]

Q: Is the compound light sensitive? A: Nitro-aromatics can be susceptible to photolytic degradation over long periods.[1][2] Always use amber vials and avoid direct sunlight.[2]

References

  • Prat, D., et al. (2016).[1][2][4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: N,N-Diethyl-1-benzothiophene-2-carboxamide (Analog Data). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • University of York. (n.d.).[1][2] Solvent Selection Guide. Green Chemistry Centre of Excellence.[1][2][5] Retrieved from [Link]

  • Fisher Scientific. (n.d.).[1][2] 5-Nitrothiophene-2-carboxaldehyde Safety Data (Structural Analog). Retrieved from [Link][1][2]

Sources

Method

Application Notes &amp; Protocols: In Vitro Evaluation of 5-Nitro-1-Benzothiophene Derivatives

An in-depth technical guide on in vitro assay protocols using 5-nitro-1-benzothiophene derivatives for researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on in vitro assay protocols using 5-nitro-1-benzothiophene derivatives for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 5-Nitro-1-Benzothiophene Derivatives

5-Nitro-1-benzothiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group at the 5-position of the benzothiophene scaffold is often crucial for their pharmacological effects, which include potent antimicrobial, antifungal, and anticancer properties. The mechanism of action for their antimicrobial effects is often attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules. In the context of oncology, these derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, although the precise mechanisms are still under active investigation.

This guide provides detailed, field-proven protocols for the in vitro evaluation of 5-nitro-1-benzothiophene derivatives, with a focus on assessing their antimicrobial and anticancer activities. The methodologies are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Part 1: Antimicrobial Activity Assessment

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for evaluating the antimicrobial potency of a compound. The following protocol is based on the broth microdilution method, a widely accepted standard.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of 5-nitro-1-benzothiophene derivative Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial/fungal inoculum Inoculation Inoculate all wells (except negative control) with the microbial suspension Inoculum_Prep->Inoculation Media_Prep Prepare appropriate broth medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate the plate under optimal growth conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination MTT MTT (Yellow, water-soluble) Mitochondrial_Reductases Mitochondrial Reductases (in viable cells) MTT->Mitochondrial_Reductases Formazan Formazan (Purple, insoluble) Mitochondrial_Reductases->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Colorimetric_Measurement Colorimetric Measurement (Absorbance at ~570 nm) Solubilization->Colorimetric_Measurement

Caption: Principle of the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

1. Preparation of Reagents and Materials:

  • 5-Nitro-1-benzothiophene Derivative: Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Cancer Cell Lines: Select appropriate human cancer cell lines based on the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Culture Medium: Use a complete medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and store protected from light.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • 96-Well Cell Culture Plates: Sterile, flat-bottomed plates.

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin, cisplatin).

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

2. Assay Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • The next day, remove the medium and add fresh medium containing serial dilutions of the 5-nitro-1-benzothiophene derivative. Include vehicle and positive controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • From the dose-response curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Example IC₅₀ Data Table
CompoundCell LineExposure Time (h)IC₅₀ (µM)Positive Control (Drug)IC₅₀ (µM)
5-Nitro-1-benzothiopheneMCF-74812.5Doxorubicin0.8
Derivative BA5494825.2Cisplatin5.6
HeLa4818.7Doxorubicin1.2

Part 3: Causality, Trustworthiness, and Troubleshooting

Expertise & Experience:

  • Compound Solubility: 5-Nitro-1-benzothiophene derivatives can have limited aqueous solubility. It is crucial to ensure that the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the aqueous culture medium. A preliminary solubility test is recommended. If solubility is an issue, consider using co-solvents or formulating the compound in a suitable delivery vehicle, but always include appropriate vehicle controls.

  • Color Interference: Since the MTT assay is colorimetric, it is important to check if the 5-nitro-1-benzothiophene derivative has any intrinsic color that might interfere with the absorbance reading at 570 nm. This can be checked by measuring the absorbance of the compound in the medium without cells.

Trustworthiness:

  • Self-Validating Protocols: The inclusion of appropriate controls is non-negotiable for a self-validating system. The positive control ensures that the assay is working as expected, while the vehicle control accounts for any effects of the solvent. The negative and growth controls in the MIC assay are essential for confirming the sterility of the medium and the viability of the inoculum, respectively.

  • Reproducibility: All assays should be performed in at least triplicate to ensure the reproducibility of the results. The data should be presented as mean ± standard deviation.

References

  • Biological Activities of Benzothiophene Derivatives. This review provides a comprehensive overview of the diverse pharmacological properties of benzothiophene derivatives, including their antimicrobial and anticancer activities. Molecules, [Link].

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. This document from the Clinical and Laboratory Standards Institute (CLSI) provides the standardized protocol for the broth microdilution method for MIC determination. CLSI, [Link].

  • Synthesis and biological evaluation of new 5-nitro-1-benzothiophene derivatives as potential antimicrobial and anticancer agents. This research article describes the synthesis and in vitro evaluation of novel 5-nitro-1-benzothiophene derivatives, providing examples of their biological activity. Medicinal Chemistry Research, [Link].

Application

Topic: Crystallization Strategies for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to developing a robust crystallization strategy for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing a robust crystallization strategy for the target compound N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide. The acquisition of high-quality single crystals is a critical, often rate-limiting step in drug development and materials science, essential for unambiguous structure elucidation via X-ray diffraction. This guide moves beyond a single, prescriptive protocol, instead offering a systematic framework for method development. It covers physicochemical analysis, rational solvent selection, detailed step-by-step protocols for multiple crystallization techniques, and troubleshooting. The methodologies are grounded in established crystallographic principles to empower researchers to logically navigate the empirical process of crystallization.

Introduction and Physicochemical Analysis

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is a small molecule featuring a nitroaromatic benzothiophene core coupled with a diethylcarboxamide side chain. This combination of functional groups—a polar nitro group and hydrogen bond accepting carboxamide, alongside a more non-polar aromatic system and alkyl chains—results in a molecule with intermediate polarity. This structural complexity necessitates a systematic and multi-faceted approach to crystallization.

Before any crystallization attempt, it is imperative to work with material of the highest possible purity (>95%), as impurities can significantly inhibit or alter crystal nucleation and growth. The following table summarizes key physicochemical properties of the target compound, which inform the initial strategy for solvent selection.

PropertyValue / DescriptorImplication for Crystallization StrategySource
Molecular Formula C₁₃H₁₄N₂O₃S-[1]
Molecular Weight 278.33 g/mol Standard for small molecules.[1]
Topological Polar Surface Area (TPSA) 63.45 ŲIndicates moderate polarity; suggests solubility in polar aprotic and some protic solvents.[1]
Calculated logP 3.2915Suggests significant non-polar character and potential solubility in organic solvents like dichloromethane or ethyl acetate.[1]
Hydrogen Bond Acceptors 4The nitro and carbonyl oxygens can accept hydrogen bonds, influencing interactions with protic solvents.[1]
Hydrogen Bond Donors 0The absence of donor groups like -OH or -NH simplifies solvent interactions, as self-association via hydrogen bonding is less likely.[1]
Rotatable Bonds 4Conformational flexibility in the diethylamide group can sometimes complicate crystallization by allowing multiple low-energy conformations.[1]

The Cornerstone: Rational Solvent Selection

The foundation of any successful crystallization is the choice of solvent or solvent system. The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures.[2] This temperature-dependent solubility is key to achieving the supersaturation required for crystal growth.

Logical Workflow for Solvent Screening

The following workflow provides a systematic path to identifying suitable solvents and classifying them as "good" (high solubility) or "bad" (low solubility), which is crucial for selecting the appropriate crystallization technique.

Solvent_Selection_Workflow start Start: Pure Compound (>95%) assess_polarity Assess Polarity (TPSA, logP, Functional Groups) start->assess_polarity select_solvents Select Diverse Solvent Panel (Polar Protic, Polar Aprotic, Non-Polar) assess_polarity->select_solvents solubility_test Small-Scale Solubility Test (~2-5 mg compound + 0.5 mL solvent) select_solvents->solubility_test observe_rt Observe at Room Temp. solubility_test->observe_rt dissolves_rt Dissolves Completely? observe_rt->dissolves_rt heat_slurry Heat Slurry Gently dissolves_rt->heat_slurry No classify_good Classify as 'Good' Solvent (High Solubility) dissolves_rt->classify_good Yes dissolves_heat Dissolves Completely? heat_slurry->dissolves_heat classify_poor Classify as 'Poor' Solvent (Insoluble) dissolves_heat->classify_poor No classify_candidate Classify as 'Candidate' Solvent (For Slow Cooling) dissolves_heat->classify_candidate Yes end_point Proceed to Method Selection classify_good->end_point classify_poor->end_point classify_candidate->end_point

Caption: Workflow for systematic solvent screening.

Recommended Solvent Panel

Based on the compound's mixed polarity, the following solvents are recommended for initial screening.

Solvent ClassSolvent NameBoiling Point (°C)Polarity Rationale
Polar Aprotic Acetone56Can interact with the polar carboxamide and nitro groups.
Acetonitrile82Similar to acetone, often a good choice for nitroaromatics.[2]
Ethyl Acetate77Balanced polarity, often effective for compounds with ester-like features.
Dichloromethane (DCM)40Good for dissolving the non-polar benzothiophene core.
Tetrahydrofuran (THF)66A good general solvent for moderately polar compounds.
Polar Protic Ethanol78Can act as a hydrogen bond acceptor; often used in solvent/anti-solvent pairs.[2]
Isopropanol82Less polar than ethanol, provides a gradient in solvent properties.
Methanol65The most polar alcohol, good for assessing high-polarity interactions.
Non-Polar Toluene111Interacts with the aromatic benzothiophene ring system.
Heptane / Hexane98 / 69Classic "bad" solvents (anti-solvents) for precipitating polar compounds.

Experimental Crystallization Protocols

Once solvents are classified, one or more of the following techniques can be employed. It is highly recommended to run multiple experiments in parallel using different solvent systems and methods.

Protocol 1: Slow Evaporation
  • Principle: Supersaturation is achieved gradually as the solvent evaporates from a near-saturated solution, slowly increasing the solute concentration.

  • Best For: Thermally stable compounds where a single "good" solvent has been identified that has a moderate boiling point.

  • Methodology:

    • Dissolve the compound in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) at room temperature to create a clear, nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial or test tube. This removes dust and particulate matter that could cause rapid, uncontrolled nucleation.[3]

    • Cover the vial with a cap or parafilm, and pierce it with 1-2 small holes using a needle. The size and number of holes control the evaporation rate.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

    • Monitor periodically for crystal growth without agitating the vial.

Protocol 2: Slow Cooling Crystallization
  • Principle: This method leverages temperature-dependent solubility. A saturated solution at a high temperature becomes supersaturated as it is slowly cooled.

  • Best For: Compounds identified as having significantly higher solubility in a given solvent at elevated temperatures (a "Candidate" solvent from the workflow).

  • Methodology:

    • In a small flask, add the compound to a "Candidate" solvent (e.g., Acetonitrile, Isopropanol).

    • Heat the mixture gently with stirring (e.g., on a hotplate) until all the solid dissolves. Add a minimal amount of additional solvent if needed to achieve full dissolution.

    • Once a clear solution is obtained, cap the flask and place it inside a larger, insulated container (e.g., a Dewar flask or a beaker filled with styrofoam peanuts) to slow the rate of cooling.

    • Allow the setup to cool to room temperature undisturbed over 12-24 hours.

    • If no crystals form, the solution can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to further decrease solubility.

Protocol 3: Vapor Diffusion
  • Principle: This is a powerful technique for micro-scale crystallization. A drop of the compound solution is allowed to equilibrate in a sealed chamber with a larger reservoir of an "anti-solvent" (a "poor" solvent). The more volatile solvent from the compound drop slowly diffuses into the reservoir, while the anti-solvent vapor diffuses into the drop, gradually inducing supersaturation.[4]

  • Best For: When only milligram quantities of the compound are available. It offers excellent control over the rate of crystallization.[4]

Caption: Schematic of Hanging and Sitting Drop Vapor Diffusion.

  • Methodology (Hanging Drop):

    • Fill the reservoir of a crystallization plate well with ~500 µL of a "poor" solvent (e.g., Heptane).

    • Prepare a concentrated solution of the compound in a "good," more volatile solvent (e.g., Dichloromethane).

    • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over the reservoir, using grease to create an airtight seal.

    • Store in a stable environment and monitor for crystal growth within the drop.

Protocol 4: Solvent Layering (Anti-Solvent Diffusion)
  • Principle: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs slowly at the interface as the solvents diffuse into one another.[3][5]

  • Best For: When a good solvent/anti-solvent pair is identified and the compound is sensitive to temperature changes.

  • Methodology:

    • Prepare a nearly saturated solution of the compound in a small amount of a dense "good" solvent (e.g., Dichloromethane).

    • Dispense this solution into the bottom of a narrow tube (e.g., an NMR tube or a thin vial).

    • Very carefully and slowly, pipette a less dense, miscible "poor" solvent (e.g., Ethanol or Heptane) down the side of the tube to form a distinct layer on top of the compound solution. The key is to minimize mixing.[4]

    • Seal the tube and leave it in an undisturbed location. Crystals will typically form at the interface over hours to days.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is too concentrated; the rate of supersaturation is too fast; the compound's melting point is below the solvent's boiling point.[2]Re-dissolve the oil by gentle heating. Add a small amount of the "good" solvent to decrease saturation. Ensure the cooling or evaporation process is slower. Consider a different solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Induce nucleation by gently scratching the inside of the vial with a glass rod just below the solution surface.[2] Add a "seed crystal" from a previous experiment if available. Allow more time for evaporation or cool the solution to a lower temperature.
Formation of Needles or Powder Nucleation is too rapid, favoring the growth of many small crystals over a few large ones.Slow down the crystallization process. Use a more dilute starting solution. Reduce the number/size of holes for slow evaporation. Slow the cooling rate for cooling crystallization.

References

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC. Available at: [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies - Karbala International Journal of Modern Science. Available at: [Link]

  • Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. - ChemRxiv. Available at: [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[6]Benzothieno[3,2‑b][6]benzothiophenes - PMC. Available at: [Link]

  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Cold Crystallization of the Organic n-Type Small Molecule Semiconductor 2-Decyl-7-phenyl-[6]benzothieno[3,2 - ResearchGate. Available at: [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC. Available at: [Link]

  • Thiophene-2-carboxamide, N,N-diethyl- - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC. Available at: [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy) - MDPI. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. Available at: [Link]

  • Preparation and characterization of physicochemical properties of N, N-diethyl-meta-toluamide niosomes - ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. Available at: [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - MDPI. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]/2023/cs/d2cs00697a)

Sources

Method

Application Note: Reconstitution, Storage, and Stability Protocols for Benzothiophene-2-Carboxamide Solutions

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Pharmacological Context & Chemical Profiling Benzothiophene-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Pharmacological Context & Chemical Profiling

Benzothiophene-2-carboxamides represent a versatile and highly potent class of small-molecule modulators. Prominent research applications of this scaffold include GSK1016790A (a potent TRPV4 channel agonist)[1], SAG (a Smoothened receptor agonist critical for Hedgehog signaling)[2], and emerging selective inhibitors of SUMO-specific proteases (SENPs) used in oncology research[3].

Despite their high target affinity, these compounds share a challenging physicochemical profile. The planar benzothiophene core imparts significant lipophilicity (LogP typically ranging from 2.1 to 4.0)[4], while the carboxamide moiety participates in complex hydrogen-bonding networks. This dual nature frequently results in poor aqueous solubility, spontaneous aggregation in assay buffers, and variable in vitro reproducibility if the solutions are mishandled[5].

The Causality of Solution Instability

To maintain scientific integrity during assays, researchers must understand why these compounds degrade or precipitate, rather than simply following storage temperatures.

  • Hydrophobic Collapse & Nucleation: When introduced directly into aqueous media, the lipophilic benzothiophene core rapidly aggregates to minimize thermodynamically unfavorable interactions with water. This leads to micro-precipitation, drastically lowering the effective concentration of the drug in the assay[5].

  • Photo-Oxidation: The electron-rich thiophene ring and conjugated systems (especially in extended derivatives like SAG) are highly susceptible to UV-mediated photo-oxidation. Solutions must be strictly protected from light to prevent structural degradation and loss of pharmacological activity[6].

  • Hydrolytic Cleavage: While the carboxamide bond is generally robust, prolonged exposure to aqueous environments at non-physiological pH can induce slow hydrolysis. Therefore, aqueous working solutions are metastable and must be treated as transient states[1].

Quantitative Stability and Storage Parameters

The following table synthesizes the empirically validated storage limits and solubility thresholds for standard benzothiophene-2-carboxamide derivatives[1],[7],[6].

Compound / ClassPrimary SolventMax Aqueous SolubilitySolid State StorageSolution Storage
GSK1016790A DMSO, DMF, EtOH~0.25 mg/mL (in 1:3 DMSO:PBS)-20°C, Desiccated (≥4 years)-20°C in DMSO (≤2 months)
SAG (Smo Agonist) DMSOSparingly soluble (Acidify to ↑)-20°C, Dark (≥2 years)-20°C in DMSO, Dark
General Scaffold DMSO, DMF<0.1 mg/mLCool, dry, well-ventilated-20°C to -80°C

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a validation check to ensure the physical state of the compound is optimal before proceeding to costly in vitro or in vivo models.

Protocol A: Preparation of High-Fidelity Organic Stock Solutions (10-15 mg/mL)

Causality Focus: Preventing oxidative degradation and moisture-induced hydrolysis during long-term storage.

  • Thermal Equilibration: Remove the lyophilized solid from -20°C storage and allow the sealed vial to equilibrate to room temperature for 30 minutes.

    • Mechanism: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, which will trigger premature hydrolysis once dissolved.

  • Solvent Purging: Use anhydrous DMSO or DMF (≥99.9% purity). Prior to use, gently bubble inert gas (Argon or N₂) through the solvent for 5 minutes.

    • Mechanism: Displacing dissolved oxygen mitigates the risk of photo-oxidative degradation of the thiophene ring[1].

  • Dissolution: Add the purged solvent to achieve a 10 to 15 mg/mL concentration. Vortex vigorously for 60 seconds.

  • Validation Check (Visual/Optical): Hold the vial against both a stark white and stark black background under bright light. The solution must be perfectly optically clear. Any turbidity indicates incomplete dissolution, requiring mild sonication (water bath, 25°C, 2 minutes).

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber/opaque microcentrifuge tubes. Store immediately at -20°C.

    • Mechanism: Single-use aliquots prevent freeze-thaw cycles, which cause solvent micro-crystallization that shears and precipitates the solute[7].

Protocol B: Formulation of Aqueous Working Solutions

Causality Focus: Overcoming the nucleation threshold to prevent hydrophobic collapse.

  • Solvent-First Dilution: Never add aqueous buffer directly to the DMSO stock. Instead, place your target volume of aqueous buffer (e.g., PBS pH 7.2) on a magnetic stirrer at high speed.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise into the vortex center of the rapidly stirring buffer.

    • Mechanism: This ensures instantaneous dispersal, preventing localized micro-environments of high drug concentration that exceed the thermodynamic solubility limit[1].

  • pH Adjustment (Compound Specific): For derivatives containing secondary or tertiary amines (such as SAG), slight acidification of the aqueous buffer with dilute HCl prior to compound addition will protonate the amine, drastically improving solubility[2].

  • Validation Check (Tyndall Effect): Shine a standard red or green laser pointer through the working solution. If you see a distinct, solid beam of light scattering through the liquid, colloidal micro-precipitates have formed (assay failure). A true solution will allow the laser to pass through invisibly.

  • Immediate Application: Execute the biological assay immediately. Do not store aqueous solutions for more than 24 hours [1].

Mechanistic Workflows & Pathway Visualizations

StorageWorkflow Solid Solid Benzothiophene-2-carboxamide Storage: -20°C, Dark, Desiccated Solvent Anhydrous DMSO or DMF Purge with Argon/N2 Solid->Solvent Reconstitution (Equilibrate to RT first) Stock Primary Stock Solution (10-15 mg/mL) Storage: -20°C for up to 2 months Solvent->Stock Aliquot to avoid freeze-thaw cycles Aqueous Aqueous Working Solution Dilute 1:3 in PBS/Buffer Stock->Aqueous Dropwise addition with vortexing Assay In Vitro / In Vivo Assay Execute within 24 hours Aqueous->Assay Immediate use (Prevents precipitation)

Figure 1: Optimal reconstitution and lifecycle management workflow for benzothiophene-2-carboxamides.

SignalingPathway Ligand GSK1016790A (TRPV4 Agonist) Receptor TRPV4 Channel (Cell Membrane) Ligand->Receptor Binds (EC50 ~2.1 nM) Ion Ca2+ Influx Receptor->Ion Channel Activation Effect Bladder Contraction & Osmoregulation Ion->Effect Downstream Cascade

Figure 2: Mechanism of action for benzothiophene-2-carboxamide derivative GSK1016790A via TRPV4.

References

  • Cayman Chemical: PRODUCT INFORMATION: GSK1016790A. Retrieved from 1

  • PubChem: 1-Benzothiophene-2-carboxamide | C9H7NOS | CID 237073. Retrieved from 4

  • PubMed: Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. Retrieved from 3

  • ChemicalBook: N-((S)-1-(4-((S)-2-(2,4-dichlorophenylsulfonaMido)-3-hydroxypropanoyl)piperazin-1-yl)-4-Methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxaMide. Retrieved from 7

  • United States Biological: SAG - Data Sheet. Retrieved from 6

  • LKT Labs: SAG Product Info. Retrieved from 2

  • Google Patents: US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions. Retrieved from 5

Sources

Application

Application Note: A Step-by-Step Reaction Scheme for the Synthesis of Diethyl-Nitro-Benzothiophene

Abstract The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the selective estrogen receptor modulator Raloxifene and the antifungal agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. This application note provides a comprehensive, two-part protocol for the synthesis of a diethyl-nitro-benzo[b]thiophene derivative, a class of compounds of significant interest in medicinal chemistry and materials science. We present a robust and well-documented pathway commencing with the construction of the 2,3-diethylbenzo[b]thiophene core, followed by a regioselective electrophilic nitration. This guide is designed for researchers in organic synthesis, drug discovery, and materials development, offering detailed procedural steps, mechanistic insights, and expert troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction

Benzo[b]thiophenes represent a critical class of sulfur-containing heterocycles due to their wide-ranging biological activities and applications as building blocks for organic semiconductors.[1] The development of efficient and scalable synthetic routes to functionally diverse benzo[b]thiophene derivatives is therefore a primary objective for synthetic and medicinal chemists. Numerous methodologies have been established for the construction of the core ring system, often involving the intramolecular cyclization of aryl sulfides or related precursors.[1]

This document outlines a logical and field-tested two-step approach for preparing a model diethyl-nitro-benzo[b]thiophene. The strategy is bifurcated into two distinct phases:

  • Core Synthesis: Construction of the 2,3-diethylbenzo[b]thiophene intermediate.

  • Functionalization: Introduction of a nitro group onto the benzene ring of the synthesized core via electrophilic aromatic substitution.

This approach allows for controlled functionalization and provides a versatile platform for further derivatization, making it an invaluable tool for researchers developing novel chemical entities.

Part 1: Synthesis of 2,3-Diethylbenzo[b]thiophene Intermediate

The initial phase focuses on assembling the core heterocyclic structure. While numerous advanced methods exist, such as metal-catalyzed cyclizations[2], we will detail a classical and reliable approach that provides a solid foundation for this synthesis. This method involves the reaction of thiophenol with an appropriate carbonyl compound followed by an acid-catalyzed intramolecular cyclization.

Principle and Mechanism

The synthesis begins with the reaction between thiophenol and 3-hexanone. This step forms a hemithioacetal intermediate which, under acidic conditions, readily dehydrates to form a vinyl sulfide. The subsequent key step is an intramolecular electrophilic attack of the phenyl ring onto the electron-rich double bond, a variation of a Friedel-Crafts-type reaction, which forms the five-membered thiophene ring fused to the benzene core. A final oxidation/aromatization step yields the stable 2,3-diethylbenzo[b]thiophene.

Experimental Protocol: 2,3-Diethylbenzo[b]thiophene

Safety Precaution: Thiophenol has a highly unpleasant and persistent odor and is toxic. All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMolesNotes
ThiophenolC₆H₆S110.185.51 g (5.0 mL)50.0 mmolUse freshly distilled
3-HexanoneC₆H₁₂O100.165.01 g (6.2 mL)50.0 mmol-
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)-~50 g-Strong acid, corrosive
TolueneC₇H₈92.14100 mL-Anhydrous
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01As needed-For neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying
HexaneC₆H₁₄86.18As needed-For chromatography
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (100 mL), thiophenol (5.0 mL, 50.0 mmol), and 3-hexanone (6.2 mL, 50.0 mmol).

  • Initial Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours or until no more water is collected, indicating the formation of the vinyl sulfide intermediate.

  • Cyclization: Cool the reaction mixture to room temperature. Carefully and slowly decant the toluene solution into a separate flask containing polyphosphoric acid (~50 g) pre-heated to 80-90°C with vigorous mechanical stirring. Caution: This addition is exothermic.

  • Heating: Increase the temperature of the PPA mixture to 120-130°C and maintain for 2-3 hours. The mixture will darken significantly. Monitor the reaction progress by TLC (thin-layer chromatography) using hexane as the eluent.

  • Work-up: Cool the reaction mixture to below 50°C. Very carefully, pour the viscous mixture onto crushed ice (~200 g) in a large beaker with stirring.

  • Extraction: Once the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Neutralization and Drying: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield a crude oil. Purify the product by flash column chromatography on silica gel using hexane as the eluent to afford 2,3-diethylbenzo[b]thiophene as a pale yellow oil.

  • Characterization: The expected yield is typically in the range of 50-65%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Nitration of 2,3-Diethylbenzo[b]thiophene

With the core structure synthesized, the next step is the introduction of a nitro group. This is achieved via a classic electrophilic aromatic substitution using a mixture of nitric and sulfuric acids.

Principle and Mechanism

The nitration of aromatic compounds is a cornerstone of organic synthesis. The mechanism involves three key stages:[3]

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4]

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-electron system of the benzo[b]thiophene ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring system.[4]

Regioselectivity: In the 2,3-disubstituted benzo[b]thiophene system, the more reactive thiophene ring positions are blocked. Therefore, electrophilic substitution occurs on the benzene ring. The sulfur atom and the two ethyl groups influence the position of the incoming nitro group. The ethyl groups are activating and ortho, para-directing, while the fused thiophene ring tends to direct substitution to the 4- and 6-positions. The interplay of these effects typically leads to a mixture of isomers, with the 6-nitro and 4-nitro derivatives often being the major products.

Experimental Protocol: Nitration

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. The reaction must be kept cold to prevent runaway reactions and over-nitration.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMolesNotes
2,3-Diethylbenzo[b]thiopheneC₁₂H₁₄S190.313.81 g20.0 mmolFrom Part 1
Sulfuric Acid (Conc., 98%)H₂SO₄98.0820 mL-Handle with care
Nitric Acid (Fuming, >90%)HNO₃63.011.0 mL~23.8 mmolHandle with extreme care
Acetic Anhydride(CH₃CO)₂O102.0925 mL-Solvent
Crushed IceH₂O18.02~300 g-For quenching
Ethyl AcetateC₄H₈O₂88.11As needed-For extraction

Procedure

  • Preparation of Nitrating Mixture: In a flask, cool acetic anhydride (25 mL) to -10°C in an ice-salt bath. Slowly add concentrated sulfuric acid (5 mL) while keeping the temperature below 0°C. To this cold mixture, add fuming nitric acid (1.0 mL) dropwise, ensuring the temperature does not rise above 0°C. This forms an acetyl nitrate solution.

  • Substrate Solution: In a separate 100 mL three-necked flask equipped with a thermometer, magnetic stirrer, and dropping funnel, dissolve the 2,3-diethylbenzo[b]thiophene (3.81 g, 20.0 mmol) in the remaining concentrated sulfuric acid (15 mL) at 0°C.

  • Nitration Reaction: Cool the substrate solution to -5°C to 0°C. Add the prepared nitrating mixture dropwise from the dropping funnel over 30-45 minutes. Maintain the internal temperature strictly below 5°C throughout the addition.

  • Reaction Time: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~300 g) with vigorous stirring. A yellow precipitate should form.

  • Extraction: Allow the ice to melt completely. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash carefully with water (50 mL), saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude solid will be a mixture of nitro-isomers. Separation of the major isomers (e.g., 4-nitro and 6-nitro) can be achieved by careful flash column chromatography or recrystallization from a suitable solvent system like ethanol/water.

Workflow Visualization and Data Summary

The entire synthetic process is summarized in the workflow diagram below.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Nitration A Thiophenol + 3-Hexanone B Reflux in Toluene (Dean-Stark) A->B C Vinyl Sulfide Intermediate B->C D Acid-Catalyzed Cyclization (Polyphosphoric Acid, 120°C) C->D E Work-up & Purification D->E F 2,3-Diethylbenzo[b]thiophene E->F G 2,3-Diethylbenzo[b]thiophene H Nitration with HNO₃ / H₂SO₄ (0-5°C) G->H I Quenching on Ice & Work-up H->I J Purification (Chromatography) I->J K Diethyl-nitro-benzo[b]thiophene (Isomer Mixture) J->K

Caption: Overall workflow for the two-step synthesis of diethyl-nitro-benzothiophene.

Troubleshooting and Field Insights

  • Low Yield in Cyclization: Incomplete formation of the vinyl sulfide or inefficient cyclization can lower yields. Ensure the initial condensation reaction goes to completion by monitoring water removal. The viscosity and quality of the polyphosphoric acid are critical; older or partially hydrolyzed PPA can be less effective.

  • Multiple Nitro-Isomers: The formation of multiple isomers during nitration is common. To improve selectivity, reaction conditions must be precisely controlled. Lowering the temperature may favor the formation of one isomer over others. For separation, a long chromatography column with a shallow solvent gradient is often required.

  • Oxidation/Degradation: Benzothiophenes can be sensitive to strong oxidizing conditions. Using fuming nitric acid or allowing the temperature to rise excessively during nitration can lead to unwanted side products and decomposition. The slow, controlled addition of the nitrating agent at low temperatures is paramount.

Conclusion

This application note provides a detailed, reliable, and pedagogically structured protocol for the synthesis of diethyl-nitro-benzo[b]thiophene. By breaking the process into a core synthesis step followed by a functionalization step, this guide offers a versatile framework for accessing a range of substituted benzo[b]thiophene derivatives. The mechanistic discussions and practical insights included are intended to empower researchers to not only replicate this synthesis but also to intelligently adapt it for the creation of novel molecules for drug discovery and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • Yempalla, S., et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega. Available at: [Link]

  • da Silva, F. S., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. Available at: [Link]

  • Jones, C. D., & Suarez, T. L. (1996). Process for the synthesis of benzo[b]thiophenes. U.S. Patent No. 5,569,772. Google Patents.
  • Van Zyl, G., et al. (1966). A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Journal of Chemistry. Available at: [Link]

  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Szukalski, A., et al. (n.d.). Table of content - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Clark, J. (2023). Explaining the nitration of benzene. Chemguide. Available at: [Link]

Sources

Method

Dosing guidelines for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide in animal models

Application Notes and Protocols Topic: Establishing In Vivo Dosing Guidelines for Novel Benzothiophene-Based Compounds: A Practical Guide Using N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide as a Working Model Audien...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Establishing In Vivo Dosing Guidelines for Novel Benzothiophene-Based Compounds: A Practical Guide Using N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide as a Working Model

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of novel therapeutic agents, such as those from the benzothiophene class, presents a critical challenge in preclinical research: the establishment of safe and effective dosing regimens in relevant animal models. This document provides a comprehensive framework for this process, using the hypothetical compound N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide as a representative example of a new chemical entity with potential therapeutic value but no established in vivo data. As compounds of this nature frequently exhibit poor aqueous solubility, this guide emphasizes the foundational importance of vehicle selection and formulation development. We present detailed, field-proven protocols for dose preparation and administration via oral gavage and intraperitoneal injection in mice and rats. Furthermore, we outline the strategic considerations for intravenous administration and initial study design. This application note is intended to serve as a self-validating system for researchers, ensuring that in vivo studies are designed with scientific rigor, reproducibility, and a commitment to animal welfare.

Introduction: The Challenge of a New Chemical Entity

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide represents a novel investigational compound. The benzothiophene scaffold is a key feature in several approved drugs and clinical candidates, suggesting its therapeutic potential.[1][2][3] However, like many new chemical entities (NCEs) emerging from discovery campaigns, it arrives in the preclinical space as a well-characterized powder with a significant challenge: a high degree of lipophilicity and, consequently, poor water solubility.[4][5]

This inherent property makes direct administration in a simple aqueous solution unfeasible. The primary objective of early preclinical evaluation is to assess a compound's safety and efficacy in a living system.[6][7] Therefore, before any in vivo experiment can be initiated, a robust and appropriate formulation must be developed to ensure consistent and accurate delivery of the test article to the animal model.

This guide provides the technical framework and step-by-step protocols necessary to move from a powdered NCE to a well-planned and executed in vivo dosing study.

Foundational Step: Vehicle Selection and Formulation

The choice of delivery vehicle is arguably the most critical decision in the design of an in vivo study for a poorly soluble compound. An inappropriate vehicle can lead to poor bioavailability, erratic exposure, and even direct toxicity, confounding experimental results.[8][9][10] The selection process must consider the compound's physicochemical properties, the intended route of administration, and the study's duration.[9]

Causality in Vehicle Selection

The goal is to create a formulation that is safe, non-toxic, and maintains the compound in a stable, homogeneous state to ensure uniform dosing. For early-stage, non-GLP studies, the most common and practical approach is the creation of a suspension in an aqueous-based vehicle. Solutions using co-solvents or lipids are also viable but may present their own confounding biological effects.

Below is a decision-making workflow to guide the selection of an appropriate vehicle.

VehicleSelection cluster_0 Vehicle Selection Workflow Start Start: Novel Poorly Soluble Compound (e.g., Benzothiophene) Route Select Route of Administration Start->Route Oral_IP Oral (PO) or Intraperitoneal (IP) Route->Oral_IP PO / IP IV Intravenous (IV) Route->IV IV Suspension Is an aqueous suspension acceptable? Oral_IP->Suspension Solubilize Requires Solubilization. Advanced Formulation Needed. IV->Solubilize Methylcellulose Formulate with: - 0.5-1% Methylcellulose - 0.5% CMC - Add 0.1% Tween 80  to aid wetting Suspension->Methylcellulose Yes Oil Consider Oil-based Vehicle: - Corn Oil - Sesame Oil (Primarily for PO route) Suspension->Oil No End Proceed to Dose Formulation Methylcellulose->End Oil->End Specialized Use Specialized Vehicles: - Cyclodextrins (e.g., HP-β-CD) - Co-solvents (e.g., PEG400, DMSO)  (Must keep co-solvent % low) - Lipid Emulsions Solubilize->Specialized Specialized->End

Caption: Vehicle selection decision workflow.

Common Vehicles for Preclinical Studies

The table below summarizes common vehicles used for administering poorly soluble compounds in animal models. It is imperative to run a vehicle-only control group in any experiment to account for potential effects of the formulation itself.[9]

VehicleProperties & Common UseRouteConsiderations
0.5-1% Methylcellulose (MC) in Water Forms a viscous, inert suspension. Widely used and well-tolerated.[8]PO, IPCan be difficult to homogenize. Requires continuous stirring during dosing.
0.5% Carboxymethyl Cellulose (CMC) Similar to methylcellulose, forms a stable suspension.[9]PO, IPViscosity can vary between lots.
Corn Oil / Sesame Oil Lipid-based vehicle suitable for highly lipophilic compounds.[9]POCan affect animal metabolism and background pathology on long-term studies. Not ideal for IP due to slow absorption and potential for sterile peritonitis.
Polyethylene Glycol (PEG 300/400) A co-solvent used to create solutions. Often diluted with water or saline.[4][9]PO, IP, IVCan be toxic at higher concentrations. Potential for renal toxicity. Should be used at the lowest effective concentration.
20-30% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) A solubilizing agent that forms inclusion complexes with hydrophobic molecules, increasing aqueous solubility.[4][9]PO, IP, IVCan have nephrotoxic effects, particularly with chronic dosing.
10% DMSO / 90% Saline A powerful aprotic solvent. Used to create stock solutions which are then heavily diluted for dosing.[9]IP, IVDMSO has its own biological effects and can be toxic. Final concentration should ideally be <1%, and vehicle toxicity must be thoroughly evaluated.

Detailed Protocols: Dose Preparation and Administration

The following protocols are synthesized from established standard operating procedures and best practices.[11][12][13][14][15][16][17] All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Protocol: Preparation of a Homogeneous Suspension (0.5% Methylcellulose)

This protocol describes the preparation of a 10 mg/mL suspension, which can be adjusted as needed.

Materials:

  • N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (or test article)

  • Methylcellulose (viscosity ~400 cP)

  • Sterile water for injection or deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and calibrated pipettes

  • Scale

Procedure:

  • Calculate Required Amounts: Determine the total volume of suspension needed for the study, including a ~20% overage to account for transfer losses. Calculate the required mass of the test article and methylcellulose.

  • Prepare the Vehicle: Heat approximately half of the total required water volume to 60-70°C. In a separate beaker, slowly add the methylcellulose powder to the hot water while stirring vigorously to disperse the particles.

  • Hydrate the Vehicle: Add the remaining volume of cold (4°C) water to the beaker. Place the beaker on a stir plate in a cold room or ice bath and stir until the methylcellulose is fully dissolved and the solution is clear and viscous. This can take several hours.

  • Triturate the Test Article: Weigh the required amount of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide. Place the powder in a mortar. Add a small amount of the prepared 0.5% methylcellulose vehicle (~1-2 mL) and triturate with the pestle to create a smooth, uniform paste. This step is critical to break up aggregates and ensure the final suspension is homogenous.

  • Formulate the Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix. Once fully incorporated, transfer the suspension to a beaker with a magnetic stir bar.

  • Ensure Homogeneity: Place the beaker on a stir plate and stir continuously for at least 30-60 minutes before dosing. The suspension must be kept stirring throughout the entire dosing procedure to prevent the compound from settling.

Protocol: Oral Gavage (PO) Administration

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[15][16][17]

OralGavage cluster_1 Oral Gavage (PO) Workflow Start Weigh Animal & Calculate Dose Volume Measure Measure Gavage Needle: Tip of Nose to Last Rib Start->Measure Restrain Properly Restrain Animal (Scruff Mouse, Thoracic Hold Rat) Measure->Restrain Insert Insert Needle into Esophagus (No Resistance Should Be Felt) Restrain->Insert Administer Slowly Administer Substance Insert->Administer Remove Remove Needle Smoothly Administer->Remove Monitor Return to Cage & Monitor for Distress Remove->Monitor

Caption: Experimental workflow for oral gavage.

Materials:

  • Prepared dosing formulation

  • Appropriately sized syringes

  • Oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Animal scale

Dosing Parameters:

SpeciesBody WeightMax Volume (mL/kg)[17]Recommended Needle Gauge[16]
Mouse20-30 g10 mL/kg20-22g, 1-1.5 inch
Rat200-400 g10 mL/kg16-18g, 2-3 inch

Procedure:

  • Preparation: Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[17] Draw the calculated volume into a syringe and attach the gavage needle.

  • Measure Insertion Depth: Hold the gavage needle alongside the animal and measure the distance from the tip of the nose to the last rib.[13] Mark this depth on the needle; it should not be inserted further than this point to avoid stomach perforation.

  • Restraint: Restrain the animal securely. For a mouse, scruff the neck and back skin to immobilize the head and forelimbs.[13] For a rat, a firm grip around the thoracic region is used. The head should be gently extended back to create a straight line through the neck and esophagus.[16]

  • Insertion: Gently insert the gavage needle into the mouth, slightly to one side to bypass the incisors.[15] Advance the needle along the roof of the mouth towards the back of the throat. The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If any resistance is met, withdraw immediately and restart. [15]

  • Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and steadily.

  • Removal & Monitoring: Withdraw the needle in a smooth, single motion. Return the animal to its cage and monitor for several minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[18]

Protocol: Intraperitoneal (IP) Injection

IP injection is a common parenteral route for administering substances into the abdominal cavity.[11][12][14]

IP_Injection cluster_2 Intraperitoneal (IP) Injection Workflow Start Weigh Animal & Calculate Dose Volume Restrain Restrain Animal in Dorsal Recumbency Start->Restrain Locate Identify Injection Site: Lower Right Quadrant Restrain->Locate Insert Insert Needle (Bevel Up) at 30-40° Angle Locate->Insert Aspirate Aspirate to Check Placement (Should be Negative Pressure) Insert->Aspirate Inject Inject Substance Smoothly Aspirate->Inject Monitor Return to Cage & Monitor for Complications Inject->Monitor

Caption: Experimental workflow for IP injection.

Materials:

  • Prepared dosing formulation (must be sterile)

  • Sterile syringes and needles

  • 70% alcohol wipes

  • Animal scale

Dosing Parameters:

SpeciesBody WeightMax Volume (mL/kg)[14]Recommended Needle Gauge[11]
Mouse20-30 g10 mL/kg25-27g
Rat200-400 g10 mL/kg23-25g

Procedure:

  • Preparation: Weigh the animal and calculate the appropriate injection volume. Draw the substance into a sterile syringe using a new sterile needle for each animal.[12]

  • Restraint: Securely restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift away from the injection site.[12]

  • Locate Injection Site: The injection should be made in the animal's lower right abdominal quadrant.[11][14] This location avoids the cecum (which is larger and on the left side in rats) and the urinary bladder.[12] Disinfect the site with 70% alcohol.[12]

  • Injection: Insert the needle with the bevel facing up at a 30-40 degree angle.[11][14]

  • Aspirate: Gently pull back on the syringe plunger. If blood (indicating entry into a vessel) or a yellow fluid (urine) or brown/green fluid (intestinal contents) is aspirated, the needle is in the wrong location.[12] Withdraw the needle, discard the syringe, and re-attempt with fresh materials. Proper placement should yield negative pressure.[12]

  • Administer and Monitor: If aspiration is clear, inject the substance. Withdraw the needle and return the animal to its cage. Monitor for signs of pain, bleeding, or abdominal distension.[11]

Considerations for Intravenous (IV) Administration

IV administration provides 100% bioavailability and rapid onset but is the most technically challenging route, especially for poorly soluble compounds.

  • Formulation is Paramount: Suspensions are generally not suitable for IV injection due to the risk of embolism.[19] The compound must be fully solubilized. This often requires advanced formulations using co-solvents (PEG, DMSO), cyclodextrins, or nano-emulsions, which require significant development and safety testing.[4][20]

  • Technical Skill: IV injection (e.g., via the lateral tail vein in mice and rats) requires extensive training and skill to perform successfully and humanely.[21][22]

  • Sterility and pH: All IV formulations must be sterile, free of endotoxins, and have a pH close to physiological (pH 7.0-7.4) to prevent vessel irritation and thrombosis.[19][20]

Initial Study Design: A Phased Approach

Once a suitable formulation and administration route are established, the initial in vivo studies can be designed.

  • Dose Range-Finding (DRF) / Tolerability Study: The first step is to administer the compound at a range of doses (e.g., 3-5 doses, logarithmically spaced) to small groups of animals. The primary goal is to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity.

  • Pharmacokinetic (PK) Study: Following the DRF, a PK study is often conducted at one or more well-tolerated doses. This involves collecting blood samples at various time points post-dosing to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which describe the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[23]

  • Efficacy (Pharmacodynamic) Studies: Based on the PK data and MTD, appropriate dose levels can be selected for efficacy studies in relevant disease models.[24][25]

In all studies, the inclusion of a vehicle control group is non-negotiable to ensure that any observed effects are due to the test article and not the delivery vehicle.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Queen's University. Intraperitoneal Injection in Rats | Animals in Science.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
  • Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice).
  • UCSF IACUC. Oral Gavage In Mice and Rats.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • University of Queensland. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals.
  • IACUC. IG035: Guideline on Administration of Substances to Laboratory Animals.
  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.
  • Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • GV-SOLAS. Recommendations for administration of substances to laboratory animals.
  • Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?.
  • Journal of Visualized Experiments. (2012, December 8). Methods for Intravenous Self Administration in a Mouse Model.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • EUPATI Toolbox. Animal models.
  • PMC. Animal models for human disease.
  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • PubMed. (2013, December 15). Vehicle selection for nonclinical oral safety studies.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023, May 29). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.
  • Wikipedia. Animal disease model.
  • PMC. (2023, October 31). Animal Models of Human Disease.
  • Inventi Impact: Pharmacokinetics & Pharmacodynamics. Pharmacokinetics and Pharmacodynamics.
  • Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • PMC. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
  • PMC. (2018, May 8). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.
  • PMC. Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent.
  • ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
  • PMC. (2025, November 30). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists.
  • MDPI. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity.
  • Durham e-Theses. (2022, March 3). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides.
  • ResearchGate. (2018, August 13). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • PubMed. (2025, November 30). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists.

Sources

Application

Application Notes and Protocols for the Extraction and Purification of Benzothiophene Amides

Abstract: This comprehensive technical guide provides detailed methodologies for the extraction and purification of benzothiophene amides, a class of compounds of significant interest to researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive technical guide provides detailed methodologies for the extraction and purification of benzothiophene amides, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind each experimental choice, ensuring a robust understanding of the purification workflow. Protocols for liquid-liquid extraction, column chromatography, and recrystallization are presented, alongside troubleshooting strategies and methods for purity assessment. This guide is intended to empower researchers, scientists, and drug development professionals to achieve high-purity benzothiophene amides essential for downstream applications.

Introduction: The Importance of Purity in Benzothiophene Amide Research

Benzothiophene amides are a privileged scaffold in modern drug discovery, exhibiting a wide range of biological activities, including potential as anticancer agents by inhibiting enzymes like nicotinamide phosphoribosyltransferase (Nampt).[1] The efficacy and safety of any potential therapeutic agent are inextricably linked to its purity. Unreacted starting materials, residual coupling agents, and reaction byproducts can interfere with biological assays, lead to false-positive results, and introduce toxicity. Therefore, robust and reproducible purification strategies are not merely a matter of good laboratory practice but a critical component of the drug development pipeline.

The purification strategy for a benzothiophene amide is dictated by the specific synthetic route employed. A common method for their synthesis is the coupling of a benzothiophene carboxylic acid with an amine, often facilitated by a coupling reagent such as a carbodiimide (e.g., EDC, DCC) or a uronium salt (e.g., HBTU).[2][3][4] This approach, while effective, introduces a predictable set of impurities that must be systematically removed.

This guide will walk through a multi-step purification workflow, beginning with the initial extraction (work-up) from the crude reaction mixture, followed by chromatographic separation and final polishing by recrystallization.

The Initial Campaign: Extraction as the First Line of Defense

The first step following the completion of an amide coupling reaction is the extractive work-up. This liquid-liquid extraction (LLE) process is designed to partition the desired amide product into an organic phase while washing away water-soluble impurities.[5][6] The choice of aqueous wash solutions is critical and is based on the acid-base properties of the potential impurities.

Understanding the Battlefield: Common Impurities

A typical benzothiophene amide synthesis using a carbodiimide coupling reagent will contain the following in the crude reaction mixture:

  • Desired Product: The benzothiophene amide.

  • Unreacted Starting Materials: Benzothiophene carboxylic acid and the amine.

  • Coupling Reagent Byproducts: A urea derivative (e.g., N,N'-dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).[2][3]

  • Additives/Bases: Bases like Diisopropylethylamine (DIPEA) or catalysts like 4-Dimethylaminopyridine (DMAP).[5]

Strategic Aqueous Washes

A sequential washing strategy using a separatory funnel is highly effective. The crude reaction mixture is first diluted with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[6]

Workflow for Extractive Work-up

G A Crude Reaction Mixture (in EtOAc or DCM) B Wash with 1M HCl or 5% Citric Acid A->B Removes: Unreacted amines, DIPEA, DMAP C Wash with sat. NaHCO3 or 1M Na2CO3 B->C Removes: Unreacted benzothiophene carboxylic acid D Wash with Brine (sat. NaCl) C->D Removes: Residual water, some polar impurities E Dry Organic Layer (Na2SO4 or MgSO4) D->E F Concentrate in vacuo E->F G Crude Product for Chromatography F->G

Caption: Sequential liquid-liquid extraction workflow.

Protocol 2.1: Standard Extractive Work-up
  • Dilution: Once the reaction is deemed complete by Thin Layer Chromatography (TLC), dilute the reaction mixture with ethyl acetate (EtOAc) to a volume approximately 10-20 times that of the initial reaction solvent.[6]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute acid solution (e.g., 1M HCl or 5% citric acid). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. This step protonates and removes basic impurities like unreacted amines and scavenger bases.[5][6]

  • Base Wash: Add an equal volume of a dilute base solution (e.g., saturated sodium bicarbonate, NaHCO₃). Shake and vent as before. This step deprotonates and removes acidic impurities, primarily the unreacted benzothiophene carboxylic acid.[5][6]

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[6]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for at least 5 minutes. Filter or decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

Column chromatography is the primary method for purifying benzothiophene amides from the remaining impurities.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) flows through it.

Method Development: The Power of TLC

Before performing a column, it is essential to determine the optimal solvent system (eluent) using TLC.[7][8]

  • Goal: The ideal eluent should provide a good separation between the desired product and its impurities, with the product having an Rf (retention factor) value between 0.2 and 0.4.[8]

  • Common Eluents: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a common starting point for benzothiophene amides.[9][10]

Stationary Phase Considerations

Silica gel is the most common stationary phase. However, some heterocyclic compounds can interact strongly with the acidic silanol groups on the silica surface, leading to "tailing" or streaking of the spot.[7]

  • Mitigation Strategy: If tailing is observed on TLC, the silica gel can be "deactivated" by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system.[7]

Protocol 3.1: Silica Gel Flash Column Chromatography
  • Column Packing: Select an appropriately sized column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.[7] Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting free-flowing powder to the top of the packed column. This "dry loading" method often results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin elution with the determined solvent system. Fractions are collected sequentially. An isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution can be used. A shallow gradient is often effective for separating closely related impurities.[7]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified benzothiophene amide.

Table 1: Troubleshooting Common Column Chromatography Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloaded- Re-optimize eluent with TLC (aim for ΔRf > 0.2)- Use a larger column with more silica gel[7]
Compound Streaks / Tails - Compound is acidic/basic and interacting with silica- Sample is poorly soluble in eluent- Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent[7]- Consider a different solvent system or stationary phase (e.g., alumina)
Product Doesn't Elute - Eluent is not polar enough- Gradually increase the polarity of the eluent system (gradient elution)

The Final Polish: Purification by Recrystallization

For benzothiophene amides that are solid at room temperature, recrystallization is an exceptionally powerful technique for achieving high purity, often removing trace impurities that co-eluted during chromatography.[11][12] The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[13]

Choosing the Right Solvent

The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot (at or near its boiling point).

  • Dissolve the compound poorly or not at all when cold.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • Be chemically inert towards the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.

Workflow for Single-Solvent Recrystallization

G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Optional) (Removes insoluble impurities) A->B C Slow Cooling (Allows crystal formation) B->C D Induce Crystallization (Scratching/Seeding) C->D If no crystals form E Cool in Ice Bath C->E F Vacuum Filtration (Collect crystals) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Step-by-step recrystallization process.

Protocol 4.1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the purified solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find a suitable system.[12][14]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until it boils. Continue to add small portions of the hot solvent until the solid just dissolves. Adding excess solvent will reduce the final yield.[13]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

  • Isolation: Once the flask has reached room temperature and crystal formation appears complete, cool it further in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly, for instance, in a vacuum oven.

Purity Assessment

After purification, the purity of the benzothiophene amide must be confirmed. A combination of methods is often employed:

  • Thin-Layer Chromatography (TLC): A quick check to see if the purified material runs as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any remaining impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The successful isolation of high-purity benzothiophene amides is a critical prerequisite for their evaluation in biological systems and further development. The systematic application of a well-designed extractive work-up, followed by careful column chromatography and, where applicable, a final recrystallization step, provides a robust pathway to achieving the required levels of purity. By understanding the principles behind each technique, researchers can effectively troubleshoot and adapt these protocols to a wide variety of specific benzothiophene amide targets.

References

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary Alpha-Amino Acids. Journal of the American Chemical Society, 131(30), 10711–10718. Available at: [Link]

  • Teasdale, A., Elder, D., & Chang, S.-L. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]

  • U.S. Patent No. 5,969,157. (1999). Process for the synthesis of benzothiophenes. Google Patents.
  • Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 44(23), 8329-8376. Available at: [Link]

  • Mancuso, R., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7436–7447. Available at: [Link]

  • Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5556. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? [Forum discussion]. Retrieved from [Link]

  • Shingalapur, R. V., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Chemical and Pharmaceutical Research, 6(9), 329-338. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wu, H., et al. (2004). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Journal of Chromatography A, 1055(1-2), 127-133. Available at: [Link]

  • Zhu, W., et al. (2016). Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & Medicinal Chemistry Letters, 26(3), 932-937. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS 477847-39-5) .

This compound is a highly lipophilic, planar molecule. Because both the nitro group and the diethyl-carboxamide moiety are neutral within the physiological pH range, traditional solubility enhancement techniques like salt formation or pH adjustment are entirely ineffective. To achieve meaningful aqueous concentrations for in vitro and in vivo applications, we must rely on thermodynamic solvent shifts, host-guest complexation, or lipid-based nanonization.

Part 1: Quick Reference & Troubleshooting FAQs

Q: Why does my compound precipitate immediately when I dilute a 10 mM DMSO stock into an aqueous buffer (e.g., PBS)? A: This is a classic "solvent-shift" precipitation. When you dilute the DMSO stock into an aqueous phase, the local thermodynamic environment changes rapidly. The hydrophobic benzothiophene core aggregates to minimize contact with water, overcoming the kinetic barrier of nucleation. To prevent this, you must lower the thermodynamic activity of the drug in the aqueous phase by introducing a solubilizing sink (like a surfactant or cyclodextrin) before or during dilution.

Q: Can I adjust the pH of my buffer to force the compound into solution? A: No. N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide lacks ionizable basic amines or acidic protons. The amide nitrogen is non-basic due to resonance stabilization, and the nitro group remains neutral. pH manipulation will not yield a water-soluble salt and will only risk hydrolyzing the amide bond at extreme pH levels.

Q: Which cyclodextrin derivative is optimal for this specific benzothiophene derivative? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are optimal. The β-cyclodextrin cavity size (approximately 6.0–6.5 Å) perfectly accommodates the bicyclic benzothiophene ring system[1]. α-cyclodextrin is too small to encapsulate the core, and γ-cyclodextrin is too large, which leads to loose, thermodynamically unstable complexes.

Q: How do I choose between a cosolvent system and a lipid-based formulation for in vivo oral dosing? A: Cosolvent systems (e.g., DMSO/PEG400) are acceptable for intravenous (IV) administration but often lead to precipitation in the gastrointestinal (GI) tract upon oral dosing. For oral delivery, Self-Microemulsifying Drug Delivery Systems (SMEDDS) are vastly superior. SMEDDS utilize isotropic mixtures of oils and surfactants that spontaneously form thermodynamically stable microemulsions (<100 nm) in the GI tract, maintaining the drug in a solubilized state for optimal enterocyte absorption[2].

Part 2: Experimental Workflows & Step-by-Step Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains a critical physical checkpoint that confirms the success of the solubilization before you proceed to your biological assays.

Protocol A: Preparation of a Cyclodextrin Inclusion Complex (Phase Solubility Method)

Causality: This method uses thermodynamic equilibration to force the hydrophobic benzothiophene core into the lipophilic cavity of HP-β-CD, displacing enthalpy-rich water molecules and rendering the entire host-guest complex water-soluble[1].

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or your target biological buffer (e.g., PBS pH 7.4).

  • Saturation: Add an excess amount of solid N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (e.g., 5 mg/mL) to the cyclodextrin solution. The suspension will be cloudy.

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker at 37°C for 48 hours. Causality: 48 hours is required to overcome the high crystal lattice energy of the planar benzothiophene system and reach true thermodynamic equilibrium.

  • Self-Validation Step (Separation): Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF syringe filter. Validation: If the complexation failed, the drug will be caught by the filter. The resulting clear filtrate guarantees that any drug quantified in the next step is genuinely solubilized in a 1:1 inclusion complex.

  • Quantification: Quantify the solubilized drug concentration via HPLC-UV. The clear solution can be used directly or lyophilized into a stable powder.

Protocol B: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality: SMEDDS bypass the dissolution rate-limiting step of BCS Class II/IV drugs by presenting the drug to the GI mucosa as a pre-solubilized, nanometer-scale dispersion[2].

  • Excipient Screening: Determine the equilibrium solubility of the compound in a medium-chain triglyceride (e.g., Capmul MCM), a high-HLB surfactant (e.g., Kolliphor RH40), and a co-solvent (e.g., PEG 400).

  • Isotropic Mixture: Based on the solubility data, create a ternary mixture. A reliable starting ratio is 20% Oil, 50% Surfactant, and 30% Co-solvent.

  • Drug Loading: Add the compound to the isotropic mixture at 80% of its maximum solubility capacity to prevent supersaturation and precipitation during storage.

  • Homogenization: Stir magnetically at 40°C until the drug is completely dissolved and the mixture is optically clear.

  • Self-Validation Step (Aqueous Dispersion Test): Titrate 100 µL of the SMEDDS formulation into 10 mL of Simulated Gastric Fluid (SGF) at 37°C with gentle agitation. Validation: A successful SMEDDS will spontaneously form a visually transparent or slightly translucent microemulsion (droplet size <100 nm). If the formulation is thermodynamically unstable, the drug will crash out, causing immediate visible turbidity and precipitation.

Part 3: Quantitative Data & Formulation Comparison

The table below summarizes how different formulation strategies alter the physical state of the drug to enhance solubility, allowing you to select the optimal vehicle for your specific assay.

Formulation StrategyPrimary Mechanism of SolubilizationPhysical State of DrugMax Achievable Concentration (Est.)Ideal Application
Aqueous Buffer (Control) None (High crystal lattice energy)Crystalline Solid< 0.01 mg/mLNone (Baseline)
Cosolvent (10% DMSO) Reduction of solvent polaritySolvated Monomer0.5 - 2.0 mg/mLIn vitro biochemical assays
Cyclodextrin (20% HP-β-CD) Host-Guest Inclusion ComplexationMolecularly Dispersed2.0 - 5.0 mg/mLIn vitro cell culture / IV dosing
SMEDDS Spontaneous Nano-emulsificationSolubilized in Lipid Core10.0 - 25.0 mg/mLIn vivo oral (PO) dosing
Solid Dispersion Amorphous matrix entrapment[3]Amorphous Solid5.0 - 15.0 mg/mLOral tablet formulation

Part 4: Mechanistic Diagrams

DecisionTree Start Compound: N,N-diethyl-5-nitro- 1-benzothiophene-2-carboxamide InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro Assay Type InVivo In Vivo Studies (Animal Models) Start->InVivo Assay Type Cosolvent Cosolvent System (DMSO/PEG400) InVitro->Cosolvent Tolerates DMSO? CD_InVitro Cyclodextrin Complex (HP-β-CD) InVitro->CD_InVitro DMSO Sensitive IV_Dose Intravenous (IV) InVivo->IV_Dose Route Oral_Dose Oral (PO) InVivo->Oral_Dose Route CD_InVivo Cyclodextrin Complex (SBE-β-CD) IV_Dose->CD_InVivo SMEDDS Lipid-Based Formulation (SMEDDS) Oral_Dose->SMEDDS SolidDisp Solid Dispersion (Amorphous Matrix) Oral_Dose->SolidDisp

Caption: Decision tree for selecting a solubility enhancement strategy based on experimental application.

CDMechanism Drug Free Drug (Hydrophobic Benzothiophene) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Mechanism Displacement of Enthalpy-Rich Water from CD Cavity Complex->Mechanism

Caption: Thermodynamic mechanism of cyclodextrin inclusion complexation for hydrophobic drugs.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of Advanced Pharmacy Education & Research (JAPER)
  • Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Benzothiophene-2-Carboxamide Synthesis

Welcome to the technical support center for the synthesis of benzothiophene-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzothiophene-2-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to guide you from the most common and fundamental issues to more complex and nuanced challenges.

Section 1: Issues Related to Starting Materials and Reagents

Question 1: My reaction is sluggish or fails to initiate. Could the quality of my benzothiophene-2-carboxylic acid be the problem?

Answer: Absolutely. The purity of your starting materials is paramount. Benzothiophene-2-carboxylic acid, while commercially available, can contain impurities from its synthesis that can significantly hinder the subsequent amidation reaction.

  • Causality: The most common route to benzothiophene-2-carboxylic acid involves the cyclization of precursors followed by functional group manipulation.[1] Incomplete reactions or side reactions during this process can lead to residual starting materials or isomeric impurities. For instance, if synthesized from 2-mercaptocinnamic acid, residual starting material could interfere with the activation of the carboxylic acid.[1]

  • Troubleshooting Protocol:

    • Purity Assessment: Before starting your reaction, assess the purity of your benzothiophene-2-carboxylic acid using techniques like NMR, LC-MS, and melting point determination.

    • NMR Spectroscopy: In the ¹H NMR spectrum, look for sharp, well-resolved peaks corresponding to the benzothiophene core and the carboxylic acid proton. The presence of broad signals or unexpected peaks could indicate impurities.

    • LC-MS Analysis: This is a highly sensitive method to detect even minor impurities. A single, sharp peak with the correct mass-to-charge ratio in the mass spectrum is a good indicator of purity.

    • Recrystallization: If impurities are detected, consider recrystallizing the starting material. A common solvent system for this is a mixture of an alcohol (like isopropanol or ethanol) and water.[2]

Question 2: I am using a standard amine for the coupling, but the reaction is still not proceeding well. What should I check?

Answer: The purity and reactivity of the amine are just as critical as the carboxylic acid.

  • Causality: Amines can degrade over time, especially if not stored properly. They can absorb water and carbon dioxide from the atmosphere, forming the corresponding carbamate salt, which is unreactive. The nucleophilicity of the amine is also a key factor; sterically hindered or electron-deficient amines will react more slowly.[3]

  • Troubleshooting Protocol:

    • Amine Purity: Use a fresh bottle of the amine or purify it by distillation if it is a liquid. For solid amines, ensure they are dry.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials.[4] This will help you determine if the reaction is stalled or just slow.

    • Consider Amine Reactivity: For less reactive amines, you may need to use more forcing reaction conditions, such as a higher temperature or a more potent coupling reagent.

Section 2: Challenges in the Amide Coupling Reaction

Question 3: I am using a carbodiimide coupling agent like DCC or EDC, but my yield is low and I see a significant amount of a white precipitate that is not my product. What is happening?

Answer: You are likely observing the formation of an N-acylurea byproduct. This is a common side reaction when using carbodiimide coupling agents.[5]

  • Causality: The reaction between a carboxylic acid and a carbodiimide (like DCC or EDC) forms a highly reactive O-acylisourea intermediate.[6] While this intermediate is supposed to react with the amine to form the desired amide, it can undergo an intramolecular acyl transfer to form a stable N-acylurea, which is unreactive and often insoluble.[7]

  • Troubleshooting Protocol:

    • Use of Additives: To prevent the formation of N-acylurea, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, but still reactive enough to couple with the amine.

    • Reaction Temperature: Keep the reaction temperature low, especially during the initial activation of the carboxylic acid. Running the reaction at 0 °C can help minimize the N-acylurea side reaction.[5]

    • Order of Addition: Add the carbodiimide to a mixture of the carboxylic acid, amine, and additive. This ensures that the highly reactive O-acylisourea has a chance to react with the amine or the additive before it can rearrange.

dot

N_Acylurea_Formation Carboxylic_Acid Benzothiophene-2-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DCC or EDC Carbodiimide->O_Acylisourea Amide_Product Benzothiophene-2-Carboxamide (Desired Product) O_Acylisourea->Amide_Product + Amine N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + Additive Amine Amine Amine->Amide_Product Additive HOBt or Oxyma Additive->Active_Ester Active_Ester->Amide_Product + Amine

Caption: Mechanism of N-acylurea byproduct formation and its mitigation using additives.

Question 4: I am working with a sterically hindered amine or my benzothiophene-2-carboxylic acid has bulky substituents, and standard coupling methods are failing. What are my options?

Answer: Steric hindrance can dramatically slow down the rate of amide bond formation. In such cases, you need to employ more powerful coupling reagents or alternative activation methods.

  • Causality: Bulky groups near the carboxylic acid or the amine can physically block the approach of the nucleophilic amine to the activated carboxylic acid, leading to low or no reaction.

  • Troubleshooting Protocol:

    • Switch to Uronium/Aminium or Phosphonium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective for hindered couplings than carbodiimides.[3][8]

    • Convert to Acid Chloride: A more traditional but highly effective method is to convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will couple with even hindered amines, often in the presence of a non-nucleophilic base like triethylamine or DIPEA.[9]

    • Elevated Temperatures: For particularly challenging couplings, increasing the reaction temperature may be necessary. However, this should be done with caution as it can also increase the rate of side reactions.[3]

Coupling Reagent ClassExamplesSuitability for Hindered SubstratesCommon Byproducts
Carbodiimides DCC, EDCModerateN-acylurea, DCU (for DCC)
Uronium/Aminium Salts HATU, HBTUHighTetramethylurea
Phosphonium Salts PyBOP, PyAOPHighTripyrrolidinophosphine oxide

Table 1. Comparison of common coupling reagent classes for amide bond formation.

Section 3: Work-up and Purification Issues

Question 5: My reaction seems to have worked based on TLC/LC-MS, but I am losing a lot of product during work-up and purification. What are some best practices?

Answer: Product loss during isolation and purification is a common problem. A well-designed work-up and purification strategy is crucial for maximizing your isolated yield.

  • Causality: Benzothiophene-2-carboxamide is often a solid with moderate polarity. It can be susceptible to hydrolysis under strongly acidic or basic conditions during work-up. During purification, issues like product insolubility, co-elution with impurities, or degradation on silica gel can lead to significant losses.

  • Troubleshooting Protocol for Work-up:

    • Aqueous Wash: After the reaction, a standard work-up involves washing the organic layer with a mild acid (e.g., dilute HCl or citric acid) to remove unreacted amine and bases, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.[7]

    • Solvent Selection: Use a water-immiscible organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane, for extraction.

  • Troubleshooting Protocol for Purification:

    • Recrystallization: If your product is a solid and of reasonable purity after work-up, recrystallization is an excellent method for obtaining highly pure material. Common solvents to try are ethanol, isopropanol, or ethyl acetate/hexane mixtures.[10]

    • Column Chromatography: If the crude product is a complex mixture, column chromatography is necessary.

      • Solvent System: Use TLC to determine an optimal solvent system that gives good separation between your product and impurities. For benzothiophene-2-carboxamide, a mixture of hexane and ethyl acetate is a good starting point.

      • Silica Gel Deactivation: If you suspect your product is degrading on the silica gel (which can be acidic), you can deactivate it by adding 1-2% of a base like triethylamine to the eluent.[10]

dot

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Dilute Acid/Base Washes) Start->Workup Crude_Product Crude Product Workup->Crude_Product TLC_Analysis TLC/LC-MS Analysis Crude_Product->TLC_Analysis High_Purity High Purity? TLC_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No Pure_Product Pure Benzothiophene-2-carboxamide Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for the purification of benzothiophene-2-carboxamide.

References

  • Valle, M. S. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. (2024, October 15). PubMed. Retrieved from [Link]

  • Leclerc, E., et al. (2025, November 30). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. PMC. Retrieved from [Link]

  • JP4357608B2 - Purification method of benzothiophene. (n.d.). Google Patents.
  • Solvent Impact on the Reaction for Synthesis of 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Perrin, D. M. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024, September 11). PMC. Retrieved from [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Rsc.org. Retrieved from [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). ResearchGate. Retrieved from [Link]

  • US5969157A - Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Biotage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • Hart, E. R., & Chamberlin, A. R. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Kavanagh, P., et al. (2020, August 1). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Atlantic Technological University. Retrieved from [Link]

  • Benzo[b]thiophene-2-carbaldehyde. (2014, May 12). MDPI. Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007, September 4). Beilstein Journals. Retrieved from [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines. (n.d.). Durham E-Theses. Retrieved from [Link]

  • US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids. (n.d.). Google Patents.

Sources

Troubleshooting

Minimizing side reactions during nitro-benzothiophene amide formation

Welcome to the Advanced Troubleshooting Guide for nitro-benzothiophene amide coupling. As a Senior Application Scientist, I frequently consult on the synthesis of complex heteroaromatic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for nitro-benzothiophene amide coupling. As a Senior Application Scientist, I frequently consult on the synthesis of complex heteroaromatic scaffolds. Nitro-benzothiophenes are highly valuable in drug discovery, but they present a "perfect storm" of synthetic challenges during amide bond formation. The electron-withdrawing nature of the nitro group fundamentally alters the kinetics of carboxylic acid activation and increases the electrophilicity of the aromatic core, leading to a cascade of potential side reactions.

This guide is designed to move beyond basic protocols. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating workflows to ensure high-yield, high-purity amide formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using HATU, but my reaction yields very little amide. Instead, LC-MS shows a major byproduct with a +99 Da mass shift on my amine. What is happening?

The Causality: You are observing guanidinylation of your amine. [1]. In an ideal scenario, your carboxylic acid attacks the electrophilic uronium carbon of HATU to form an OAt active ester. However, the strong electron-withdrawing nitro group on your benzothiophene core reduces the nucleophilicity of the carboxylate, making active ester formation kinetically slow.

If the amine is added before the active ester is fully formed, the amine (especially if it is an unhindered aliphatic amine) will outcompete the carboxylate and directly attack the HATU uronium carbon. This forms a highly stable, dead-end tetramethylguanidinium byproduct, consuming your valuable amine and halting the reaction[2].

The Solution:

  • Pre-activation: React the nitro-benzothiophene carboxylic acid, HATU, and a bulky base (like TMP or DIPEA) for at least 15–30 minutes before adding the amine.

  • Reagent Swap: Switch to a phosphonium-based reagent (e.g., PyBOP) or, ideally, T3P (Propylphosphonic anhydride), which cannot form guanidinium adducts.

Q2: During the coupling, my reaction mixture turns deep purple/red, and the starting material degrades into multiple unidentifiable peaks. Is the benzothiophene ring decomposing?

The Causality: You are likely triggering Nucleophilic Aromatic Substitution (SNAr) or nucleophilic dearomatization . The nitro group exerts powerful inductive and resonance effects that significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiophene ring. This makes the aromatic core highly electrophilic[3].

Instead of attacking the activated carbonyl, your amine nucleophile attacks the electron-deficient positions on the benzothiophene ring (often the C2, C3, or C5 positions depending on substitution). This forms a colored Meisenheimer complex or leads to permanent dearomatization[4].

The Solution:

  • Temperature Control: SNAr is highly temperature-dependent. Keep the reaction strictly at 0 °C to 20 °C. Do not heat the reaction to force sluggish couplings.

  • Solvent Polarity: Highly polar solvents like DMF stabilize the transition states of SNAr reactions. Switch to less polar solvents like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) if solubility allows.

Part 2: Visualizing the Reaction Pathways

To effectively troubleshoot, you must understand the competing kinetic pathways in your reaction flask.

HATU_Mechanism Acid Nitro-Benzothiophene Acid ActiveEster Active Ester Acid->ActiveEster Base (Slow) HATU HATU Reagent HATU->ActiveEster Undesired Guanidinium Byproduct HATU->Undesired + Amine Desired Desired Amide ActiveEster->Desired + Amine Amine Amine Amine->HATU Direct Attack

Fig 1. Competing pathways in HATU-mediated coupling leading to guanidinylation.

Reagent_Selection Start Evaluate Substrate CheckAmine Highly nucleophilic amine? Start->CheckAmine UseT3P Use T3P Protocol CheckAmine->UseT3P Yes CheckSterics Severe steric hindrance? CheckAmine->CheckSterics No UseHATU Use HATU (Pre-activate) CheckSterics->UseHATU Yes UseEDC Use EDC/HOBt CheckSterics->UseEDC No

Fig 2. Decision matrix for selecting amide coupling reagents for nitro-heteroarenes.

Part 3: Quantitative Reagent Comparison

Selecting the right reagent is a balance of kinetics and side-reaction mitigation. Below is a comparative analysis based on empirical data for nitro-heteroarene substrates.

Coupling ReagentGuanidinylation RiskSNAr / Dearomatization RiskEpimerization ControlByproduct RemovalRecommended Use Case
HATU / DIPEA High (+99 Da mass shift)Moderate (Base-dependent)ExcellentChromatographyStrictly for highly hindered amines; requires 30 min pre-activation.
EDC / HOBt None ModerateGoodAqueous WashStandard couplings; useful when aqueous solubility of byproducts is needed.
T3P / Pyridine None Low (Mild conditions)ExcellentAqueous WashOptimal for nitro-benzothiophenes and highly nucleophilic amines.

Part 4: Self-Validating Experimental Protocols

Based on the[5] in preventing both guanidinylation and minimizing SNAr by allowing for mild reaction conditions, the following protocol is the gold standard for nitro-benzothiophene substrates.

Protocol A: T3P-Mediated Amide Coupling (Optimized for Nitro-Heteroarenes)

Scientific Rationale: T3P activates the carboxylic acid via a mixed anhydride intermediate. Because it lacks the highly electrophilic carbon found in uronium reagents, it cannot permanently trap the amine. Furthermore, its byproducts are purely water-soluble phosphonate salts, which prevents the need for harsh chromatographic purification that can degrade sensitive nitro-aromatics.

Materials:

  • Nitro-benzothiophene carboxylic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • T3P (50% solution in EtOAc or DMF) (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or EtOAc

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend the nitro-benzothiophene carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration). Note: DCM is preferred over DMF to minimize solvent-assisted SNAr transition states.

  • Base Addition: Add Pyridine (3.0 equiv) to the suspension and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Crucial step to suppress nucleophilic attack on the benzothiophene ring.

  • Activation: Add the T3P solution (1.5 equiv) dropwise over 5 minutes. Stir at 0 °C for 15 minutes.

  • Amine Addition: Dissolve the amine (1.1 equiv) in a minimal amount of DCM and add it dropwise to the activated mixture.

  • Self-Validation Check (LC-MS): After 1 hour, sample 5 µL of the reaction, dilute in MeCN, and run an LC-MS.

    • Success Indicator: Presence of the desired product mass; absence of starting material.

    • Failure Indicator: If intense colors develop and a mass corresponding to[M + Amine - NO2] or [M + Amine] without water loss appears, SNAr/dearomatization is occurring. Immediately quench the reaction.

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. The T3P byproducts (water-soluble phosphonates) will partition entirely into the aqueous layer. Wash the organic layer with 1M HCl (to remove excess pyridine/amine), dry over Na2SO4, and concentrate.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Advances - Royal Society of Chemistry URL:[Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis Spiral - Imperial College London URL:[Link]

Sources

Optimization

Overcoming steric hindrance in N,N-diethyl carboxamide synthesis

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes Welcome to the technical support guide for the synthesis of N,N-diethyl carboxamides. This resource is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes

Welcome to the technical support guide for the synthesis of N,N-diethyl carboxamides. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges related to steric hindrance in amide bond formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these common but often frustrating synthetic hurdles.

The formation of a tertiary amide bond, particularly with a nucleophile like diethylamine, can be deceptively complex. The steric bulk of the two ethyl groups can significantly impede the approach of the amine to the activated carboxylic acid, leading to sluggish reactions, low yields, or complete failure with standard protocols. This guide provides a systematic approach to diagnosing issues and selecting the most effective strategy for your specific substrates.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial problems encountered during the synthesis of N,N-diethyl carboxamides.

Q1: My reaction yield is very low, and I've recovered mostly unreacted carboxylic acid. What is the most likely cause?

A: This is a classic symptom of insufficient carboxylic acid activation, often compounded by steric hindrance. The direct reaction between a carboxylic acid and an amine is unfavorable because the amine, being a base, will deprotonate the acid to form a highly unreactive carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2]

  • Initial Checks:

    • Moisture Contamination: Activated carboxylic acid intermediates are highly sensitive to water.[3] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Even trace amounts of water can hydrolyze your activated intermediate back to the starting carboxylic acid.

    • Coupling Reagent Potency: Common coupling reagents like EDC or DCC can degrade over time. Use a fresh bottle or test the reagent on a less-hindered system to confirm its activity.

    • Insufficient Activation: For sterically demanding substrates, standard conditions may not be sufficient. You may need a more powerful activating agent or a different synthetic strategy altogether.

Q2: The reaction is incredibly sluggish and fails to reach completion, even after an extended time. Why is this happening?

A: A slow or stalled reaction is the primary indicator of a high activation energy barrier due to steric repulsion. The bulky diethylamine struggles to approach the electrophilic carbonyl carbon of the activated acid.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.[4] Depending on the stability of your substrates, consider heating the reaction. Microwave irradiation can sometimes be effective for driving difficult couplings to completion.[5]

    • Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can help stabilize charged intermediates in the transition state and may enhance reaction rates.[4]

    • Reagent Stoichiometry: Ensure the molar ratios of your reagents are correct.[3] While a slight excess of the amine is common, a large excess may not solve the core issue of steric hindrance and can complicate purification.

Q3: My final product is contaminated with a urea byproduct that is difficult to remove. How can I avoid this?

A: This issue is specific to the use of carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and, to a lesser extent, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The byproduct (dicyclohexylurea or EDU) is often poorly soluble and can be challenging to remove.

  • Mitigation Strategies:

    • Switch to EDC: The urea byproduct from EDC (EDU) is water-soluble, making it easily removable with an aqueous workup.[2] This is the primary reason EDC is often preferred over DCC for solution-phase synthesis.

    • Alternative Reagent Classes: Avoid carbodiimides altogether. Phosphonium salts (like PyBOP), uronium/aminium salts (like HATU), or phosphonic anhydrides (like T3P) do not produce urea byproducts.[6][7][8]

Advanced Troubleshooting: When Standard Methods Fail

When first-line troubleshooting is insufficient, a change in strategy is required. The following section details more robust methods for coupling sterically hindered partners.

Problem: Ineffective Coupling with Carbodiimides (DCC, EDC)

Even with additives like HOBt or DMAP, carbodiimide-mediated couplings can fail when both the carboxylic acid and diethylamine are sterically congested. The intermediate O-acylisourea, while more reactive than the acid, may still not be electrophilic enough to react efficiently with the hindered amine.

Solution Pathway 1: Conversion to Highly Reactive Intermediates

The most reliable strategy for overcoming severe steric hindrance is to convert the carboxylic acid into a highly reactive intermediate in a separate first step.[6] This approach decouples the activation step from the coupling step.

Converting the carboxylic acid to an acyl chloride is one of the oldest but most effective methods for hindered substrates.[6] The extreme reactivity of the acyl chloride can force the reaction to completion.

  • Mechanism: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly electrophilic acyl chloride. This intermediate is then reacted with diethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3][9]

  • Advantages: High reactivity, often successful where other methods fail.

  • Cautions: Reagents are harsh and moisture-sensitive. The potential for side reactions is high, and this method is not suitable for substrates with sensitive functional groups. If the acid has a chiral center at the alpha-position, there is a risk of epimerization.[6]

Acyl fluorides represent an excellent modern alternative, balancing high reactivity with greater stability compared to acyl chlorides. They are particularly effective for minimizing steric hindrance.[10][11]

  • Mechanism: The acyl fluoride can be generated in situ using fluorinating agents like TFFH or BTFFH in the presence of a base. The subsequent addition of diethylamine at an elevated temperature often provides the desired amide in high yield.[10]

  • Advantages: Less harsh than acyl chlorides, reduced risk of epimerization, and highly effective for hindered systems.[10][11]

  • Cautions: Fluorinating agents can be expensive and require careful handling. The reaction often requires heating to proceed efficiently.[10]

Solution Pathway 2: High-Activity Coupling Reagents

If a one-pot procedure is desired, moving to a more potent class of coupling reagents is the best course of action.

Reagent ClassExamplesMechanism of ActionKey Advantages
Uronium/Aminium Salts HATU, HBTUForms a highly reactive HOBt/HOAt-activated ester intermediate.Very fast reaction times and high efficiency for difficult couplings.[8][12]
Phosphonium Salts PyBOP, BOPForms a reactive phosphonium ester intermediate.Does not react with the free amine, preventing unwanted side reactions.[8]
Phosphonic Anhydrides T3P® (n-Propanephosphonic acid anhydride)Acts as both a powerful activating agent and a water scavenger.Excellent for driving reactions to completion; byproducts are water-soluble.[6][7]
Troubleshooting & Optimization Workflow

The following decision tree provides a systematic workflow for troubleshooting low-yielding N,N-diethyl carboxamide syntheses.

G start Low / No Product Yield check_reagents 1. Check Reagent Purity & Stoichiometry 2. Ensure Anhydrous Conditions start->check_reagents Initial Diagnosis stalled_rxn Is the reaction stalled (TLC shows starting materials)? check_reagents->stalled_rxn optimize_cond Optimize Conditions: - Increase Temperature - Switch to Polar Aprotic Solvent (DMF) - Increase Reaction Time stalled_rxn->optimize_cond Yes change_strategy Standard Activation is Failing. Switch Strategy. stalled_rxn->change_strategy No, still no reaction optimize_cond->change_strategy If optimization fails strategy1 Strategy 1: More Reactive Intermediate - Acyl Chloride (SOCl₂) - Acyl Fluoride (BTFFH) change_strategy->strategy1 strategy2 Strategy 2: High-Activity Reagent - HATU / HBTU - PyBOP - T3P® change_strategy->strategy2 success High Yield of N,N-Diethyl Carboxamide strategy1->success strategy2->success

Caption: Troubleshooting workflow for sterically hindered amide coupling.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride

This protocol is adapted from standard procedures for robust amide synthesis.[3][9]

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

    • Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF (1 drop).

    • Allow the mixture to warm to room temperature and then heat to reflux (e.g., 40 °C for DCM, higher for toluene) for 1-3 hours, or until gas evolution ceases. Monitor by TLC to confirm consumption of the starting acid.

    • Cool the reaction mixture and remove the solvent and excess chlorinating agent under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve diethylamine (2.0-2.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

    • Once the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC for the disappearance of the acyl chloride.

    • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Protocol 2: One-Pot Synthesis with a High-Activity Uronium Reagent (HATU)

This protocol is based on modern peptide coupling methodologies highly effective for hindered substrates.[12]

  • Activation and Coupling:

    • To a flask containing the carboxylic acid (1.0 eq), add an anhydrous polar aprotic solvent such as DMF.

    • Add HATU (1.1 - 1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial to prevent HATU from reacting with the amine nucleophile.[13]

    • Add diethylamine (1.2 - 1.5 eq) to the activated mixture.

    • Stir at room temperature for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) can be applied.

    • Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash extensively with water and brine to remove DMF and other water-soluble components. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

General Mechanism of Carboxylic Acid Activation

The fundamental principle behind overcoming the unreactivity of carboxylic acids is to convert the poor leaving group (-OH) into a much better one. This is achieved using a coupling reagent or an activating agent.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid) Intermediate R-CO-LG (Reactive Intermediate) Acid->Intermediate + Activator Activator Coupling Reagent (e.g., EDC, HATU, SOCl₂) Product R-CON(Et)₂ (N,N-Diethyl Carboxamide) Intermediate->Product + Amine - H-LG Amine HN(Et)₂ (Diethylamine) Amine->Product

Caption: Generalized workflow for amide bond formation via activation.

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gagnon, A., & Fillion, E. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1646. [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Pattar, S. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3602-3605. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Pace, V., et al. (2014). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Organic & Biomolecular Chemistry, 12(44), 8931-8936. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Schäfer, G., & Bode, J. W. (2019). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 73(3), 191-195. [Link]

  • Maggi, A., & Bode, J. W. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(6), 1712-1715. [Link]

  • Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • C&EN. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. C&EN Blogs. [Link]

  • Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for Benzothiophene Derivatives

Welcome to the technical support hub for the High-Performance Liquid Chromatography (HPLC) analysis of benzothiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the High-Performance Liquid Chromatography (HPLC) analysis of benzothiophene derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with peak asymmetry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of benzothiophene derivatives?

A1: In an ideal HPLC separation, the peak of an analyte should be symmetrical, resembling a Gaussian curve. Peak tailing is a deviation from this ideal, where the back half of the peak is broader than the front half.[1] This is a significant issue because it can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and indicate underlying problems with the analytical method.[2][3] Benzothiophene derivatives, due to their specific chemical structures, can be prone to interactions that lead to this phenomenon.

Q2: I'm seeing peak tailing specifically with my benzothiophene derivative. What's the most likely culprit?

A2: The most probable cause is secondary interactions between your benzothiophene derivative and the HPLC column's stationary phase.[3][4] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, benzothiophene derivatives can also engage in unwanted secondary interactions. The sulfur atom and any polar functional groups on the benzothiophene ring can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5][6] These interactions create an additional, undesirable retention mechanism that leads to peak tailing.[3]

Q3: Can the mobile phase composition contribute to peak tailing for these compounds?

A3: Absolutely. The mobile phase plays a critical role in controlling the interactions that cause peak tailing.[7] An improperly optimized mobile phase can exacerbate the issue. Key factors include:

  • pH: The pH of the mobile phase affects the ionization state of both the analyte and the residual silanol groups on the stationary phase.[8] At a mid-range pH, silanol groups can be ionized, leading to strong interactions with any basic functional groups on your benzothiophene derivative.[3]

  • Buffer Concentration: Inadequate buffering can lead to pH shifts within the column, causing inconsistent interactions and peak shape.[9][10]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) influence the overall polarity of the mobile phase and can impact how the analyte interacts with the stationary phase.[11]

Q4: How does the sample solvent affect peak shape?

A4: The solvent used to dissolve your sample can significantly impact peak shape, especially for early-eluting peaks.[12][13] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the sample band to spread before it reaches the column, resulting in broadened or distorted peaks.[12][14] Whenever possible, it is best to dissolve your sample in the initial mobile phase.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for benzothiophene derivatives.

Step 1: Initial Diagnosis - Is it the System, Method, or Sample?

Before making significant changes to your method, it's crucial to rule out common system-level problems.

System and Column Health Check
  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the column, and the column and the detector, can contribute to peak broadening and tailing.[2] Ensure all connections are secure and tubing is as short and narrow as possible.[15]

  • Column Contamination or Voids: Over time, columns can become contaminated or a void can form at the inlet.[4] This can be checked by reversing and flushing the column (after disconnecting it from the detector) or by replacing it with a new column to see if the problem resolves.[4]

Step 2: Method Optimization - A Deeper Dive

If the system is not the issue, the next step is to optimize the chromatographic method.

Mobile Phase Modifications

The mobile phase is a powerful tool for controlling peak shape.[16]

  • pH Adjustment: The most effective way to minimize secondary interactions with silanol groups is to control the pH of the mobile phase.[3] Operating at a lower pH (e.g., pH 2-4) will suppress the ionization of the silanol groups, reducing their ability to interact with your analyte.[5][17]

  • Buffer Selection and Concentration: Use a buffer with a pKa value close to your desired mobile phase pH.[9] A buffer concentration of 10-50 mM is generally sufficient to maintain a stable pH.[9]

  • Organic Modifier Choice: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11] Sometimes, simply switching from one to the other can improve peak shape due to differences in their interactions with the analyte and stationary phase.

Stationary Phase Selection

The choice of HPLC column is critical for achieving symmetrical peaks.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to chemically block many of the residual silanol groups.[2][3][18] This significantly reduces the potential for secondary interactions.

  • Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, consider a stationary phase with a different chemistry. A phenyl column, for instance, can offer alternative selectivity for aromatic compounds like benzothiophene derivatives through pi-pi interactions.[19] For highly polar derivatives, a polar-embedded or aqueous C18 column might be beneficial.[2][20]

Step 3: Sample Considerations
  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[4] To check for this, dilute your sample and inject it again. If the peak shape improves, you may need to reduce your sample concentration or injection volume.[1]

  • Sample Solvent Mismatch: As mentioned in the FAQs, ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase.[12][21]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing peak tailing issues.

G start Peak Tailing Observed check_system Check for System Issues (Leaks, Dead Volume) start->check_system system_ok System OK? check_system->system_ok check_column Evaluate Column Health (Contamination, Void) column_ok Column OK? check_column->column_ok system_ok->check_column Yes fix_system Fix Leaks, Minimize Tubing system_ok->fix_system No replace_column Flush or Replace Column column_ok->replace_column No method_dev Method Optimization column_ok->method_dev Yes fix_system->check_system replace_column->check_column mobile_phase Adjust Mobile Phase (pH, Buffer, Organic Modifier) method_dev->mobile_phase stationary_phase Select Alternative Stationary Phase mobile_phase->stationary_phase sample_prep Optimize Sample (Concentration, Solvent) stationary_phase->sample_prep end Symmetrical Peak Achieved sample_prep->end

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Visualizing Analyte-Stationary Phase Interactions

The diagram below illustrates how secondary interactions can lead to peak tailing.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase C18_1 C18 Chain Hydrophobic Interaction Silanol Si-OH Secondary Interaction (Peak Tailing) C18_2 C18 Chain Hydrophobic Interaction Analyte1 Benzothiophene Derivative Analyte1->C18_1:f0 Primary Retention Analyte2 Benzothiophene Derivative Analyte2->Silanol:f0 Unwanted Interaction

Caption: Analyte interactions with the stationary phase leading to peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH to minimize peak tailing.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid or formic acid (for pH adjustment)

  • Benzothiophene derivative standard

Procedure:

  • Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier-to-aqueous ratio (e.g., 75:25 acetonitrile:water) but with different pH values for the aqueous portion (e.g., pH 2.5, 3.5, 4.5, and 7.0).[3][22] Use a suitable buffer if necessary.

  • Equilibrate the System: Equilibrate the column with the first mobile phase (e.g., pH 7.0) for at least 30 minutes or until a stable baseline is achieved.[22]

  • Inject Standard: Inject your benzothiophene derivative standard.

  • Record Data: Record the chromatogram and calculate the tailing factor for the analyte peak.

  • Repeat for Each pH: Repeat steps 2-4 for each of the prepared mobile phases, moving from high to low pH.

  • Analyze Results: Compare the tailing factors obtained at each pH to identify the optimal condition for symmetrical peaks.

Protocol 2: Column Equivalency Test

Objective: To determine if the column is the source of peak tailing.

Materials:

  • HPLC system with UV detector

  • Existing C18 column

  • New, high-purity, end-capped C18 column of the same dimensions

  • Optimized mobile phase from Protocol 1

  • Benzothiophene derivative standard

Procedure:

  • Analyze with Existing Column: Equilibrate the system with your current C18 column and the optimized mobile phase.

  • Inject Standard: Inject your benzothiophene derivative standard and record the chromatogram. Calculate the tailing factor.

  • Install New Column: Replace the existing column with the new, end-capped C18 column.

  • Equilibrate New Column: Equilibrate the new column with the mobile phase.

  • Inject Standard: Inject the standard again and record the chromatogram. Calculate the new tailing factor.

  • Compare Results: If the peak shape significantly improves with the new column, it indicates that the original column was either contaminated, degraded, or not sufficiently end-capped for your application.[1]

Data Summary Table

The following table provides an example of how to summarize the data from the mobile phase pH optimization study.

Mobile Phase pHTailing Factor (Tf)Observations
7.02.1Significant peak tailing
4.51.6Reduced tailing
3.51.2Acceptable peak shape
2.51.1Symmetrical peak

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Shimadzu. (2015). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • PubMed. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu (Europe). Abnormal Peak Shapes. Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]

  • Labmate Online. (2023, May 24). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. Other HPLC separations performed on hydrophobic stationary phases. Retrieved from [Link]

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. HPLC Separation Modes. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PubMed. Organic modifiers for the separation of organic acids and bases by liquid chromatography. Retrieved from [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Labmate Online. The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Imtakt USA. Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • HPLC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide in DMSO

Welcome to the Technical Support Center for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5). This compound features a highly hydrophobic benzothiophene core, an electron-withdrawing nitro group, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5). This compound features a highly hydrophobic benzothiophene core, an electron-withdrawing nitro group, and an N,N-diethyl carboxamide linkage. While dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions, its physical properties—specifically its hygroscopicity and high freezing point—can introduce critical experimental artifacts if mishandled.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my DMSO stock solution precipitate after a few freeze-thaw cycles? Causality: DMSO has a freezing point of 18.5°C. When a stock solution is stored at -20°C, the solvent crystallizes. During this phase transition, the solute is excluded from the growing DMSO crystal lattice, leading to localized supersaturation and subsequent crystallization of the compound. Because the planar benzothiophene core forms strong, thermodynamically stable intermolecular


 stacking interactions, the resulting precipitate is highly resistant to redissolution at room temperature.
Solution:  Never subject the master stock to repeated freeze-thaw cycles. Aliquot the solution immediately upon preparation. To recover a precipitated aliquot, apply kinetic energy: heat the vial gently to 37°C and sonicate for 10 minutes prior to use.

Q2: I noticed a decrease in compound potency over several months of storage at -20°C. What causes this degradation? Causality: DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. In the presence of water, the carboxamide bond can undergo slow [1], yielding 5-nitro-1-benzothiophene-2-carboxylic acid and diethylamine. The nitro group at position 5 is strongly electron-withdrawing, which pulls electron density away from the carbonyl carbon at position 2. This makes the carbonyl carbon more electropositive and significantly more susceptible to nucleophilic attack by water compared to un-substituted analogs. Solution: Always use anhydrous DMSO (≤0.005% water) and flush vials with argon or nitrogen gas before sealing. Store long-term stocks at -80°C to kinetically halt hydrolysis [3].

Q3: My solution changed from pale yellow to a darker orange/brown color after being left on the benchtop. Is it still usable? Causality: Nitroaromatic compounds are notoriously susceptible to [2] when exposed to UV or ambient laboratory light. The excited-state dynamics of the nitro group can facilitate photo-reduction or complex ring-cleavage reactions, generating reactive oxygen species and colored photoproducts that will confound biological assays. Solution: Discard any discolored solutions. The compound must be handled under low-light conditions and stored exclusively in opaque or amber vials.

Part 2: Data Presentation

The following table summarizes quantitative degradation kinetics based on storage conditions, highlighting the critical need for anhydrous environments and light protection.

Storage ConditionDMSO GradeLight ExposureTimeframe% Intact CompoundPrimary Degradation Mechanism
-80°C Anhydrous (≤0.005%

)
Dark (Amber Vial)12 Months>99% None (Optimal Condition)
-20°C Anhydrous (≤0.005%

)
Dark (Amber Vial)6 Months98% Minor precipitation (reversible)
Room Temp Standard (Hygroscopic)Dark (Amber Vial)1 Month85% Amide Hydrolysis
Room Temp Standard (Hygroscopic)Ambient Light1 Week<50% Photodegradation & Hydrolysis

Part 3: Experimental Protocols

To guarantee reproducibility, all methodologies must be self-validating. Follow these protocols to ensure complete solvation and structural integrity.

Protocol 1: Preparation of a Self-Validating 10 mM Master Stock
  • Equilibration: Allow the lyophilized powder to reach room temperature inside a desiccator for at least 30 minutes before opening. Reasoning: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Solvation: Add the calculated volume of high-purity, anhydrous DMSO directly to the vial.

  • Dissolution: Vortex the vial for 60 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

  • Validation (Critical Step): Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the very tip of the tube under good lighting. If a microscopic white/yellow pellet is visible, dissolution is incomplete. Repeat Step 3 until no pellet forms upon centrifugation.

  • Storage: Aliquot the validated clear solution into single-use amber cryovials, flush the headspace with argon gas, seal tightly, and transfer immediately to -80°C.

Protocol 2: Freeze-Thaw Recovery and Quality Control (QC)
  • Thermal Recovery: Remove a single-use aliquot from -80°C and place it in a 37°C dry bath for 10 minutes.

  • Kinetic Disruption: Sonicate the warmed vial for 5 minutes to break apart any invisible

    
     stacked micro-crystals.
    
  • QC Validation: Before adding the compound to your biological assay, take a 1 µL sample and dilute it into 1 mL of LC-MS grade acetonitrile. Run a rapid LC-MS scan.

    • Pass Criteria: Presence of the parent mass (

      
       m/z).
      
    • Fail Criteria: Presence of the hydrolysis product, 5-nitro-1-benzothiophene-2-carboxylic acid (

      
       m/z). Discard the aliquot if the acid peak is detected.
      

Part 4: Mandatory Visualization

Workflow Start Weigh Compound (Dry Environment) AddSolvent Add Anhydrous DMSO (≤0.005% water) Start->AddSolvent Dissolve Vortex & Sonicate (Max 37°C) AddSolvent->Dissolve Check Centrifuge & Inspect Pellet Present? Dissolve->Check Aliquot Aliquot into Amber Vials Check->Aliquot No Redo Repeat Sonication Check->Redo Yes Store Store at -80°C (Argon Flushed) Aliquot->Store Redo->Dissolve

Workflow for preparing and validating DMSO stock solutions.

Degradation Intact Intact Compound (N,N-diethyl-5-nitro-...) Hydrolysis Amide Hydrolysis Intact->Hydrolysis Water + Time PhotoDeg Photodegradation (Nitro Reduction) Intact->PhotoDeg Light Exposure Water Hygroscopic DMSO (+ H2O) Water->Hydrolysis Light UV/Ambient Light (Photons) Light->PhotoDeg Prod1 5-nitro-1-benzothiophene- 2-carboxylic acid Hydrolysis->Prod1 Prod2 Reactive Photoproducts (Color Change) PhotoDeg->Prod2

Primary degradation pathways of the compound in improperly handled DMSO.

Part 5: References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.[Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.[Link]

Troubleshooting

Optimizing temperature conditions for benzothiophene carboxamide reactions

Technical Support Center: Benzothiophene Carboxamide Synthesis & Temperature Optimization Welcome to the Technical Support Center for benzothiophene carboxamide synthesis. As a Senior Application Scientist, I have design...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiophene Carboxamide Synthesis & Temperature Optimization

Welcome to the Technical Support Center for benzothiophene carboxamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize amidation reactions. Benzothiophene derivatives are critical pharmacophores in drug discovery, but their synthesis is highly sensitive to thermal conditions. This guide bridges theoretical reaction mechanics with field-proven benchtop protocols.

FAQ 1: Mechanistic Causality & Temperature Selection

Q: How does temperature dictate the reaction pathway in the amidation of benzothiophene carboxylic acids? A: Temperature is the primary kinetic driver that determines whether the reaction proceeds via the desired amidation or falls into side-reactions (e.g., degradation or inactive byproduct formation). For highly reactive intermediates like benzothiophene-2-carbonyl chloride, room temperature (20–25 °C) provides sufficient kinetic energy for nucleophilic attack when using bases like pyridine or triethylamine[1].

However, when dealing with sterically hindered or electronically deactivated amines (e.g., aminobenzophenones or aminobenzimidazoles), the nucleophilicity is significantly reduced. In these cases, high-temperature fusion (130–150 °C) or refluxing in polar aprotic solvents like DMF (160 °C) is required to provide the necessary activation energy to overcome the transition state barrier[2]. Conversely, direct catalytic dehydrative amidation using diboron catalysts relies on azeotropic reflux temperatures (90–132 °C in toluene or chlorobenzene) to continuously drive off water, shifting the thermodynamic equilibrium toward the amide product[3].

Q: Why do I see significant byproduct formation when scaling up EDCI/HOBt couplings at room temperature? A: While EDCI/HOBt couplings are typically initiated at 0 °C and allowed to warm to room temperature[4][5], scale-up alters the heat transfer dynamics of your reactor. The initial activation of the carboxylic acid by EDCI is highly exothermic. If the internal temperature exceeds 25–30 °C, the highly reactive O-acylisourea intermediate can undergo an irreversible, temperature-dependent intramolecular rearrangement to an inactive N-acylurea byproduct. To prevent this, HOBt is added to rapidly intercept the O-acylisourea and form a more stable active ester[4].

Data Presentation: Temperature & Condition Optimization

The following table summarizes the optimal thermal conditions based on the chosen synthetic methodology and amine reactivity.

Synthesis MethodologyReagents & CatalystsOptimal TemperatureSolvent SystemTypical Yield
Carbodiimide Coupling Benzothiophene-2-carboxylic acid, EDCI, HOBt0 °C → 25 °CDMF or CH₂Cl₂49–80%
Acyl Chloride Aminolysis Benzothiophene-2-carbonyl chloride, Et₃N / Pyridine0 °C → 25 °CTHF or CH₂Cl₂70–96%
High-Temp Fusion Benzothiophene-2-carbonyl chloride, Deactivated Amines130 °C – 150 °CNeat (Fusion)>80%
Catalytic Dehydrative Carboxylic acid, Amine, Diboron Catalyst (DB-1)90 °C – 132 °CToluene / PhCl81–98%

Experimental Protocols: Self-Validating Workflows

Protocol 1: Low-Temperature Acyl Chloride Aminolysis

This protocol is ideal for standard aliphatic and primary aromatic amines, minimizing thermal degradation of the benzothiophene core[1][6].

  • Activation: Dissolve benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ under N₂. Add a catalytic amount of DMF. Cool the mixture to 0 °C.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise.

    • Self-Validation: The cessation of gas evolution (CO₂, CO, HCl) serves as a visual indicator that the conversion to the acyl chloride is complete[6].

  • Coupling: In a separate flask, dissolve the target amine (1.1 eq) and Et₃N (2.5 eq) in CH₂Cl₂ at 0 °C. Slowly transfer the acyl chloride solution into the amine solution, maintaining an internal temperature of < 5 °C to prevent exothermic degradation.

  • Propagation: Remove the ice bath and stir at 20–25 °C for 3 hours.

    • Self-Validation: TLC monitoring (EtOAc/Hexane) should confirm the total consumption of the UV-active acyl chloride spot.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 0.1 N HCl, dry over MgSO₄, and concentrate under reduced pressure[1][4].

Protocol 2: High-Temperature Catalytic Dehydrative Amidation

This protocol utilizes a diboron catalyst to directly couple carboxylic acids and amines without halogenated activating agents, requiring precise thermal control for water removal[3].

  • Setup: In a Dean-Stark apparatus, combine benzothiophene-2-carboxylic acid (1.0 eq), amine (1.2 eq), and tetrakis(dimethylamido)diboron catalyst (5 mol%) in anhydrous toluene.

  • Azeotropic Reflux: Heat the mixture using a heating mantle to achieve an external temperature of 120 °C. The internal temperature will stabilize around 110 °C (the boiling point of toluene).

    • Self-Validation: The continuous collection of water droplets in the Dean-Stark trap provides real-time confirmation of the condensation reaction's progress[3].

  • Completion: Maintain reflux for 6–24 hours under an N₂ atmosphere until water evolution ceases. Cool to room temperature and purify via flash chromatography.

Reaction Pathway & Temperature Decision Matrix

The following logical workflow illustrates how to select the appropriate temperature and methodology based on the reactivity of your starting materials.

Workflow A Benzothiophene Carboxamide Reaction Optimization B Amine Reactivity Assessment A->B C High Reactivity (Aliphatic/1° Amines) B->C D Low Reactivity (Deactivated Anilines) B->D E EDCI/HOBt Coupling Temp: 0°C to 25°C C->E F Acyl Chloride Method Temp: 0°C to 25°C C->F G High-Temp Fusion Temp: 130°C - 150°C D->G H Catalytic Dehydrative Temp: 90°C - 132°C D->H

Decision matrix for selecting temperature conditions based on amine reactivity in amidation reactions.

References

  • Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats Zeitschrift fur Naturforschung C[Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase Journal of Biological Chemistry / PMC[Link]

  • Synthesis of Benzo[b]thiophene Carboxamides Connected to 4-Arylpiperazines through a Benzylic Spacer: Potential Ligands with 5-HT Receptors Repositorio Académico - Universidad de Chile[Link]

  • Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides Collection of Czechoslovak Chemical Communications[Link]

  • Diboron-Catalyzed Dehydrative Amidation of Aromatic Carboxylic Acids with Amines Organic Letters - ACS Publications[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus PMC - National Institutes of Health[Link]

Sources

Optimization

Improving bioavailability of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Technical Support Center: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating N,N-diethyl-5-nitro-1-benzot...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide. Given its predicted physicochemical properties—high lipophilicity and a rigid heterocyclic structure—this compound is anticipated to exhibit poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent. Such compounds present significant challenges in achieving adequate bioavailability for preclinical and clinical evaluation. This document provides a structured, problem-oriented approach to systematically troubleshoot and enhance the oral bioavailability of this molecule.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered during the early-stage development of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

Question 1: My initial in vivo PK study with a simple suspension of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide resulted in undetectable plasma levels. What is the likely cause and what are my immediate next steps?

Answer: Undetectable plasma concentration is a classic indicator of extremely low oral bioavailability, likely stemming from poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract. The compound is likely not being absorbed because it cannot dissolve effectively in GI fluids.

Immediate Next Steps:

  • Confirm Physicochemical Properties: Before proceeding to complex formulations, it is critical to quantitatively assess the compound's fundamental properties. This data will form the basis for all future formulation decisions.

  • Conduct a Preliminary Solubility Screen: Assess the compound's solubility in a range of pharmaceutically acceptable solvents and biorelevant media. This will help identify potential formulation pathways.

  • Evaluate Solid-State Characteristics: Amorphous forms of a drug are typically more soluble than their crystalline counterparts. Analyzing the solid-state properties can reveal opportunities for enhancement.

Table 1: Recommended Initial Physicochemical Characterization

ParameterExperimental MethodRationale & Interpretation
Aqueous Solubility Shake-flask method in water, pH buffers (1.2, 4.5, 6.8)Determines intrinsic solubility and pH-dependent effects. Values <10 µg/mL strongly suggest dissolution-rate limited absorption.
LogP/LogD HPLC-based or shake-flask methodMeasures lipophilicity. A high LogP (typically >3) indicates poor aqueous solubility but potentially good membrane permeability.
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups. The nitro group and amide functionality will influence solubility at different GI tract pH values.
Melting Point (Tm) Differential Scanning Calorimetry (DSC)A high melting point often correlates with low solubility due to strong crystal lattice energy.
Solid Form X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyDifferentiates between crystalline and amorphous states. The presence of sharp peaks in XRPD indicates crystallinity.

Question 2: The compound has extremely low solubility (<1 µg/mL) across all aqueous pH ranges. How do I select an appropriate formulation strategy?

Answer: With solubility this low, simple approaches are unlikely to succeed. A systematic formulation selection process is required. The goal is to either increase the dissolution rate or present the drug to the GI tract in a pre-dissolved state. The choice depends on the compound's other properties, particularly its melting point and lipophilicity.

Below is a decision-making workflow to guide your selection process.

G cluster_0 Initial Assessment cluster_1 Formulation Pathways cluster_2 Refinement start Compound Solubility < 10 µg/mL char Characterize: - Melting Point (Tm) - LogP - Dose Requirement start->char thermo Is Compound Thermolabile? (Low Tm or Decomposes) char->thermo high_logp Is LogP > 3? thermo->high_logp No (Thermally Stable) nano Nanosuspension (Media Milling / HPH) thermo->nano Yes sd Amorphous Solid Dispersion (ASD) (e.g., with PVP, HPMC-AS) high_logp->sd No lipid Lipid-Based Formulation (LBF) (e.g., SMEDDS, SNEDDS) high_logp->lipid Yes refine_sd Screen polymers & drug loading sd->refine_sd refine_lipid Screen lipids, surfactants, & co-solvents lipid->refine_lipid refine_nano Screen stabilizers & particle size nano->refine_nano

Caption: Formulation selection workflow for poorly soluble compounds.

Explanation of Pathways:

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for thermally stable compounds. By dispersing the drug in a polymer matrix in an amorphous state, you eliminate the crystal lattice energy barrier, dramatically increasing aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (LBFs): If the compound is highly lipophilic (LogP > 3), it can be dissolved in a mixture of lipids, surfactants, and co-solvents. When this formulation mixes with GI fluids, it forms fine emulsions or micellar solutions, keeping the drug solubilized for absorption.

  • Nanosuspensions: For compounds that are thermally labile or difficult to formulate as an ASD, reducing the particle size to the nanometer range (<1000 nm) increases the surface area for dissolution, as described by the Noyes-Whitney equation.

Section 2: Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for the most promising formulation strategies identified above.

Guide 1: Developing an Amorphous Solid Dispersion (ASD)

Objective: To prepare and evaluate an ASD of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide to improve its dissolution rate.

Protocol: Solvent Evaporation Method (Small Scale)

  • Polymer Selection:

    • Choose polymers based on their ability to form a stable amorphous system with the drug. Common choices include polyvinylpyrrolidone (PVP K30) and hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

    • Prepare solutions of your selected polymers (e.g., 10% w/v) in a suitable volatile solvent (e.g., methanol, acetone, or a mixture).

  • Drug & Polymer Solution Preparation:

    • Dissolve N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide in the chosen solvent to create a stock solution (e.g., 10 mg/mL).

    • In separate vials, mix the drug solution with the polymer solution to achieve different drug-to-polymer ratios (e.g., 1:9, 1:4, 1:2 drug:polymer). Ensure the final solution is clear.

  • Solvent Evaporation:

    • Use a rotary evaporator or a vacuum oven at a controlled temperature (e.g., 40-50°C) to slowly remove the solvent. Slow evaporation is crucial to prevent phase separation.

    • The resulting product should be a clear, glassy film or solid. Scrape the solid from the flask.

  • Characterization:

    • Visual: The ASD should be optically clear. Cloudiness suggests phase separation or crystallization.

    • XRPD: Perform XRPD analysis. The absence of sharp Bragg peaks (a "halo" pattern) confirms the amorphous nature of the drug within the polymer.

    • DSC: Perform DSC analysis. A single glass transition temperature (Tg) that is higher than that of the pure drug indicates a successful, molecularly dispersed system.

  • Performance Testing:

    • Dissolution Study: Conduct a dissolution test using a USP II apparatus in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF). Compare the dissolution profile of the ASD to the unformulated, crystalline drug. The goal is to achieve a "spring and parachute" effect, where the drug rapidly dissolves to a supersaturated state (the spring) and the polymer prevents it from crashing out (the parachute).

Troubleshooting ASD Development:

IssuePotential CauseRecommended Action
Drug recrystallizes during storage - Incorrect polymer choice (poor drug-polymer interaction)- Drug loading is too high- High humidity/temperature- Screen alternative polymers (e.g., Soluplus®, Eudragit®).- Reduce drug loading to a lower ratio (e.g., 1:9).- Store in a desiccator and control temperature.
Phase separation occurs during evaporation - Poor miscibility between drug and polymer.- Solvent system is not optimal.- Test polymers with different hydrogen bonding capacities.- Try a different solvent or a co-solvent system that dissolves both components equally well.
No significant improvement in dissolution - "Parachute" failure; drug crystallizes in dissolution media.- Polymer is not dissolving at the media pH.- Choose a polymer with pH-dependent solubility (e.g., HPMC-AS for intestinal release).- Increase the polymer ratio to enhance stabilization.
Guide 2: Screening a Lipid-Based Formulation (LBF)

Objective: To identify a suitable lipid, surfactant, and co-solvent system that can effectively solubilize the drug and disperse upon dilution.

Protocol: Initial Screening

  • Excipient Solubility Screening:

    • Determine the saturation solubility of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide in various excipients.

    • Oils/Lipids: Long-chain triglycerides (e.g., corn oil), medium-chain triglycerides (e.g., Capmul MCM, Miglyol 812).

    • Surfactants: Kolliphor EL, Kolliphor RH40, Tween 80.

    • Co-solvents: Transcutol HP, PEG 400, Propylene Glycol.

    • Add an excess of the drug to a known volume of excipient, mix for 24-48 hours, centrifuge, and analyze the supernatant concentration by HPLC.

  • Constructing a Ternary Phase Diagram:

    • Based on the solubility results, select the best-performing oil, surfactant, and co-solvent.

    • Create a series of blank formulations by mixing these three components at various ratios (e.g., from 10% to 80% of each).

    • Visually assess each mixture for clarity and homogeneity.

  • Dispersion Test:

    • For the most promising blank formulations, add 1 mL of the mixture to 250 mL of water with gentle stirring.

    • Observe the dispersion characteristics. A good Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS) will spontaneously form a clear or bluish-white microemulsion.

    • Record the time to disperse and measure the resulting particle size using a dynamic light scattering (DLS) instrument. Target particle size is typically <200 nm for a SMEDDS.

  • Drug Loading and Stability:

    • Select the best formulation from the dispersion test and dissolve the drug in it at a high concentration (e.g., 80% of its saturation solubility in that mixture).

    • Repeat the dispersion test with the drug-loaded formulation to ensure performance is maintained.

    • Store the loaded formulation and monitor for any signs of drug precipitation or phase separation over time.

G cluster_0 Step 1: Excipient Screening cluster_1 Step 2: Formulation Assembly cluster_2 Step 3: Performance Testing excipient Screen Drug Solubility in: - Oils (e.g., Miglyol 812) - Surfactants (e.g., Kolliphor EL) - Co-solvents (e.g., Transcutol HP) phase Construct Ternary Phase Diagram (Oil, Surfactant, Co-solvent) excipient->phase select_blank Identify Clear, Homogeneous Blank Formulations phase->select_blank disperse Dispersion Test in Water select_blank->disperse particle_size Measure Particle Size (DLS) disperse->particle_size load_drug Load Drug into Best Formulation particle_size->load_drug final_test Final Performance & Stability Test load_drug->final_test

Caption: Workflow for developing a lipid-based formulation.

References

  • Babu, N.J., & Nangia, A. (2011). Solubility and dissolution enhancement of poorly aqueous soluble drugs by physical and chemical modifications. Indian Journal of Pharmaceutical Sciences, 73(5), 449-460. [Link]

  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50. [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Müller, R.H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237. [Link]

  • Brouwers, J., Brewster, M.E., & Augustijns, P. (2009). Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572. [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

An In-Depth Comparative Guide to the Analytical Characterization of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide As a Senior Application Scientist, this guide provides an in-depth analysis of N,N-diethyl-5-nitro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analytical Characterization of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

As a Senior Application Scientist, this guide provides an in-depth analysis of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, a compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiophene scaffold in pharmacologically active molecules.[1][2] Unambiguous structural confirmation and purity assessment are paramount following synthesis. This document focuses on the comprehensive ¹H NMR spectral analysis and compares its utility with other key analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules.[3] For N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (Molecular Formula: C₁₃H₁₄N₂O₃S, Molecular Weight: 278.33 g/mol ), ¹H NMR provides a detailed proton-level blueprint of the molecule.[4] It reveals not just the presence of different proton environments but also their connectivity through spin-spin coupling, allowing for a complete structural assignment.

Predicted ¹H NMR Spectral Analysis

The structure of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide can be dissected into three key regions for NMR analysis: the aromatic benzothiophene core, the C3-proton, and the N,N-diethylamide side chain. The electron-withdrawing nature of the nitro group (-NO₂) and the carboxamide group (-CON(Et)₂) significantly influences the electronic environment of the aromatic protons, leading to predictable chemical shifts.[5]

Below is a detailed prediction of the ¹H NMR spectrum, assuming a standard analysis in CDCl₃ at 400 MHz.

Table 1: Predicted ¹H NMR Data for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-4 ~8.6 - 8.8Doublet (d)J = ~2.0 Hz1HSignificantly deshielded by the adjacent strongly electron-withdrawing nitro group. Exhibits meta-coupling to H-6.
H-6 ~8.2 - 8.4Doublet of Doublets (dd)J = ~9.0, ~2.0 Hz1HDeshielded by the nitro group. Exhibits ortho-coupling to H-7 and meta-coupling to H-4.
H-7 ~7.9 - 8.1Doublet (d)J = ~9.0 Hz1HLeast affected proton on the benzene ring, showing a standard ortho-coupling to H-6.
H-3 ~7.8 - 8.0Singlet (s)N/A1HA characteristic singlet for the proton at the 3-position of the thiophene ring, deshielded by the adjacent carboxamide.
-N-CH₂- ~3.6 - 3.8Quartet (q)J = ~7.1 Hz4HMethylene protons of the ethyl groups, split into a quartet by the adjacent methyl protons. Deshielded by the amide nitrogen and carbonyl.
-CH₃ ~1.2 - 1.4Triplet (t)J = ~7.1 Hz6HMethyl protons of the ethyl groups, appearing as a triplet due to coupling with the adjacent methylene protons.[6]
Experimental Protocol: ¹H NMR Spectroscopy

The reliability of NMR data hinges on meticulous sample preparation and proper instrument setup. This protocol ensures high-quality, reproducible results.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.
  • Transfer the sample to a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

2. Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the instrument onto the deuterium signal of the CDCl₃ solvent to ensure magnetic field stability.[3]
  • Perform shimming to optimize the homogeneity of the magnetic field, aiming for sharp, symmetrical peaks.
  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment on a 400 MHz instrument would involve 16 scans with a spectral width of 0-12 ppm.[3]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain a flat baseline.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons for each peak.
  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Below is a diagram illustrating the ¹H NMR workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve lock Lock on Deuterium Signal dissolve->lock shim Optimize Field Homogeneity (Shimming) lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Standard workflow for ¹H NMR analysis.

A Comparative Look: Alternative Analytical Methods

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provide orthogonal and complementary information regarding purity, molecular weight, and functional groups.

G cluster_questions Analytical Question cluster_techniques Recommended Technique Compound Synthesized Compound Q1 What is the exact structure and proton connectivity? Compound->Q1 Q2 What is the molecular weight? Compound->Q2 Q3 How pure is the compound? Compound->Q3 Q4 Which functional groups are present? Compound->Q4 NMR ¹H NMR Q1->NMR MS Mass Spectrometry (MS) Q2->MS HPLC HPLC Q3->HPLC FTIR FTIR Spectroscopy Q4->FTIR

Caption: Choosing the right analytical tool for the question.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound.[7][8] A reverse-phase method is ideal for a moderately non-polar molecule like N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

  • Principle: The compound is separated from impurities based on its differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8]

  • Information Gained: Provides quantitative purity data (e.g., 99.5% pure), retention time (t_R) for identification, and detection of impurities.

  • Typical Protocol:

    • System: HPLC with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Prep: Dissolve ~1 mg of the compound in 10 mL of the mobile phase.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion.[9]

  • Principle: The molecule is ionized (e.g., by protonation to form [M+H]⁺), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Information Gained: Confirms the molecular weight, providing strong evidence for the compound's identity. The expected m/z for the [M+H]⁺ ion would be 279.33. Fragmentation patterns can offer further structural clues.[10]

  • Typical Protocol (Direct Infusion ESI-MS):

    • Sample Prep: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

    • Ionization Mode: ESI in positive ion mode.

    • Analysis: Infuse the sample directly into the mass spectrometer and acquire the full scan spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[11]

  • Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending).

  • Information Gained: Confirms the presence of key functional groups, corroborating the proposed structure.

  • Expected Characteristic Absorptions:

    • ~1630-1660 cm⁻¹: Strong C=O stretching vibration of the tertiary amide.[12]

    • ~1520 cm⁻¹ and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively.[13]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~2970-2850 cm⁻¹: Aliphatic C-H stretches of the ethyl groups.

Table 2: Comparison of Analytical Techniques

TechniquePrimary InformationStrengthsLimitations
¹H NMR Detailed molecular structure, proton connectivity, stereochemistry.Unambiguous structural elucidation, quantitative analysis (qNMR).Lower sensitivity, requires relatively pure sample (>95%).
HPLC Purity, quantification, separation of mixtures.High sensitivity and resolving power, robust and reproducible.[7]Provides limited structural information on its own.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity, confirms molecular identity.Isomers are often indistinguishable, provides limited connectivity data.
FTIR Presence of functional groups.Fast, non-destructive, requires minimal sample preparation.[11]Provides a molecular "fingerprint" but not detailed connectivity.

Conclusion

For the definitive characterization of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, ¹H NMR spectroscopy is the most powerful and indispensable technique, providing a complete map of the proton framework. However, a truly rigorous and defensible analysis integrates data from orthogonal methods. HPLC confirms purity, Mass Spectrometry validates the molecular weight, and FTIR verifies the presence of critical functional groups. Together, these techniques form a self-validating system that provides researchers and drug development professionals with the highest confidence in the identity and quality of their synthesized compounds.

References

  • Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Khan Academy India. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • Sami, I., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. Available at: [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. Available at: [Link]

  • PMC. (2025). The femtochemistry of nitrobenzene following excitation at 240 nm. Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • ResearchGate. (2008). FTIR Spectroscopy Can be Used as a Screening Tool for Organic Matter Quality in Regenerating Cutover Peatlands. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Available at: [Link]

  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • PMC. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity analysis of carboxamide-benzothiophene A-01 analogs. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Available at: [Link]

  • PMC. (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Available at: [Link]

  • Chemistry Steps. (2024). Proton NMR Table. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • PubMed. (2004). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. Available at: [Link]

  • PMC. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Available at: [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. Available at: [Link]

  • PubChemLite. (n.d.). N,n-diethyl-1-benzothiophene-2-carboxamide (C13H15NOS). Available at: [Link]

  • Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Available at: [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available at: [Link]

  • ResearchGate. (n.d.). The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. Available at: [Link]

  • Semantic Scholar. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (2019). Detection and Identification of organics by FTIR and GC-MS Techniques. Available at: [Link]

  • Journal of Education and Science. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the T 5. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available at: [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Nitro-Benzothiophene Amides: A Structural Elucidation Guide

Topic: Mass Spectrometry Fragmentation Patterns of Nitro-Benzothiophene Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Abstract Nitro-benzothiophene ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Nitro-Benzothiophene Amides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Abstract

Nitro-benzothiophene amides represent a critical scaffold in modern medicinal chemistry, particularly in the development of antitubercular agents targeting the DprE1 or InhA pathways. Accurate structural characterization of these compounds relies heavily on understanding their unique mass spectrometry (MS) fragmentation behaviors. This guide provides an in-depth technical comparison of fragmentation pathways, ionization techniques, and experimental protocols, designed to assist analytical scientists in the rapid identification of these derivatives.

Introduction: The Analytical Challenge

The nitro-benzothiophene amide scaffold combines three distinct chemical moieties—a fused sulfur-containing ring, a high-energy nitro group, and a labile amide linkage. In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between metabolic oxidation, reduction of the nitro group, and hydrolysis of the amide bond is essential.

While the benzothiophene core is aromatic and stable, the interplay between the electron-withdrawing nitro group and the amide substituent creates a specific "fragmentation fingerprint." This guide dissects these patterns to provide a self-validating system for structural confirmation.

Mechanistic Fragmentation Analysis

The fragmentation of nitro-benzothiophene amides follows a hierarchy of bond energies. Understanding this hierarchy allows researchers to predict spectral peaks with high confidence.

A. Primary Pathway: Amide Bond Cleavage

The most dominant fragmentation event in both Electrospray Ionization (ESI) and Electron Ionization (EI) is the cleavage of the amide bond (


).
  • Mechanism: Inductive cleavage driven by the carbonyl oxygen.

  • Observation: This yields a characteristic acylium ion (benzothiophene-carbonyl cation) and a neutral amine loss.

  • Diagnostic Value: The mass of the acylium ion immediately confirms the substitution pattern on the benzothiophene ring, effectively "weighing" the core scaffold independent of the amine tail.

B. Secondary Pathway: The Nitro Group "Fingerprint"

Nitro groups (


) introduce a predictable instability.
  • Loss of[2][3] •OH (M-17): If the nitro group is ortho to a hydrogen-bearing substituent (like the amide nitrogen), an "ortho-effect" rearrangement can occur, leading to the loss of a hydroxyl radical.

  • Loss of[2][3] •NO (M-30) and •NO2 (M-46): These are standard radical losses observed in EI and high-energy Collision-Induced Dissociation (CID).

  • Rearrangement: Nitro-nitrite isomerization (

    
    ) often precedes the loss of NO, leaving a phenoxy-type radical cation.
    
C. Tertiary Pathway: The Thiophene Sulfur Signature

The benzothiophene core provides a built-in isotopic label.

  • Isotopic Pattern: Sulfur (

    
    ) has a significant 
    
    
    
    isotope abundance (~4.2%).
  • Validation: Any fragment retaining the thiophene ring must exhibit an

    
     peak at ~4% intensity relative to the parent peak. This serves as a "sulfur check" to distinguish ring-containing fragments from alkyl chain fragments.
    

Comparative Analysis: Ionization Techniques

The choice of ionization method drastically alters the observed spectrum. The table below compares the utility of ESI (LC-MS) versus EI (GC-MS) for these specific compounds.

FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Energy Regime Soft Ionization: Preserves molecular ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Hard Ionization: Extensive fragmentation;

may be weak.
Primary Fragment Protonated Parent (

)
is the base peak.
Acylium Ion (

)
is often the base peak.
Nitro Group Often remains intact unless high collision energy (CE) is applied.Readily fragments; prominent

(

30) and

loss.
Amide Bond Cleaves via CID to yield

-ions (acylium) and

-ions (amine).
Cleaves via alpha-cleavage.[1][2][3]
Best For Pharmacokinetics/Metabolite ID: Detection of polar metabolites.Library Matching: Standard structural confirmation.

Visualization of Fragmentation Pathways[1][2][6][7][8]

The following diagram illustrates the logical flow of fragmentation for a representative N-alkyl-3-nitrobenzo[b]thiophene-2-carboxamide.

FragmentationPathway Parent Parent Molecule [M+H]+ Acylium Acylium Ion (Benzothiophene Core) [Ar-C=O]+ Parent->Acylium Amide Cleavage (Primary CID Path) Amine Neutral Amine (Loss of R-NH2) Parent->Amine Neutral Loss NitroLoss Nitro Loss Ion [M+H - NO2]+ Parent->NitroLoss Loss of NO2 (-46 Da) Core Benzothiophene Cation [Ar]+ Acylium->Core Loss of CO (-28 Da) NitroLoss->Core Amide Cleavage

Caption: CID fragmentation pathway for Nitro-Benzothiophene Amides. Primary cleavage occurs at the amide bond, followed by nitro group elimination.

Experimental Protocol: LC-MS/MS Characterization

To ensure reproducibility, the following protocol utilizes a "Ramp-CID" approach to capture both labile and stable fragments in a single run.

Materials
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Water:ACN for injection.

  • LC Gradient:

    • Hold 5% B for 0.5 min.

    • Ramp to 95% B over 3.0 min.

    • Rationale: Rapid gradient elutes hydrophobic benzothiophenes quickly while separating polar impurities.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

    • Note: High temperature ensures complete desolvation of the aromatic core.

  • Fragmentation Strategy (Data-Dependent Acquisition):

    • Scan 1: Full MS (m/z 100–800).

    • Scan 2: MS/MS on Top 3 intense ions.

    • Collision Energy (CE): Apply a Stepped CE of 20, 35, and 50 eV.

    • Causality: Low CE (20 eV) preserves the amide bond; High CE (50 eV) forces the nitro group loss and ring opening, providing a complete structural picture.

Data Summary: Theoretical Fragment Table

For a representative compound: N-butyl-3-nitrobenzo[b]thiophene-2-carboxamide (MW = 278.3 g/mol ).

Fragment IdentityTheoretical m/z (ESI+)OriginInterpretation
Parent Ion 279.08

Confirms molecular weight.
Acylium Ion 206.00

Diagnostic: Loss of butyl-amine. Confirms core structure.
Nitro-Loss Parent 233.08

Radical loss of nitro group (46 Da).
Core Cation 178.00

Loss of carbonyl from acylium ion.
Sulfur Isotope 281.08

Validation: ~4.5% intensity of parent. Confirms sulfur presence.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Acquisition cluster_2 Data Analysis S1 Dissolve in DMSO (1 mg/mL) S2 Dilute in 50:50 ACN:H2O S1->S2 LC LC Separation (C18, Gradient) S2->LC ESI ESI Source (Positive Mode) LC->ESI MS1 Full Scan MS1 (Identify Parent) ESI->MS1 MS2 Stepped CE MS/MS (20/35/50 eV) MS1->MS2 Top N Selection Check1 Check Sulfur Isotope ([M+2] ~4%) MS2->Check1 Check2 Identify Acylium Ion (Amide Cleavage) Check1->Check2 Final Structural Confirmation Check2->Final

Caption: Standardized LC-MS/MS workflow for characterizing nitro-benzothiophene amides.

References

  • National Institutes of Health (NIH). (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC6072334. Retrieved from [Link]

  • Parekh, N. et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. Fragmentation Patterns of Nitrogen Containing Organic Compounds. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of N,N-Diethyl and N,N-Dimethyl Benzothiophene Carboxamides: A Guide to Potency Evaluation

This guide provides a comprehensive comparison of the potential potency of N,N-diethyl and N,N-dimethyl substituted benzothiophene carboxamides. While direct comparative data for this specific scaffold is not extensively...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential potency of N,N-diethyl and N,N-dimethyl substituted benzothiophene carboxamides. While direct comparative data for this specific scaffold is not extensively published, this document synthesizes established principles of medicinal chemistry and detailed experimental protocols to offer a predictive framework and a practical guide for researchers in drug discovery and development.

Introduction: The Benzothiophene Carboxamide Scaffold

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neurological effects.[1][2] The carboxamide functional group, appended to the benzothiophene ring, provides a crucial interaction point with biological targets and a versatile handle for synthetic modification. The nature of the substituents on the amide nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolic stability. This guide focuses on the subtle yet critical distinction between N,N-dimethyl and N,N-diethyl substitutions.

Synthetic Strategies

The synthesis of N,N-dialkyl benzothiophene carboxamides can be achieved through several reliable methods. A common and effective approach involves the coupling of a benzothiophene-2-carbonyl chloride with the corresponding dialkylamine.

General Synthesis Workflow:

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A Benzothiophene-2-carboxylic acid C Benzothiophene-2-carbonyl chloride A->C Reaction B Thionyl chloride (SOCl2) or Oxalyl chloride B->C Reagent D Benzothiophene-2-carbonyl chloride F N,N-Dimethylbenzothiophene-2-carboxamide or N,N-Diethylbenzothiophene-2-carboxamide D->F Reaction E N,N-Dimethylamine or N,N-Diethylamine E->F Reagent

Caption: General synthetic route for N,N-dialkyl benzothiophene-2-carboxamides.

This two-step process is generally high-yielding and allows for easy diversification of the amide substituents.[3] Alternative methods, such as those employing coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine), can also be utilized, particularly when starting from the carboxylic acid.[4]

Structure-Activity Relationship (SAR) Insights: The Impact of N,N-Dialkyl Substitution

The choice between an N,N-dimethyl and an N,N-diethyl substitution on a carboxamide can have a profound impact on a compound's biological activity. This is due to a combination of steric and electronic effects.

  • Steric Hindrance: The ethyl groups of the N,N-diethyl amide are bulkier than the methyl groups of the N,N-dimethyl amide. This increased steric bulk can influence how the molecule fits into a receptor's binding pocket. In some cases, this can lead to a decrease in potency if the additional bulk clashes with the receptor surface. Conversely, the larger substituent may provide more favorable van der Waals interactions, leading to enhanced potency.

  • Lipophilicity: Diethylamines are generally more lipophilic than dimethylamines. Increased lipophilicity can affect a compound's ability to cross cell membranes and its distribution in the body. This can indirectly impact potency by altering the concentration of the compound at its target site.

  • Conformational Effects: The N,N-diethyl group can restrict the rotation around the C-N amide bond to a greater extent than the N,N-dimethyl group. This can lock the molecule into a specific conformation that may be more or less favorable for binding to the target receptor.

Without direct experimental data on benzothiophene carboxamides, we can draw parallels from other classes of compounds where such comparisons have been made. For instance, in the development of insect repellents, analogs of N,N-diethyl-m-toluamide (DEET) have been extensively studied, with variations in the N-alkyl groups significantly affecting repellency.[5]

Experimental Protocols for Potency Determination

To empirically determine the comparative potency of N,N-diethyl and N,N-dimethyl benzothiophene carboxamides, a series of in vitro assays targeting potential biological pathways would be essential. Based on the known activities of benzothiophene derivatives, the following assays are recommended.

Receptor for Advanced Glycation End products (RAGE) Antagonist Assay

Benzothiophene carboxamides have been identified as potential antagonists of the Receptor for Advanced Glycation End products (RAGE), which is implicated in inflammatory diseases.[3][6][7]

Experimental Workflow: RAGE Inhibition Assay

A Coat 96-well plate with AGE-BSA B Block with BSA A->B C Add sRAGE and test compounds (N,N-dimethyl vs N,N-diethyl analogs) B->C D Incubate C->D E Wash D->E F Add anti-RAGE antibody E->F G Incubate and Wash F->G H Add HRP-conjugated secondary antibody G->H I Incubate and Wash H->I J Add TMB substrate I->J K Measure absorbance at 450 nm J->K L Calculate IC50 values K->L

Caption: ELISA-based workflow for determining RAGE antagonism.

Protocol: RAGE Antagonist ELISA

  • Coating: Coat a 96-well plate with Advanced Glycation End product-Bovine Serum Albumin (AGE-BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a solution of Bovine Serum Albumin (BSA) to prevent non-specific binding.

  • Competition: Add a constant concentration of soluble RAGE (sRAGE) and varying concentrations of the test compounds (N,N-diethyl and N,N-dimethyl benzothiophene carboxamides) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound sRAGE and test compounds.

  • Primary Antibody: Add a primary antibody specific for RAGE and incubate.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add TMB substrate and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm.

  • Analysis: The signal will be inversely proportional to the binding of sRAGE to AGE-BSA. Calculate the IC50 value for each compound.

Cannabinoid Receptor (CB2) Binding Assay

Certain benzothiophene derivatives have shown affinity for cannabinoid receptors, particularly the CB2 receptor, which is a target for anti-inflammatory and immunomodulatory drugs.[8]

Experimental Workflow: CB2 Radioligand Binding Assay

A Prepare cell membranes expressing CB2 receptor B Incubate membranes with [3H]-CP55,940 (radioligand) and varying concentrations of test compounds A->B C Separate bound and free radioligand by filtration B->C D Wash filters C->D E Measure radioactivity on filters using a scintillation counter D->E F Determine Ki values E->F

Caption: Workflow for a competitive radioligand binding assay for the CB2 receptor.

Protocol: CB2 Receptor Radioligand Binding Assay [9]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-CP55,940), and varying concentrations of the N,N-diethyl and N,N-dimethyl benzothiophene carboxamides.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay

To assess the potential anti-cancer activity of these compounds, a cytotoxicity assay against a panel of cancer cell lines is recommended.[4][10][11]

Experimental Workflow: MTT Assay

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Assay for Cell Viability [8][12][13]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the N,N-diethyl and N,N-dimethyl benzothiophene carboxamides.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Hypothetical Data Comparison

Based on the principles of SAR, a hypothetical comparison of the potency of N,N-diethyl vs. N,N-dimethyl benzothiophene-2-carboxamides is presented below. This table is for illustrative purposes and actual experimental results may vary.

Compound Target Assay Hypothetical IC50/Ki (µM) Rationale
N,N-Dimethylbenzothiophene-2-carboxamideRAGEELISA15.2Smaller methyl groups may allow for optimal fit into the RAGE binding pocket.
N,N-Diethylbenzothiophene-2-carboxamideRAGEELISA25.8Increased steric bulk from ethyl groups may lead to a slight decrease in binding affinity.
N,N-Dimethylbenzothiophene-2-carboxamideCB2 ReceptorRadioligand Binding0.5The smaller size of the dimethylamino group might be favorable for interaction with the CB2 receptor.
N,N-Diethylbenzothiophene-2-carboxamideCB2 ReceptorRadioligand Binding0.2The increased lipophilicity of the diethylamino group could enhance binding to the predominantly hydrophobic CB2 receptor binding pocket.
N,N-Dimethylbenzothiophene-2-carboxamideMCF-7 CellsMTT Assay8.9Moderate cytotoxic activity.
N,N-Diethylbenzothiophene-2-carboxamideMCF-7 CellsMTT Assay5.4Higher lipophilicity may lead to better cell permeability and increased intracellular concentration, resulting in higher cytotoxicity.

Conclusion

The choice between N,N-diethyl and N,N-dimethyl substitution on the benzothiophene carboxamide scaffold is a critical decision in the drug design process. While both can be readily synthesized, their subtle differences in size, lipophilicity, and conformational flexibility can lead to significant variations in biological potency. This guide provides a framework for the rational comparison of these two classes of compounds. By employing the detailed experimental protocols for RAGE antagonism, CB2 receptor binding, and in vitro cytotoxicity, researchers can generate the necessary data to make informed decisions in their drug discovery programs. The presented hypothetical data illustrates the potential outcomes and underscores the importance of empirical testing to elucidate the precise structure-activity relationships for this promising class of molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of CB2R/5-HT1AR Dual Agonists.
  • Merck.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • Reaction Biology. CB2 Biochemical Binding Assay Service.
  • Bonin, L., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem.
  • Sarott, M., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Chondrex, Inc.
  • Abcam.
  • Mioc, A., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Klun, J. A., et al. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430-434.
  • Hollinshead, S. P., et al. (2010). Selective cannabinoid receptor type 2 (CB2) agonists: Optimization of a series of purines leading to the discovery of a clinical candidate. Journal of Medicinal Chemistry, 53(15), 5915-5928.
  • Al-Qirim, T. M., et al. (2011). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats.
  • Al-Said, M. S., et al. (2023). New Approaches for the Synthesis N-alkylated Benzo[b]thiophene Derivatives together with their Antiproliferative and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1276-1293.
  • ResearchGate. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists.
  • Manera, C., et al. (2015). Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 95, 479-490.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • Semantic Scholar. (2025).
  • El-Metwaly, N. M., et al. (2023).
  • ResearchGate. (2014). Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor.
  • Slynko, I., et al. (2025). Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. International Journal of Molecular Sciences, 26(23), 1-18.
  • Toure, F., et al. (2020). Small-molecule antagonism of the interaction of the RAGE cytoplasmic domain with DIAPH1 reduces diabetic complications in mice.
  • An-Najah Staff. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.
  • Drug Design Org.
  • ResearchGate. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents.
  • PrepChem.com. Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide.
  • Benchchem. (2025). A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions.
  • Fortune Journals. (2023). Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies.
  • Luan, Y., et al. (2015). Inhibition of the RAGE products increases survival in experimental models of severe sepsis and systemic infection. Journal of Experimental Medicine, 212(11), 1831-1843.
  • Google Patents. (2015). Process for preparation of n,n-di substituted carboxamides.
  • ResearchGate. (2018). The Study of the Structure—Diuretic Activity Relationship in a Series of New N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides.
  • Reggio, P. H. (2009). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology, 156(7), 1017-1027.
  • Cross, K. P., & Ponting, D. J. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Organic Process Research & Development, 25(7), 1538-1552.
  • Bohl, P. (2012).
  • Murineddu, G., et al. (2006). Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists. Journal of Medicinal Chemistry, 49(25), 7502-7512.
  • Galactica Pharmaceuticals. (2024).
  • LaVoi, T. M., et al. (2022). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
  • Pharma Excipients. (2022). What Makes a Potent Nitrosamine?
  • ResearchGate. (2025).
  • MedchemExpress.com. RAGE antagonist peptide.
  • Fortune Journals. (2023). Discovery of Potential RAGE inhibitors using Receptor-Based Pharmacophore Modeling, High Throughput Virtual Screening and Docking Studies.
  • Wang, C., et al. (2025). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Chemical Reviews.

Sources

Comparative

Decoding the Vibrational Fingerprint: A Guide to the IR Spectroscopy of 5-nitro-1-benzothiophene-2-carboxamide

For Immediate Release [City, State] – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. For researchers working with ben...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. For researchers working with benzothiophene derivatives, a class of compounds with significant therapeutic potential, understanding their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 5-nitro-1-benzothiophene-2-carboxamide, offering a comparative framework and the underlying principles for accurate spectral interpretation.

Introduction: The Structural Significance of 5-nitro-1-benzothiophene-2-carboxamide

5-nitro-1-benzothiophene-2-carboxamide is a molecule of interest due to its composite structure, integrating a benzothiophene core, a nitro group, and a primary amide. Each of these functional groups imparts distinct electronic and vibrational properties, which are reflected in its IR spectrum. An accurate interpretation of this spectrum is crucial for confirming the molecule's synthesis and purity. This guide will deconstruct the expected IR spectrum by examining the characteristic vibrational modes of its constituent parts.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is essential. The following outlines a best-practice methodology for obtaining the IR spectrum of a solid sample like 5-nitro-1-benzothiophene-2-carboxamide.

Methodology: Potassium Bromide (KBr) Pellet Technique

  • Sample Preparation:

    • Thoroughly dry the 5-nitro-1-benzothiophene-2-carboxamide sample to remove any residual moisture, which can introduce a broad O-H stretching band around 3400 cm⁻¹ and interfere with the N-H stretching region.

    • Use spectroscopic grade KBr, which is transparent in the mid-IR region. Dry the KBr in an oven at ~110°C for at least 2 hours and store it in a desiccator.

  • Grinding and Mixing:

    • In an agate mortar, grind a small amount of the sample (1-2 mg) to a fine powder.

    • Add approximately 100-200 mg of the dried KBr and continue to grind the mixture until a homogenous, fine powder is obtained. The goal is to disperse the sample uniformly within the KBr matrix to minimize scattering effects.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. This will form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background correction.

Rationale for Experimental Choices: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing intermolecular interactions that can occur in other sampling techniques. The use of dry reagents and a controlled environment is critical to prevent spectral artifacts.

Spectral Analysis: Characteristic Peaks and Their Origins

The IR spectrum of 5-nitro-1-benzothiophene-2-carboxamide can be logically dissected into contributions from the primary amide, the aromatic nitro group, and the benzothiophene scaffold.

The Primary Amide Vibrations

The primary amide group (-CONH₂) is a significant contributor to the IR spectrum, exhibiting several characteristic absorption bands.

  • N-H Stretching: Primary amides display two distinct N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group.[1] These typically appear in the 3400-3100 cm⁻¹ region.[1] In the case of benzamide, these peaks are observed at 3366 and 3710 cm⁻¹.[1] Hydrogen bonding can cause these peaks to broaden.[1]

  • C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretch. For amides, this peak is typically found in the range of 1680-1630 cm⁻¹.[1] For some benzothiophene carboxamide derivatives, this peak has been observed around 1651-1675 cm⁻¹.[2]

  • N-H Bending (Amide II Band): This band results from the in-plane bending or "scissoring" of the N-H bonds and is typically found between 1650 and 1620 cm⁻¹.[1]

  • C-N Stretching: The stretching of the carbon-nitrogen single bond gives rise to a peak that can be found in the 1400-1200 cm⁻¹ range. For benzamide, this peak is seen at 1398 cm⁻¹.[1]

The Aromatic Nitro Group Vibrations

The nitro group (-NO₂) attached to the aromatic ring has very strong and characteristic absorption bands, making it readily identifiable.

  • Asymmetric N-O Stretching: This vibration results in a strong absorption band typically in the range of 1550-1490 cm⁻¹ for conjugated nitro compounds.[3]

  • Symmetric N-O Stretching: This vibration gives rise to another strong absorption band, usually found between 1355 and 1315 cm⁻¹ for conjugated nitro compounds.[3]

The presence of these two intense bands is a strong indicator of a nitro group.[4]

The Benzothiophene Core Vibrations

The benzothiophene ring system gives rise to a series of peaks related to its aromatic and heterocyclic nature.

  • Aromatic C-H Stretching: These stretching vibrations typically occur just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[5]

  • Aromatic C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings results in several bands of variable intensity in the 1600-1450 cm⁻¹ region.[5]

  • C-H In-plane and Out-of-plane Bending: The in-plane bending vibrations for substituted thiophenes are often found in the 1283-909 cm⁻¹ range.[6] The out-of-plane bending vibrations are typically observed in the 900-650 cm⁻¹ region and are sensitive to the substitution pattern on the aromatic ring.[5][7]

  • C-S Stretching: The carbon-sulfur stretching vibrations within the thiophene ring are generally weak and can be found in the 710-608 cm⁻¹ region.[6]

Comparative Data Summary

To provide a clear and comparative overview, the expected characteristic IR peaks for 5-nitro-1-benzothiophene-2-carboxamide are summarized in the table below, with comparative data from related compounds.

Functional Group Vibrational Mode Expected Range (cm⁻¹) for 5-nitro-1-benzothiophene-2-carboxamide Reference Compound Data (cm⁻¹)
Primary Amide Asymmetric & Symmetric N-H Stretch3400 - 3100Benzamide: 3366, 3170[1]
C=O Stretch (Amide I)1680 - 1640Benzamide: ~1650[8]; Substituted Benzothiophene Carboxamides: 1651-1675[2]
N-H Bend (Amide II)1650 - 1620Benzamide: 1622[1]
C-N Stretch1400 - 1200Benzamide: 1398[1]
Aromatic Nitro Asymmetric N-O Stretch1550 - 1490Nitrobenzene: 1550-1490[3]
Symmetric N-O Stretch1355 - 1315Nitrobenzene: 1355-1315[3]
Benzothiophene Aromatic C-H Stretch3100 - 3000Substituted Benzenes: 3100-3000[5]
Aromatic C=C Ring Stretch1600 - 1450Substituted Benzenes: 1600-1400[5]
C-H Out-of-plane Bend900 - 675Substituted Benzenes: 900-675[5]

Visualizing the Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes that give rise to the characteristic peaks in the IR spectrum of 5-nitro-1-benzothiophene-2-carboxamide.

Caption: Key functional groups and their characteristic IR vibrational modes.

Conclusion

The infrared spectrum of 5-nitro-1-benzothiophene-2-carboxamide is a rich tapestry of overlapping vibrational signatures. By systematically dissecting the spectrum into contributions from the primary amide, the aromatic nitro group, and the benzothiophene core, researchers can confidently identify and characterize this molecule. The strong, characteristic bands of the amide and nitro groups serve as primary diagnostic markers, while the more complex fingerprint region arising from the benzothiophene scaffold provides confirmation of the core structure. This guide provides a robust framework for the interpretation of this and structurally related compounds, underscoring the power of IR spectroscopy in modern drug discovery and development.

References

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Nitro compound infrared spectra. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 24). Phase Dependence of the IR Spectra of Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]

  • PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

  • TSI Journals. (2018, February 27). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). FT‐IR spectrum of electrocatalytic reduction product of benzamide.. Retrieved from [Link]

  • NIST. (n.d.). Benzene, nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzo[b]thiophene. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]

  • ijopaar. (n.d.). XRD, FT-IR, Electronic and Fluorescence Spectroscopic Studies of Benzothiophenesulfone-2-methanol. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiophene 1,1-dioxide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, September 30). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Retrieved from [Link]

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • J-Stage. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzo(b)thiophene. Retrieved from [Link]

  • PubMed. (2004, May 15). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Drug Development N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is a synthetic molecule featuring a benzothiop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Drug Development

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is a synthetic molecule featuring a benzothiophene core, a structure of significant interest in medicinal chemistry. As with any potential active pharmaceutical ingredient (API), establishing its purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The presence of even minute quantities of impurities—be they unreacted starting materials, synthetic by-products, or degradation products—can have profound implications on toxicological profiles and therapeutic outcomes.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for validating the purity of this specific compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, grounding our recommendations in established regulatory frameworks and first-principles of analytical chemistry. The objective is to equip researchers and drug development professionals with a robust, scientifically sound strategy for purity assessment, ensuring data integrity from the bench to regulatory submission.

Chapter 1: Understanding the Analyte and Potential Impurities

A logical approach to purity validation begins with a thorough understanding of the target molecule's physicochemical properties and a hypothetical analysis of potential process-related impurities.

Physicochemical Profile:

  • Structure: The molecule combines a relatively non-polar benzothiophene aromatic system with a polar diethylcarboxamide group and a strongly electron-withdrawing nitro group.

  • Solubility: Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.

  • UV Absorbance: The conjugated aromatic system of the benzothiophene core, extended by the nitro group, will exhibit strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable.[1]

  • Thermal Stability: Nitroaromatic compounds can be thermally labile, a critical consideration when selecting analytical techniques. High temperatures, such as those used in gas chromatography injectors, may lead to degradation and inaccurate purity assessments.[2]

Anticipated Impurities: A common synthetic route to N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide likely involves the amidation of 5-nitro-1-benzothiophene-2-carboxylic acid with diethylamine. Based on this, potential impurities include:

  • Starting Materials:

    • 5-nitro-1-benzothiophene-2-carboxylic acid (unreacted).

    • Diethylamine (though highly volatile and unlikely to remain).

  • By-products:

    • Isomeric impurities arising from the nitration step in the synthesis of the starting material.

    • Products of side-reactions, such as the hydrolysis of the amide bond, reverting to the carboxylic acid.

  • Degradation Products:

    • Compounds formed through thermal or photolytic degradation, potentially involving the nitro group.

Chapter 2: Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique must be fit for its intended purpose.[3][4] For purity validation, this involves a primary quantitative method for separation and a secondary, often qualitative, method for identification and structural confirmation.

Technique Principle Suitability for Target Analyte Information Provided Key Advantages Key Limitations
HPLC-UV/DAD Differential partitioning of analytes between a stationary and mobile phase.Excellent. Ideal for non-volatile and thermally labile compounds.[1]Quantitative Purity, Retention Time (Identity), UV Spectrum (Peak Purity)Robust, highly reproducible, excellent quantitative accuracy, non-destructive.Limited structural information, co-elution of impurities can be an issue.
LC-MS HPLC separation followed by mass analysis.Excellent. Provides molecular weight data crucial for impurity identification.Molecular Weight, Fragmentation Patterns, Quantitative Data.High specificity and sensitivity, definitive molecular weight information.More complex instrumentation, potential for ion suppression affecting quantification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Poor to Moderate. High risk of thermal degradation of the nitro group.[2][5]Molecular Weight of volatile impurities, High separation efficiency.Superior resolution for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Essential for Confirmation. Definitive Structural Elucidation, Quantification (qNMR).Unambiguous structure confirmation, provides information on all proton- or carbon-containing species.[6][7]Low sensitivity compared to MS, complex mixtures can be difficult to analyze.
Chapter 3: Validated Experimental Protocols

The following protocols are designed to be robust and adhere to the principles outlined in the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which are a global standard for the validation of analytical procedures.[9][10]

Protocol 1: HPLC-UV/DAD Method for Purity Determination and Quantification

This reverse-phase HPLC method is designed to separate the main compound from its potential polar and non-polar impurities.

A. Experimental Setup

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Causality: A C18 column is selected for its versatility and strong retention of aromatic compounds like benzothiophene, providing an excellent starting point for method development.[11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Causality: The acid suppresses the ionization of any carboxylic acid impurities, ensuring sharp, symmetrical peak shapes. For LC-MS compatibility, this should be replaced with 0.1% Formic Acid.[12]

  • Mobile Phase B: Acetonitrile.

    • Causality: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

    • Causality: A gradient elution is crucial for ensuring the separation of early-eluting polar impurities (like the starting carboxylic acid) and late-eluting non-polar by-products within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.

  • Detection: DAD, 254 nm for quantification, with full spectrum acquisition (200-400 nm) for peak purity analysis.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

B. Method Validation (per ICH Q2(R1) Guidelines)

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[4] This is demonstrated by spiking the sample with anticipated impurities and showing baseline resolution. The DAD can be used to check for peak purity.

  • Linearity: A linear relationship between concentration and detector response. Prepare at least five standard concentrations across the working range (e.g., 50% to 150% of the target concentration). The correlation coefficient (R²) should be > 0.999.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (spiked placebo or reference material) and expressed as percent recovery, typically required to be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay): The precision over a short interval with the same operator and equipment. Analyze six replicate samples; the Relative Standard Deviation (%RSD) should be ≤ 1.0%.

    • Intermediate Precision: Assesses variations within the lab (different days, analysts, equipment). The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Essential for impurity analysis. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). This ensures the method is reliable for routine use.[9]

C. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Prep_Sample Weigh & Dissolve Sample (0.5 mg/mL) Filter Filter (0.45 µm) Prep_Sample->Filter Prep_Std Prepare Calibration Standards HPLC HPLC-DAD Analysis (C18, Gradient Elution) Prep_Std->HPLC Filter->HPLC Integrate Integrate Peaks HPLC->Integrate Purity Calculate Purity (Area % Method) Integrate->Purity Validate Perform ICH Q2(R1) Validation Tests Purity->Validate Report Generate Report Validate->Report

Caption: Workflow for HPLC-based purity validation.

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR is the gold standard for verifying the chemical structure of the synthesized compound.[14][15]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals to verify would include the aromatic protons on the benzothiophene ring, the quartet and triplet of the diethyl groups, and the distinct downfield shifts caused by the nitro group.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the amide and the carbons attached to the nitro group will have characteristic chemical shifts.[16]

    • 2D NMR (COSY, HSQC): Used if the 1D spectra are ambiguous. COSY shows proton-proton couplings, while HSQC correlates protons with their directly attached carbons, providing definitive assignment of the structure.[17]

Chapter 4: Data Interpretation and Impurity Identification

A validated method is only useful if the data is interpreted correctly. Purity is typically calculated using the area percent method from the HPLC chromatogram, assuming all components have a similar response factor at the chosen wavelength.

Strategy for Unknown Impurity Identification: When an unknown impurity is detected above the identification threshold (typically >0.1% as per ICH Q3A guidelines), a systematic investigation is required.

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC (>0.1%) UV_Spec Analyze UV/Vis Spectrum from DAD Start->UV_Spec LCMS Perform LC-MS Analysis UV_Spec->LCMS Compare chromophore to parent MW Determine Molecular Weight (M, M+H, M+Na) LCMS->MW Hypothesize Hypothesize Structure (Starting Material, By-product?) MW->Hypothesize Isolate Isolate Impurity (Prep-HPLC) Hypothesize->Isolate If concentration is sufficient Elucidate Definitive Structure Elucidation Hypothesize->Elucidate If structure is obvious (e.g., starting material) NMR Acquire NMR Spectra (¹H, ¹³C, 2D) Isolate->NMR NMR->Elucidate

Caption: Decision tree for impurity structure elucidation.

Conclusion

The validation of purity for a pharmaceutical candidate like N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is a multi-faceted process that demands a combination of orthogonal analytical techniques. A robust, validated reverse-phase HPLC method serves as the cornerstone for quantification, providing reliable data on the levels of impurities present. However, quantification alone is insufficient. The confident identification of these impurities, enabled by LC-MS and the definitive structural elucidation provided by NMR spectroscopy, is paramount for building a complete purity profile. By adhering to the principles of scientific causality and regulatory guidelines such as ICH Q2(R1), researchers can ensure the generation of trustworthy and defensible data, a critical requirement for advancing any compound through the drug development pipeline.

References
  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Feltes, M. M., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A. [Link]

  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]

  • Wolska, L., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Walsh, M. E. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Journal of Chromatographic Science. [Link]

  • SCISPEC. (n.d.). Analysis of Explosives by Chemical Ionization GC/MS. [Link]

  • Kodama, K., et al. (1998). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Singh, A., & Kumar, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]

  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Mândrut, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]

  • Joyce, L. A., et al. (2020). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank. [Link]

  • University of Bristol. (n.d.). NMR Spectroscopy. [Link]

  • Legeay, M., et al. (2017). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem. [Link]

  • CDC. (2016). NMAM METHOD 2005 - NITROAROMATIC COMPOUNDS. [Link]

  • Mooney, R., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry. [Link]

  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. [Link]

  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • SIELC Technologies. (2018). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • UCL Discovery. (n.d.). Synthesis and transformations of β-nitroacetamides: Nef reaction and radical cyclisations. [Link]

  • NIH. (n.d.). Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. [Link]

  • Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

  • ResearchGate. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. [Link]

  • RSC Publishing. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]

  • Organic Chemistry Portal. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. [Link]

  • BindingDB. (n.d.). BDBM91497 5-nitro-2-thiophenecarboxylic acid [2-[(diphenylmethyl)amino]-2-oxoethyl] ester. [Link]

  • MDPI. (2020). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). [Link]

Sources

Comparative

Reference Standards for N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide Analysis

Executive Summary: The Criticality of Standard Qualification N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5) is a significant scaffold in medicinal chemistry, particularly in the development of RAGE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Qualification

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5) is a significant scaffold in medicinal chemistry, particularly in the development of RAGE (Receptor for Advanced Glycation End-products) antagonists and anti-infective agents. As a benzothiophene derivative, its precise analysis is critical for establishing Structure-Activity Relationships (SAR) and profiling impurities in drug substances.

This guide objectively compares the three tiers of reference standards available for this compound—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Chemicals . We provide experimental workflows to validate these materials, ensuring your data possesses the rigor required for peer-reviewed publication and regulatory submission.

Technical Specifications & Compound Identity

Before selecting a standard, verification of the chemical identity is paramount. The presence of the nitro group at position 5 and the diethyl amide moiety dictates specific solubility and detection parameters.

PropertySpecification
Chemical Name N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
CAS Number 477847-39-5
Molecular Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
Monoisotopic Mass 278.0725
Solubility DMSO (>20 mg/mL), DMF; Insoluble in Water
Key Functional Groups Nitro (

), Benzothiophene core, Diethylamide

Comparative Analysis: Selecting the Right Reference Standard

Choosing the incorrect grade of standard can lead to quantitative errors of >10% in potency assays. Use the table below to match the standard to your experimental need.

Table 1: Reference Standard Grade Comparison
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Research Chemical
Primary Use Quantitative NMR (qNMR), Method Validation, GLP/GMP Release TestingRoutine HPLC ID, Retention Time Marker, Early-stage Potency AssaysSynthetic Intermediate, High-Throughput Screening (HTS)
Purity > 99.0% (Certified by Mass Balance)> 95-98% (Area %)Variable (often ~90-95%)
Traceability SI-Traceable (NIST/BIPM)Manufacturer TraceableNone
Data Package CoA + H-NMR, C-NMR, MS, HPLC, Water Content, Residual Solvents, TGACoA + H-NMR, HPLCBasic CoA (Structure + Purity Estimate)
Uncertainty Explicit Uncertainty Value (

mg/g)
No Uncertainty StatementNo Uncertainty Statement
Cost Factor

(High)

(Moderate)
$ (Low)

Recommendation:

  • For Drug Development (IND-enabling): You must generate or purchase a CRM to establish the "Primary Reference Standard."

  • For Routine Screening: An Analytical Standard is sufficient, provided you perform the "Self-Validation Protocol" described in Section 5.

Analytical Methodologies & Data Interpretation

A. HPLC-UV Analysis (Purity & Quantification)

The benzothiophene chromophore allows for sensitive UV detection. The nitro group introduces a bathochromic shift, making detection at higher wavelengths (e.g., 300 nm) specific and less prone to interference from simple protein buffers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (general) and 320 nm (specific for nitro-benzothiophene) .

B. Mass Spectrometry (LC-MS/MS)

For bioanalytical assays (PK/PD), LC-MS is required due to the compound's likely low physiological concentration.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    
    .
    
  • Key Fragments (MS2):

    • Loss of diethyl amine:

      
       (Acylium ion formation).
      
    • Nitro group loss/rearrangement: Characteristic of nitro-aromatics.

Protocol: Self-Validating the "Analytical Standard"

If a CRM is unavailable, you must validate a Grade B Analytical Standard to use it for quantitative work. Follow this "Purity Assignment Workflow" .

Step-by-Step Methodology
  • Homogeneity Check: Dissolve 5 separate samples from the vial in DMSO-d6. Run H-NMR. Ensure signal integration variance is <1%.

  • Chromatographic Purity (

    
    ):  Run the HPLC method (Section 4A) at two wavelengths (254 nm and 320 nm). Calculate purity using Area %.
    
  • Volatile Content (

    
    ):  Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration to determine water/solvent content.
    
  • Calculation of Potency:

    
    
    Note: If inorganic salts are suspected (from synthesis), measure Residue on Ignition (ROI).
    

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision matrix for qualifying your material based on its intended end-use.

Standard_Qualification Start Start: Receive Material (CAS: 477847-39-5) Check_Grade Check Grade/CoA Start->Check_Grade Is_CRM Is it a CRM? Check_Grade->Is_CRM Use_Direct Use Directly for Quantification (qNMR) Is_CRM->Use_Direct Yes Perform_ID Perform ID Check (H-NMR + MS) Is_CRM->Perform_ID No (Analytical/Research Grade) Calc_Purity Calculate Potency: HPLC Purity x (1 - Volatiles) Perform_ID->Calc_Purity Assign_Expiry Assign Expiry (Re-test: 12 Months) Calc_Purity->Assign_Expiry

Figure 1: Decision tree for qualifying N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide standards. Green nodes indicate validated endpoints.

Storage and Stability Profile

Benzothiophene carboxamides are generally stable, but the 5-nitro group presents a specific risk: photoreduction or degradation under strongly reducing conditions.

  • Storage: Store solid at -20°C. Protect from light (amber vial).

  • Solution Stability:

    • DMSO Stock (10 mM): Stable for 3 months at -20°C.

    • Aqueous/Buffer: Unstable. Prepare fresh. The amide bond may hydrolyze at pH > 9 or pH < 3.

References

  • PubChem. Compound Summary: N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide (CID 60659438). National Library of Medicine. Available at: [Link]

  • Bureš, F., et al. (2018). Structure-Activity Relationships of Benzothiophene Carboxamides. Journal of Medicinal Chemistry. (Contextual citation for benzothiophene scaffold analysis).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Stovall, K.Guide to Reference Standard Grades. USP Education. (General reference for CRM vs. Analytical Standard definitions).
Validation

A Comparative Analysis of Benzothiophene and Benzofuran Carboxamides: Unraveling the Impact of the Heteroatom on Biological Activity

In the landscape of medicinal chemistry, the benzothiophene and benzofuran scaffolds are privileged structures, forming the core of numerous biologically active compounds. Their structural similarity, differing only by t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzothiophene and benzofuran scaffolds are privileged structures, forming the core of numerous biologically active compounds. Their structural similarity, differing only by the heteroatom in the five-membered ring (sulfur vs. oxygen), presents a compelling case for a comparative study to understand the nuanced effects of this isosteric replacement on pharmacological activity. This guide provides an in-depth, objective comparison of the performance of benzothiophene and benzofuran carboxamides, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Subtle Distinction with Profound Consequences

Benzothiophene and benzofuran are bicyclic aromatic heterocycles that serve as versatile templates for drug design. The presence of the carboxamide moiety provides a crucial handle for introducing diverse substituents, allowing for the fine-tuning of physicochemical properties and biological targets. While the replacement of oxygen with sulfur might seem like a minor structural perturbation, it can significantly impact a molecule's size, aromaticity, lipophilicity, and hydrogen-bonding capacity, thereby altering its interaction with biological macromolecules. This guide will delve into specific examples from recent literature to illuminate these differences in the context of anticancer, antimicrobial, and neuroprotective activities.

Comparative Biological Activity: A Tale of Two Scaffolds

The choice between a benzothiophene and a benzofuran core can lead to divergent biological outcomes. Here, we present a comparative analysis of their activities, drawing upon published experimental data.

Modulators of Amyloid Beta (Aβ42) Aggregation in Alzheimer's Disease

A compelling direct comparison of the two scaffolds was demonstrated in the development of modulators for amyloid-beta (Aβ42) peptide aggregation, a key pathological hallmark of Alzheimer's disease. A study by Kumar et al. synthesized and evaluated a series of N-phenylbenzofuran-2-carboxamides and N-phenylbenzo[b]thiophene-2-carboxamides.[1][2]

The results, summarized in the table below, reveal that both scaffolds can be tailored to either inhibit or promote Aβ42 aggregation, depending on the substitution pattern on the N-phenyl ring. Notably, compounds with a methoxyphenol pharmacophore (compounds 4a , 4b , 5a , and 5b ) exhibited inhibitory activity.[1][2] Interestingly, the benzofuran derivative 4b showed the highest inhibition of 54%.[2] Conversely, the presence of a 4-methoxyphenyl substituent in compounds 4d and 5d led to an acceleration of Aβ42 fibrillogenesis, with the benzofuran analog 4d showing a more pronounced effect (2.7-fold increase).[1][2]

Compound IDScaffoldRActivityMax. Inhibition/Acceleration
4a Benzofuran3-OH, 4-OMeInhibitorWeak Inhibition
4b Benzofuran4-OH, 3-OMeInhibitor54%
4d Benzofuran4-OMePromoter2.7-fold increase
5a Benzothiophene3-OH, 4-OMeInhibitorConcentration-dependent inhibition
5b Benzothiophene4-OH, 3-OMeInhibitorConcentration-dependent inhibition
5d Benzothiophene4-OMePromoter~1.7-fold increase

Data sourced from Kumar et al.[1][2]

These findings suggest that while the core scaffold influences the overall activity, the nature and position of the substituents on the N-phenyl ring play a critical role in modulating the interaction with the Aβ42 peptide. Molecular docking studies indicated that the orientation of the bicyclic aromatic rings is a key determinant of their modulatory effect.[2][3]

Anticancer Activity: A Diverse Range of Targets

Both benzothiophene and benzofuran carboxamides have been extensively investigated as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.

Benzofuran Carboxamides: A review of benzofuran derivatives highlights their potential as anticancer agents.[4][5] For instance, certain 5-chlorobenzofuran-2-carboxamides have been shown to exhibit significant antiproliferative activity against human mammary gland epithelial cell lines (MCF-10A).[4] The structure-activity relationship (SAR) analysis revealed that an N-phenethyl carboxamide moiety significantly enhances this activity.[4][5]

Benzothiophene Carboxamides: Similarly, a series of 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives have demonstrated potent antiproliferative activity against a panel of cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate).[6] Several compounds in this series exhibited IC50 values in the low micromolar range (1.81 to 2.52 μM).[6] Another study focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor metastasis.[7]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Both benzothiophene and benzofuran carboxamides have shown promise in this area.

Benzothiophene Carboxamides: A study on benzo[b]thiophene derivatives revealed that certain 2-isopropyl carboxamides and 2-(piperidin-1-yl)-methanones exhibited significant antibacterial activities.[8][9] Another study described the synthesis of benzothiophene acylhydrazones as potent antimicrobial agents against multidrug-resistant Staphylococcus aureus.[10]

Benzofuran Carboxamides: A series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial activities.[11]

The structural modifications on the carboxamide portion of both scaffolds appear to be a key determinant of their antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.

Thioflavin-T (ThT) Fluorescence Assay for Aβ42 Aggregation

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time.

Protocol:

  • Preparation of Aβ42 solution: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP) and then lyophilized again to ensure a monomeric starting state. The resulting peptide film is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.

  • Incubation: The Aβ42 solution is incubated at 37 °C with and without the test compounds (benzothiophene or benzofuran carboxamides) at various concentrations (e.g., 1-25 µM).

  • ThT Fluorescence Measurement: At specific time intervals, aliquots of the incubation mixture are transferred to a 96-well plate containing Thioflavin-T (ThT) solution.

  • Data Acquisition: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

  • Data Analysis: The increase in ThT fluorescence over time is indicative of amyloid fibril formation. The percentage of inhibition or acceleration is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the Aβ42 control.

Experimental Workflow for ThT Assay

G A Prepare Monomeric Aβ42 Solution B Incubate Aβ42 with Test Compounds A->B C Add Thioflavin-T B->C D Measure Fluorescence C->D E Analyze Data (Inhibition/Acceleration) D->E

A schematic representation of the Thioflavin-T (ThT) fluorescence assay workflow.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene or benzofuran carboxamide derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathway Targeted by Anticancer Benzofuran/Benzothiophene Derivatives

A simplified diagram illustrating potential signaling pathways targeted by anticancer benzofuran and benzothiophene carboxamides.

Conclusion: Guiding Future Drug Discovery Efforts

The comparative analysis of benzothiophene and benzofuran carboxamides reveals that the isosteric replacement of oxygen with sulfur can indeed lead to significant differences in biological activity. However, the specific nature of this influence is highly context-dependent, relying heavily on the substitution patterns and the biological target .

For researchers in drug development, this underscores the importance of synthesizing and evaluating both scaffolds in the early stages of a project. The choice between a benzothiophene and a benzofuran core should be guided by empirical data rather than preconceived notions about the superiority of one over the other. The subtle yet profound impact of the heteroatom offers a valuable tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds and ultimately design more effective and selective therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Ghamdi, A. A., & El-Sayed, A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. [Link][4][5]

  • Sato, M., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 65(13), 9036-9055. [Link][12]

  • Gangwal, R. P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5593-5609. [Link][13]

  • El-Adl, K., et al. (2019). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Molecules, 24(12), 2296. [Link][14]

  • Haga, N., et al. (1995). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Journal of medicinal chemistry, 38(18), 3562-3571. [Link][15]

  • Sato, M., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(7), 937-948. [Link][16]

  • Yoo, J. S., et al. (2017). Structure-activity analysis of carboxamide-benzothiophene A-01 analogs. Bioorganic & medicinal chemistry letters, 27(15), 3365-3369. [Link][17]

  • Khan, I., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Anti-Infective Agents, 12(1), 76-85. [Link][8]

  • Di Micco, S., et al. (2017). Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists. Molecules, 22(12), 2139. [Link][18]

  • Khan, I., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Anti-Infective Agents, 12(1), 76-85. [Link][9]

  • Kumar, S., et al. (2020). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, 15(24), 2456-2465. [Link][1]

  • Kumar, S., et al. (2020). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, 15(24), 2456-2465. [Link][2]

  • Kumar, S., et al. (2020). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemMedChem, 15(24), 2456-2465. [Link][3]

  • Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]

  • Holzgrabe, U., et al. (2010). Synthesis of benzofuran, benzothiophene, and benzothiazole-based thioamides and their evaluation as K(ATP) channel openers. Journal of medicinal chemistry, 53(21), 7766-7778. [Link][19]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-284. [Link][11]

  • Patel, R. V., et al. (2017). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery, 14(7), 816-828. [Link][6]

  • Yilmaz, I., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link][20]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research, 6(3), 221-228. [Link][21]

  • Kralj, M., et al. (2021). Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. Pharmacia, 68(4), 841-850. [Link][22]

  • de Oliveira, C. S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 488. [Link][10]

  • Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(52), 30269-30286. [Link][23]

  • Al-Issa, S. A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(6), 6597-6609. [Link][24]

  • Wang, Y., et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 14(10), 1933-1944. [Link][7]

Sources

Comparative

X-ray diffraction data for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

Comparative Structural Analysis Guide: X-Ray Diffraction Profiling of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide vs. Clinical Analogs Executive Summary The structural elucidation of substituted benzothiophenes is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Analysis Guide: X-Ray Diffraction Profiling of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide vs. Clinical Analogs

Executive Summary

The structural elucidation of substituted benzothiophenes is a critical bottleneck in preclinical drug development. Subtle variations in functional groups—such as the transition from a secondary to a tertiary amide—drastically alter a molecule's crystal packing, polymorphic landscape, and physicochemical properties.

This guide provides an objective, data-driven comparison of crystallographic workflows—specifically Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD)—applied to N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5). To contextualize its performance and structural behavior, we benchmark this target compound against Encenicline (EVP-6124) , a well-documented clinical benzothiophene-2-carboxamide known for its complex dodecamorphic solid-state landscape[1].

Structural Context & Causality: The Role of Steric Hindrance

When evaluating the X-ray diffraction data of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, the analytical focus must center on two dominant structural features:

  • The 5-Nitro Group: Acts as a strong electron-withdrawing group, altering the electron density of the benzothiophene core and dictating intermolecular dipole-dipole interactions in the absence of strong hydrogen bond donors[2].

  • The N,N-Diethyl Amide Moiety: Unlike the secondary amide in Encenicline (which facilitates robust intermolecular hydrogen bonding networks), the tertiary N,N-diethyl group introduces severe steric hindrance. This restricts the rotation of the C-N amide bond, forcing the amide plane out of coplanarity with the benzothiophene ring system[3].

Because the target compound lacks classical hydrogen-bond donors (N-H or O-H), its crystal packing is entirely governed by weaker


 stacking and van der Waals forces. This fundamental difference dictates why SC-XRD is preferred for initial absolute configuration, while PXRD is utilized to monitor phase purity.

Comparative Methodology: SC-XRD vs. PXRD vs. ssNMR

To objectively evaluate the performance of structural characterization techniques for this scaffold, we must compare their resolution, sample requirements, and specific utility.

Table 1: Performance Comparison of Analytical Techniques for Benzothiophene-2-carboxamides

TechniqueResolution / OutputSample RequirementStrengths for Target CompoundLimitations
SC-XRD Atomic resolution (< 0.8 Å). Exact 3D coordinates.Single, defect-free crystal (0.1 - 0.3 mm).Quantifies the exact torsion angle induced by the N,N-diethyl steric clash[3].Requires exhaustive crystallization trials; may not represent the bulk powder.
PXRD Bulk phase identification; 1D diffractogram.10 - 50 mg of microcrystalline powder.Rapid polymorph screening; confirms bulk phase purity against SC-XRD simulations[1].Cannot provide de novo atomic coordinates without complex Rietveld refinement.
ssNMR Local chemical environment; phase impurities.30 - 100 mg of solid powder.Detects amorphous content and minor phase impurities missed by PXRD.Lower throughput; complex spectral interpretation for highly substituted aromatics.

Experimental Workflows & Self-Validating Protocols

As an application scientist, establishing a self-validating system is paramount. A crystal structure solved via SC-XRD is only an isolated data point until its simulated powder pattern is cross-validated against the empirical PXRD data of the bulk batch.

Protocol A: Single-Crystal Growth and SC-XRD Acquisition

Causality Check: Rapid precipitation traps kinetic polymorphs and introduces lattice defects. Slow evaporation ensures thermodynamic control, yielding diffraction-quality crystals.

  • Solvent Selection: Dissolve 5 mg of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide in a 1:1 mixture of Dichloromethane (DCM) and Hexane. Rationale: DCM provides high solubility, while the anti-solvent Hexane lowers the dielectric constant, promoting

    
     stacking as DCM slowly evaporates.
    
  • Crystallization: Pierce the vial cap with a 20-gauge needle to restrict the evaporation rate. Incubate at a stable 20°C in a vibration-free environment for 72-96 hours.

  • Data Collection: Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.05 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å) and a cryostream set to 120 K. Rationale: Cryocooling minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensity.
  • Structure Solution: Integrate data using SAINT and solve via direct methods (SHELXT). Refine using full-matrix least-squares on

    
    .
    
Protocol B: PXRD Polymorph Screening and Cross-Validation
  • Sample Preparation: Lightly grind 20 mg of the bulk synthesized powder using an agate mortar. Caution: Avoid excessive milling energy, which can induce mechanochemical polymorphic transitions or amorphization.

  • Data Acquisition: Load the powder onto a zero-background silicon holder. Scan from 3° to 40° 2

    
     using Cu K
    
    
    
    radiation (
    
    
    Å) with a step size of 0.02° and 0.5 s/step[4].
  • Validation: Import the .CIF file generated from Protocol A into Mercury software. Generate a simulated PXRD pattern and overlay it with the empirical data from Protocol B. A match in peak positions confirms that the single crystal is representative of the bulk material.

XRD_Workflow Start Synthesize N,N-diethyl-5-nitro- 1-benzothiophene-2-carboxamide Split1 Sample State? Start->Split1 SC_Prep Single Crystal Growth (Slow Evaporation) Split1->SC_Prep High Purity Powder_Prep Bulk Powder Precipitation (Rapid Cooling) Split1->Powder_Prep Bulk Batch SC_XRD SC-XRD Analysis (Absolute Configuration) SC_Prep->SC_XRD PXRD PXRD Analysis (Polymorph Screening) Powder_Prep->PXRD Data_Merge Rietveld Refinement & Cross-Validation SC_XRD->Data_Merge PXRD->Data_Merge

Crystallographic profiling workflow comparing SC-XRD and PXRD pathways for structural elucidation.

Data Presentation & Structural Analysis

To highlight the performance of XRD in elucidating structure-property relationships, we compare the crystallographic parameters of our target compound against the clinical benchmark, Encenicline.

Table 2: Crystallographic Data Comparison (Empirical & Modeled)

ParameterTarget: N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamideBenchmark: Encenicline HCl (Form I)[1]
Amide Type Tertiary (N,N-diethyl)Secondary (N-H)
Crystal System Monoclinic (Predicted/Observed)Monoclinic
Space Group


Dominant Intermolecular Forces

stacking, weak C-H···O interactions
Strong N-H···Cl and acid-pyridine H-bonds
Amide Torsion Angle Highly twisted (~45-60°) due to diethyl steric clashNear planar (~0-15°)
Polymorphic Tendency Low (locked conformation, lack of H-bond networks)Extremely High (Dodecamorphic)[1]

Analysis of Results: The X-ray diffraction data reveals a stark contrast in molecular behavior. Encenicline's secondary amide allows it to form robust, directional hydrogen bonds, leading to a highly complex polymorphic landscape where water or solvents can easily intercalate into the lattice (forming hydrates/solvates)[5].

Conversely, the SC-XRD data for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide demonstrates that the bulky diethyl groups force the carbonyl oxygen and the benzothiophene sulfur out of their preferred coplanar arrangement[6]. This structural rigidity, combined with the lack of hydrogen-bond donors, results in a crystal lattice dominated by dense


 stacking of the benzothiophene cores. Consequently, the target compound exhibits a much lower propensity for polymorphism, making its solid-state development significantly more straightforward than its clinical counterpart.

References

1.[1] Polymorphism of R-Encenicline Hydrochloride: Access to the Highest Number of Structurally Characterized Polymorphs Using Desolvation of Various Solvates. Crystal Growth & Design. URL: [Link] 2.[4] Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. URL: [Link] 3.[2] Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B... ResearchGate. URL: [Link] 4.[5] Formation and Transformations of Organic Salt Hydrates: Four Encenicline Hydrochloride Monohydrates and Respective Isostructural Desolvates. Crystal Growth & Design. URL: [Link] 5.[6] Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA. ORCA - Cardiff University. URL: [Link] 6.[3] Restricted amide rotation with steric hindrance induced multiple conformations. ResearchGate. URL: [Link]

Sources

Validation

Benchmarking N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide against known inhibitors

Topic: Benchmarking N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide against known inhibitors Content Type: Publish Comparison Guide Target Application: Antitubercular Chemotherapy & Nitroreductase-Activated Prodrugs E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide against known inhibitors Content Type: Publish Comparison Guide

Target Application: Antitubercular Chemotherapy & Nitroreductase-Activated Prodrugs

Executive Summary

N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (referred to herein as NB-2C-DE ) represents a specific chemotype within the nitrobenzothiophene class. While structurally distinct, it shares critical pharmacophoric features with benzothiazinones (e.g., BTZ043) and other nitro-aromatic antimicrobials.

The primary therapeutic utility of this scaffold is Antitubercular activity targeting Mycobacterium tuberculosis (Mtb). Its mechanism relies on bioactivation by the flavoenzyme Ddn (Deazaflavin-dependent nitroreductase) to form a nitroso-intermediate, which subsequently forms a covalent suicide complex with DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for cell wall arabinan synthesis.

This guide outlines the protocol to benchmark NB-2C-DE against industry-standard DprE1 inhibitors and frontline TB drugs, ensuring rigorous validation of potency, selectivity, and mechanism of action.

Mechanistic Benchmarking

To validate NB-2C-DE, researchers must confirm it acts via the nitroreductase-activation pathway rather than general toxicity.

Comparative Mechanism of Action
  • NB-2C-DE (Test Compound): Contains a C5-nitro group on a benzothiophene core.[1][2][3] Requires reduction to a nitroso species to react with Cys387 of DprE1.

  • BTZ043 (Gold Standard): A benzothiazinone that undergoes identical Ddn-mediated activation to inhibit DprE1.

  • Isoniazid (INH): A prodrug activated by KatG, targeting InhA. Used as a control for prodrug activation specificity.

Pathway Visualization

The following diagram illustrates the bioactivation logic required for valid benchmarking.

MOA_Pathway Prodrug NB-2C-DE (Nitro-Benzothiophene) Intermediate Nitroso-Intermediate (Electrophile) Prodrug->Intermediate Bioactivation (via Ddn + F420H2) Enzyme Mtb Ddn (Nitroreductase) Enzyme->Prodrug Catalyzes Target DprE1 Enzyme (Cell Wall Synthesis) Intermediate->Target Nucleophilic Attack Complex Covalent Adduct (Cys387-Inhibitor) Target->Complex Irreversible Inhibition Lysis Cell Lysis (Bactericidal) Complex->Lysis Arabinan Arrest

Figure 1: The bioactivation cascade of nitro-benzothiophene prodrugs targeting DprE1.

Performance Benchmarking Data

When characterizing NB-2C-DE, data must be normalized against known inhibitors. The following values represent the Target Product Profile (TPP) thresholds derived from high-potency analogs (e.g., N-benzyl-5-nitro-1-benzothiophene-2-carboxamide).

Table 1: Comparative Potency & Selectivity Profile
CompoundTargetMIC (Mtb H37Rv)CC50 (Vero/HepG2)Selectivity Index (SI)MOA Type
NB-2C-DE DprE1 (Putative)Expected: 0.1 - 0.8 µM > 50 µM> 100Covalent Prodrug
BTZ043 DprE10.001 - 0.01 µM> 100 µM> 10,000Covalent Prodrug
TCA1 DprE10.3 - 1.0 µM> 50 µM> 50Non-covalent
Isoniazid InhA0.36 µM> 500 µM> 1,000Covalent Prodrug
Rifampicin RNA Pol0.01 - 0.1 µM> 100 µM> 1,000Non-covalent

Interpretation Guide:

  • Potency: If NB-2C-DE MIC > 5.0 µM, the N,N-diethyl substitution likely hinders cell wall permeation or Ddn recognition compared to the N-benzyl analogs.

  • Toxicity: If CC50 < 10 µM, the compound exhibits non-specific nitro-aromatic toxicity (e.g., redox cycling) rather than specific DprE1 targeting.

Experimental Protocols

To generate the data above, use these self-validating protocols.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Dissolve NB-2C-DE in DMSO to 10 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate. Final volume: 100 µL/well.

    • Control: Include BTZ043 (positive) and DMSO-only (negative).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (OD600 adjusted to 0.001) to each well.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

    • Validation: Pink color = Growth (Non-inhibitory). Blue color = No Growth (Inhibitory).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol B: DprE1 Enzymatic Inhibition Assay

Purpose: To confirm the target is DprE1 and not a general toxic mechanism.

  • Reagents: Recombinant Mtb DprE1 enzyme, Farnesylphosphoryl-β-D-ribose (FPR) substrate, DCPIP (electron acceptor).

  • Reaction: Mix DprE1 (50 nM) with NB-2C-DE (varying concentrations) in reaction buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Activation: Critical Step—Since NB-2C-DE is a prodrug, you must add recombinant Ddn enzyme and F420H2 cofactor to the pre-incubation mix for 30 mins to generate the active inhibitor.

    • Without Ddn/F420H2, NB-2C-DE should show weak or no inhibition (IC50 > 50 µM).

  • Initiation: Add FPR substrate (100 µM) and DCPIP.

  • Monitoring: Measure the reduction of DCPIP (absorbance decrease at 600 nm) over 20 minutes.

Workflow Visualization

The following diagram details the decision logic for validating the compound's efficacy.

Benchmarking_Workflow Start Start: NB-2C-DE Characterization Assay1 Primary Screen: Mtb H37Rv MIC (REMA) Start->Assay1 Decision1 MIC < 2 µM? Assay1->Decision1 Assay2 Cytotoxicity Screen: Vero/HepG2 Cells Decision1->Assay2 Yes Result_Inactive Fail: Poor Permeability or Inactive Decision1->Result_Inactive No Decision2 SI (CC50/MIC) > 10? Assay2->Decision2 Assay3 Target Validation: DprE1 Enzyme Assay (+/- Ddn) Decision2->Assay3 Yes Result_Toxic Fail: General Toxicity (Nitro-Redox Cycling) Decision2->Result_Toxic No Result_Valid Valid Lead: DprE1 Specific & Low Toxicity Assay3->Result_Valid

Figure 2: Logical workflow for validating NB-2C-DE as a specific antitubercular agent.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663-13665. Link

  • Magnet, S., et al. (2010). "Reaction of (S)-2-(2-nitrophenyl)propoxycarbonyl chloride with nucleophiles: a search for novel DprE1 inhibitors." Tuberculosis, 90(6), 354-360. (Context on nitro-activation). Link

  • VulcanChem. (2024). "N-benzyl-5-nitro-1-benzothiophene-2-carboxamide Activity Data." VulcanChem Product Catalog. Link

  • Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS No. 477847-39-5).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS No. 477847-39-5). As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be widely available. Therefore, the procedural guidance herein is synthesized from the known chemical properties of its core functional groups—nitroaromatics, benzothiophenes, and carboxamides—and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment

Understanding the chemical nature of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is the foundation of its safe management. The molecule's structure incorporates a nitro group attached to a benzothiophene backbone with a diethylcarboxamide functional group. Each of these components contributes to its overall hazard profile.

  • Nitroaromatic Compounds: The presence of the nitro (-NO2) group is a significant indicator of potential toxicity.[1] Compounds in this class are often harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Benzothiophene Core: This sulfur-containing heterocyclic aromatic system may present environmental hazards and can release toxic oxides of sulfur and nitrogen upon combustion.[2]

  • Carboxamide Moiety: While generally less reactive than other acid derivatives, amides can still undergo hydrolysis under strong acidic or basic conditions.

Based on these structural alerts and data from similar chemicals, this compound must be treated as hazardous waste. All waste streams containing this compound, including contaminated lab supplies, must be disposed of professionally and never discarded via standard trash or sewer systems.[1][4]

Table 1: Predicted Hazard Profile

Hazard Type Predicted Classification & Rationale
Acute Toxicity (Oral) Harmful if swallowed. Based on H302 classification for analogous nitrothiophene compounds.[3]
Acute Toxicity (Dermal) Harmful in contact with skin. Based on H312 classification for similar structures.
Acute Toxicity (Inhalation) Harmful if inhaled. Based on H332 classification for related compounds, particularly as a solid dust.
Skin Irritation Causes skin irritation. A common property of complex organic molecules.[3]
Eye Irritation Causes serious eye irritation. Expected based on data from similar compounds.[3]

| Environmental Hazard | Potential for aquatic toxicity. Aromatic and sulfur-containing compounds should not be released into the environment.[5] |

Part 2: Safety Protocols: PPE and Engineering Controls

To mitigate the risks identified above, stringent adherence to personal protective equipment (PPE) and engineering controls is mandatory.

Engineering Controls: All handling of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, both in its pure form and during the preparation of waste, must be conducted within a certified chemical fume hood.[1] This is the primary method for preventing inhalation of dust or aerosols.

Personal Protective Equipment (PPE): The following PPE is required at all times when handling the compound or its waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile) Inspect gloves for integrity before each use. For prolonged contact or spill cleanup, double-gloving is recommended. Contaminated gloves must be disposed of as hazardous waste.[6][7]
Eye Protection Safety glasses with side shields or goggles Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes and dust.[6][8]
Skin & Body Fully buttoned laboratory coat Provides a barrier against incidental skin contact.[9]

| Respiratory | Not required with proper fume hood use | If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[9] |

Part 3: Comprehensive Disposal Workflow

The disposal of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is a multi-step process that requires careful planning and execution. The cardinal rule is that laboratory personnel should treat all waste materials as hazardous unless confirmed otherwise by your institution's safety office.[4]

Step-by-Step Disposal Protocol
  • Waste Characterization: Identify all materials that have come into contact with the compound. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, paper towels).

    • Empty original containers, which must be managed as hazardous waste unless triple-rinsed (with the rinsate collected as hazardous waste).

  • Waste Segregation & Collection:

    • Solid Waste: Collect all contaminated solids and pure compound in a designated, robust container with a secure lid. A high-density polyethylene (HDPE) pail lined with a clear plastic bag is a suitable option.[10]

    • Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, rinsates) in a separate, compatible, and leak-proof container (e.g., an HDPE carboy). Do not mix incompatible waste streams.

    • Never dispose of this chemical down the sink or in regular trash.[1][11] This practice is a serious regulatory violation and poses a threat to the environment.

  • Container Labeling: Proper labeling is critical for safety and regulatory compliance. Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide" and any other constituents.

    • The approximate percentages of each component.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • On-Site Storage (Satellite Accumulation Area):

    • Store sealed waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][11]

    • The SAA must be under the control of the laboratory personnel and away from heat sources or ignition.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is in place to contain potential spills.

  • Scheduling Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a pickup.[4]

    • Do not transport hazardous waste containers across the facility yourself.[4] Trained EHS personnel are equipped to handle and transport these materials safely.

    • The ultimate disposal method will be determined by the licensed waste management facility, but it typically involves high-temperature incineration equipped with afterburners and scrubbers to handle the sulfur and nitrogen components.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide waste.

DisposalWorkflow Disposal Workflow for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide A Waste Generation (Unused chemical, contaminated labware, solutions) B Is the waste solid or liquid? A->B C Collect in Lined Solid Waste Container B->C Solid D Collect in Liquid Waste Carboy B->D Liquid E Securely Seal Container C->E D->E F Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) - Hazards & Date E->F G Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Away from heat/ignition F->G H Contact EHS/Safety Office for Waste Pickup G->H I Professional Disposal (Incineration by licensed contractor) H->I

Caption: Decision-making flowchart for laboratory waste management.

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills (>100g) or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Contain the Spill (Small Spills Only): If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE (double gloves, safety goggles, lab coat).

    • Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pillow. Do not use paper towels initially as this can create dust.[1]

    • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these rigorous, evidence-based procedures, you ensure the safe management and disposal of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, protecting yourself, your colleagues, and the environment.

References

  • Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE. Valsynthese SA.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS DABIGATRAN CARBOXAMIDE. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

A Researcher's Guide to the Safe Handling of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide This document provides essential safety protocols and operational guidance for the handling of N,N-diethyl-5-nitro-1-benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Safe Handling of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide

This document provides essential safety protocols and operational guidance for the handling of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide. As a novel or specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a thorough analysis of its constituent chemical moieties: the benzothiophene core, the nitroaromatic group, and the diethylcarboxamide functional group. The recommendations herein are derived from established safety data for structurally analogous compounds to ensure a robust margin of safety for all laboratory personnel.

Hazard Assessment: A Structurally-Informed Perspective

The potential hazards of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide are best understood by examining its chemical structure. A closely related analog, methyl 5-nitro-1-benzothiophene-2-carboxylate, is classified with the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), under the GHS with the signal word "Warning". This suggests that the primary routes of exposure and acute toxicity are through ingestion, skin contact, and inhalation.

  • Nitroaromatic Compounds : This class of compounds can be toxic and requires careful handling. Some nitro compounds are known to be mutagenic or carcinogenic, and many can be absorbed through the skin.[1][2]

  • Benzothiophene Core : Benzothiophene itself is classified as harmful if swallowed and is a marine pollutant.[3] Derivatives must be handled with care to avoid environmental release.[4]

  • Diethylamide Group : While the diethylamide group itself is common in pharmaceuticals, the overall toxicology is dictated by the more reactive parts of the molecule. The presence of the diethylamino group could, under specific acidic conditions and in the presence of nitrite sources, theoretically lead to the formation of N-nitrosamines, which are potent carcinogens.[5][6] This is not a risk during standard handling but is a consideration for certain chemical reactions and disposal routes.

Given this profile, the compound should be handled as a substance with moderate acute toxicity via all primary routes of exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize the risk of exposure. The following table summarizes the required equipment for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards).[7]Double-gloving with chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears before use.[7]Full-length lab coat.Work must be conducted in a certified chemical fume hood to avoid inhalation of fine powders.[7]
Solution Preparation & Transfers Safety goggles and a full-face shield to protect against splashes.[7][8]Chemically resistant gloves (Butyl or Neoprene recommended for extended contact with nitro compounds).[1][9]Chemical-resistant apron over a full-length lab coat.All operations should be performed in a chemical fume hood.
Running Reactions Tightly fitting safety goggles with side-shields.[7]Chemically resistant gloves. Change gloves immediately if contamination is suspected.[10]Full-length lab coat.Operations must be conducted in a well-ventilated area, preferably a chemical fume hood.[4]
Non-Routine/Spill Cleanup Full-face shield and safety goggles.[8]Heavy-duty, chemically resistant gloves (e.g., Butyl rubber).[6]Impervious clothing or chemical-resistant suit.[7]For significant spills, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is required.[7]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational protocol is the most effective way to ensure safety. The following workflow should be followed for all procedures involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Chemical Fume Hood) verify_emergency 2. Verify Emergency Equipment (Eyewash, Safety Shower) don_ppe 3. Don Appropriate PPE (Refer to Table) weigh 4. Weigh Solid Compound (In Fume Hood) don_ppe->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) react 6. Perform Reaction (Maintain containment) decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate dispose 8. Segregate & Dispose of Waste (Follow institutional guidelines) doff_ppe 9. Doff PPE Correctly (Gloves last, inside-out) wash 10. Wash Hands Thoroughly

Caption: Safe Handling Workflow for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.

Emergency and Disposal Plans

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

G spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Emergency PPE (incl. respirator if needed) alert->ppe ignite 3. Remove Ignition Sources ppe->ignite contain 4. Contain Spill (Use inert, non-combustible absorbent like sand) ignite->contain collect 5. Collect Waste (Use spark-proof tools into a sealed container) contain->collect decon 6. Decontaminate Area collect->decon dispose 7. Dispose of as Hazardous Waste decon->dispose

Caption: Emergency Spill Response Protocol.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[11]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Segregation : Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.

  • Disposal : The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or release into the environment.[4] All disposal practices must be in accordance with federal, state, and local regulations.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, ensuring a safe and controlled laboratory environment.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • ECHEMI. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 24). 5-Nitrothiophene-2-carboxaldehyde Safety Data Sheet.
  • OSHA. (n.d.). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 16). 5-Nitrothiophene-2-carbonitrile Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). 5-Nitrothiophene-2-carbaldehyde Safety Data Sheet.
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Fisher Scientific. (2023, September 22). N,N-Diethylnicotinamide Safety Data Sheet.
  • Key Organics. (n.d.). methyl 5-nitro-1-benzothiophene-2-carboxylate.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Nitrophenols.
  • Advent Chembio. (n.d.). N-Nitrosamines: most potent Carcinogens explored.
  • NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations N-Nitrosodiethylamine.
  • Wikipedia. (n.d.). Benzothiophene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.